molecular formula C6H3ClN2O B1367269 2-Chloro-5-hydroxypyridine-3-carbonitrile CAS No. 74650-75-2

2-Chloro-5-hydroxypyridine-3-carbonitrile

Cat. No.: B1367269
CAS No.: 74650-75-2
M. Wt: 154.55 g/mol
InChI Key: RQVMXRHSGUMSLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-hydroxypyridine-3-carbonitrile is a useful research compound. Its molecular formula is C6H3ClN2O and its molecular weight is 154.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-5-hydroxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O/c7-6-4(2-8)1-5(10)3-9-6/h1,3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVMXRHSGUMSLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10511475
Record name 2-Chloro-5-hydroxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74650-75-2
Record name 2-Chloro-5-hydroxy-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74650-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-hydroxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-5-hydroxypyridine-3-carbonitrile (CAS No. 74650-75-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-5-hydroxypyridine-3-carbonitrile, a key building block in modern medicinal chemistry. With full editorial control, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a deep and actionable understanding for researchers in drug discovery and development.

Introduction: The Strategic Importance of a Versatile Scaffold

This compound, identified by its CAS number 74650-75-2, is a substituted pyridine derivative that has garnered significant interest in the field of medicinal chemistry. Its unique arrangement of functional groups—a reactive chlorine atom, a nucleophilic hydroxyl group, and an electron-withdrawing nitrile group on a pyridine core—makes it a highly versatile scaffold for the synthesis of complex molecular architectures.

The strategic placement of these functionalities allows for sequential and regioselective modifications, providing a robust platform for structure-activity relationship (SAR) studies. This is particularly crucial in the design of targeted therapies, where precise molecular tailoring is paramount for achieving desired potency, selectivity, and pharmacokinetic profiles. Notably, its utility as a building block for Proteolysis Targeting Chimeras (PROTACs) has emerged as a key area of application, positioning it at the forefront of innovative drug discovery strategies aimed at targeted protein degradation.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is essential for its effective application in synthesis and drug design.

Physicochemical Properties
PropertyValueSource
CAS Number 74650-75-2--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₆H₃ClN₂O--INVALID-LINK--
Molecular Weight 154.55 g/mol --INVALID-LINK--
Appearance Off-white to light yellow solidGeneral supplier information
Purity ≥97.0%--INVALID-LINK--
SMILES c1(c(cc(cn1)O)C#N)Cl--INVALID-LINK--
InChIKey RQVMXRHSGUMSLM-UHFFFAOYSA-N--INVALID-LINK--
Spectroscopic Data
  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring. Their chemical shifts and coupling constants would be indicative of their relative positions to the electron-withdrawing and electron-donating substituents.

  • ¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR would display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbon atoms would be influenced by the attached functional groups, with the carbon of the nitrile group appearing in the characteristic downfield region.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, and various C-C and C-N stretching vibrations within the pyridine ring.

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (154.55 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through a multi-step sequence, with the cyanation of a suitable precursor being a key transformation. The following protocol is a scientifically plausible route based on established chemical principles and synthetic methodologies for similar compounds.

Proposed Synthetic Pathway

Synthesis_Pathway A 2-Amino-5-chloropyridine B 2-Hydroxy-5-chloropyridine A->B Diazotization C 2-Chloro-5-hydroxypyridine B->C Isomerization (Tautomerization) D This compound C->D Cyanation

Caption: Proposed synthetic route to this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Chloro-5-hydroxypyridine (Precursor)

This precursor can be synthesized from 2-amino-5-chloropyridine via a diazotization reaction, which is a well-established method for converting aromatic amines to other functional groups.[1] An alternative approach involves the hydrolysis of an acetate precursor.[2]

  • Reaction:

    • 2-Amino-5-chloropyridine is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form a diazonium salt.

    • The diazonium salt is then hydrolyzed to yield 2-hydroxy-5-chloropyridine. This product exists in equilibrium with its tautomer, 5-chloro-2-pyridone. The desired 2-chloro-5-hydroxypyridine can be obtained through careful control of reaction conditions and purification.

  • Causality of Experimental Choices:

    • Diazotization: This method is chosen for its efficiency in converting an amino group to a hydroxyl group on an aromatic ring. The low temperatures typically employed are crucial to prevent the premature decomposition of the diazonium intermediate.

    • Acidic Medium: The use of a strong acid is necessary to generate nitrous acid in situ and to stabilize the resulting diazonium salt.

Step 2: Cyanation of 2-Chloro-5-hydroxypyridine

The introduction of the nitrile group at the 3-position is a critical step. Direct cyanation of the pyridine ring can be achieved using various methods, often requiring activation of the ring.

  • Reaction:

    • 2-Chloro-5-hydroxypyridine is reacted with a cyanide source, such as potassium cyanide or sodium cyanide.

    • The reaction may be facilitated by a catalyst, such as a palladium complex, or by activation of the pyridine ring.[3] One plausible approach involves the activation of the pyridine N-oxide, followed by nucleophilic substitution with cyanide.[4][5]

  • Causality of Experimental Choices:

    • Cyanide Source: Alkali metal cyanides are common and effective sources of the cyanide nucleophile.

    • Catalyst/Activation: Pyridine rings are generally electron-deficient and can be resistant to nucleophilic attack. Therefore, a catalyst or an activating group is often necessary to facilitate the cyanation reaction. The choice of catalyst and reaction conditions is critical to achieve the desired regioselectivity.

Applications in Drug Discovery: A Key Component in Targeted Protein Degradation

The unique structural features of this compound make it an attractive building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

The Role in PROTAC Design

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[6]

This compound can be incorporated into the linker region of a PROTAC. The hydroxyl group provides a convenient attachment point for further chemical modifications, allowing for the connection of either the target protein ligand or the E3 ligase ligand. The chloro and nitrile groups can be used to modulate the physicochemical properties of the linker, such as its rigidity, solubility, and cell permeability, which are critical for the overall efficacy of the PROTAC.[7]

PROTAC_Structure POI Protein of Interest (POI) Ligand Linker Linker (incorporating this compound) POI->Linker E3 E3 Ligase Ligand Linker->E3

Caption: General structure of a PROTAC molecule.

Mechanism of Action in Targeted Protein Degradation

When a PROTAC containing a this compound-derived linker enters a cell, it facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.

The properties of the linker, which can be fine-tuned using building blocks like this compound, are crucial for the stability and geometry of this ternary complex, and thus for the efficiency of protein degradation.[7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: Based on available safety data for similar compounds, it should be handled as a potentially hazardous substance. It may be harmful if swallowed, inhaled, or in contact with skin, and may cause irritation to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its unique combination of functional groups on a pyridine scaffold provides a powerful tool for the synthesis of novel and complex molecules, particularly in the rapidly advancing field of targeted protein degradation. A thorough understanding of its properties, synthesis, and potential applications, as outlined in this guide, will enable researchers to fully leverage its potential in the development of next-generation therapeutics.

References

2-Chloro-5-hydroxypyridine-3-carbonitrile molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-5-hydroxypyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 74650-75-2), a substituted pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. This document details the compound's physicochemical properties, proposes a robust synthetic pathway, and outlines its expected spectroscopic characteristics. Furthermore, it explores the molecule's chemical reactivity, highlighting its potential as a versatile building block for the development of novel therapeutic agents. A hazard profile based on structurally related compounds is provided to ensure safe handling and application in a research setting.

Molecular and Physicochemical Properties

This compound is a heterocyclic aromatic compound featuring a pyridine core functionalized with chloro, hydroxyl, and nitrile groups. These functional groups impart a unique electronic and steric profile, making it a valuable intermediate for further chemical elaboration.

Below is the chemical structure of this compound.

mol

Caption: Chemical structure of this compound.

The key physicochemical properties are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name This compoundN/A
Synonyms 2-chloro-5-hydroxy-3-pyridinecarbonitrile, 2-chloro-5-hydroxynicotinonitrile[1]
CAS Number 74650-75-2[1][2]
Molecular Formula C₆H₃ClN₂O[1][2]
Molecular Weight 154.55 g/mol [3]
Canonical SMILES C1=C(C=NC(=C1C#N)Cl)O[1]
InChI Key RQVMXRHSGUMSLM-UHFFFAOYSA-N[1][2]
Solubility Sparingly soluble (4.2 g/L at 25 °C)[1]

Proposed Synthesis and Purification Protocol

While specific peer-reviewed synthesis protocols for this compound are not widely published, a chemically sound and reliable route can be proposed based on established transformations of pyridine derivatives. One of the listed precursors for this compound is 2-Amino-5-hydroxypyridine-3-carbonitrile (CAS: 38186-82-2)[1]. Therefore, a Sandmeyer reaction is the most logical and field-proven method for its synthesis. This reaction involves the diazotization of the primary aromatic amine followed by a copper(I) chloride-catalyzed substitution with a chloro group.

Proposed Synthetic Workflow

G start Start: 2-Amino-5-hydroxypyridine-3-carbonitrile diazotization Step 1: Diazotization Reagents: NaNO₂, aq. HCl Conditions: 0-5 °C start->diazotization diazonium Intermediate: Pyridinediazonium Salt (in situ) diazotization->diazonium sandmeyer Step 2: Sandmeyer Reaction Reagents: Copper(I) Chloride (CuCl) Conditions: 0-5 °C, then warm to RT diazonium->sandmeyer workup Step 3: Aqueous Workup - Quench reaction - Extract with organic solvent (e.g., Ethyl Acetate) sandmeyer->workup purification Step 4: Purification - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Recrystallization or Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

  • 2-Amino-5-hydroxypyridine-3-carbonitrile

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Protocol:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 2-Amino-5-hydroxypyridine-3-carbonitrile (1.0 eq) in a 2M aqueous HCl solution.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.

    • Add the NaNO₂ solution dropwise to the suspension, ensuring the internal temperature remains below 5 °C. The formation of the diazonium salt is typically indicated by a change in color and the dissolution of the starting material.

    • Stir the reaction mixture for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) chloride (1.2 eq) in concentrated HCl and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution from Step 1 to the CuCl solution. Vigorous nitrogen gas evolution should be observed.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours or until the reaction is complete (monitored by TLC or LC-MS).

  • Workup and Extraction:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by flash column chromatography on silica gel to yield the pure this compound.

Spectroscopic Analysis (Expected)

While experimental spectra are not publicly available, the structure of this compound allows for a reliable prediction of its key spectroscopic features, which are essential for its characterization.

  • ¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show two signals in the aromatic region.

    • One doublet for the proton at the C4 position.

    • One doublet for the proton at the C6 position.

    • A broad singlet for the hydroxyl proton at C5, which is exchangeable with D₂O.

  • ¹³C NMR: The spectrum should display six distinct carbon signals corresponding to the pyridine ring and the nitrile group. The carbons attached to the electronegative chlorine and oxygen atoms (C2 and C5) would be shifted accordingly. The nitrile carbon (C≡N) would appear in the characteristic 115-120 ppm range.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies are expected:

    • A broad O-H stretching band around 3200-3400 cm⁻¹.

    • A sharp C≡N stretching band around 2220-2240 cm⁻¹.

    • Aromatic C=C and C=N stretching bands in the 1400-1600 cm⁻¹ region.

    • A C-Cl stretching band in the fingerprint region, typically below 800 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

Chemical Reactivity and Applications in Medicinal Chemistry

The true value of this compound lies in its polyfunctional nature, which allows for selective chemical modifications at multiple sites. This makes it an excellent scaffold for building libraries of complex molecules for drug discovery programs. Structurally related compounds are known to serve as intermediates in the synthesis of pharmaceuticals targeting cancer and bacterial infections[4][5].

Key Reactive Sites

core This compound sub Nucleophilic Aromatic Substitution (e.g., with R-NH₂) core->sub at C2-Cl alk O-Alkylation / O-Acylation (e.g., with R-Br / R-COCl) core->alk at C5-OH nit Nitrile Transformation (e.g., Hydrolysis to Amide/Acid) core->nit at C3-CN coup Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) core->coup at C2-Cl

Caption: Key reaction pathways for this compound.

  • C2-Chloro Group: This position is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing pyridine nitrogen and nitrile group. It can be readily displaced by various nucleophiles such as amines, thiols, and alkoxides to introduce diverse side chains. This site is also amenable to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds.

  • C5-Hydroxyl Group: The phenolic hydroxyl group can be easily alkylated or acylated to introduce ether or ester functionalities, which can modulate the compound's solubility, lipophilicity, and metabolic stability.

  • C3-Nitrile Group: The nitrile can be hydrolyzed to a primary amide or a carboxylic acid, or it can be reduced to a primary amine. Each of these functional groups serves as a handle for further synthetic diversification.

This multi-faceted reactivity allows medicinal chemists to systematically explore the structure-activity relationship (SAR) around the pyridine core, optimizing compounds for potency, selectivity, and pharmacokinetic properties.

Hazard Profile and Safe Handling

No specific toxicological data for this compound is currently available[1]. Therefore, it must be handled with extreme caution, assuming it is hazardous. The hazard profile can be inferred from structurally similar compounds.

Related CompoundCAS NumberKnown HazardsSource(s)
2-Chloro-5-hydroxypyridine41288-96-4Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[6]
2-Chloro-5-nitropyridine-3-carbonitrile31309-08-7Toxic if swallowed (H301), Causes serious eye damage (H318)[7]

Recommended Safety Precautions:

  • Handling: This compound should only be handled by trained personnel in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Exposure Control: Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value chemical intermediate with significant potential for application in drug discovery and materials science. Its well-defined reactive sites—the chloro, hydroxyl, and nitrile groups—provide chemists with multiple avenues for synthetic modification. While its synthesis and full characterization are not yet extensively documented in public literature, established chemical principles allow for the confident design of synthetic routes and prediction of its properties. As with any uncharacterized substance, it necessitates careful handling and rigorous analytical confirmation in a research context. This guide serves as a foundational resource for scientists looking to leverage this versatile molecule in their synthetic endeavors.

References

2-Chloro-5-hydroxypyridine-3-carbonitrile synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-hydroxypyridine-3-carbonitrile

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Substituted Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence stems from its ability to engage in hydrogen bonding and its bioisosteric relationship with the benzene ring, which allows for favorable interactions with biological targets. The precise functionalization of the pyridine ring is a critical endeavor in drug development, enabling the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[4]

This guide provides an in-depth, technically-focused exploration of a plausible and robust synthetic pathway for this compound, a key intermediate for the synthesis of various pharmaceutical agents. The narrative is structured to not only provide a step-by-step protocol but to also elucidate the underlying chemical principles and the rationale behind the chosen experimental conditions, reflecting a field-proven approach to complex organic synthesis.

Retrosynthetic Analysis and Strategic Approach

The synthesis of a polysubstituted pyridine ring like this compound can be approached in two primary ways: constructing the ring with the desired substituents already in place or performing functional group interconversions on a pre-existing pyridine core. For the target molecule, the latter strategy offers a more controlled and predictable route, starting from a readily available precursor.

Our retrosynthetic strategy deconstructs the target molecule into simpler, more accessible precursors. The proposed synthesis commences with the commercially available 2-Amino-5-methoxypyridine and proceeds through a series of functional group manipulations to arrive at the final product. This multi-step pathway is designed for efficiency and scalability, drawing upon well-established and reliable chemical transformations.

G Target This compound Step4 Demethylation Target->Step4 Intermediate3 2-Chloro-5-methoxy-pyridine-3-carbonitrile Step4->Intermediate3 Step3 Sandmeyer Reaction Intermediate3->Step3 Intermediate2 2-Amino-5-methoxy-pyridine-3-carbonitrile Step3->Intermediate2 Step2 Cyanation Intermediate2->Step2 Intermediate1 2-Amino-3-bromo-5-methoxypyridine Step2->Intermediate1 Step1 Bromination Intermediate1->Step1 StartingMaterial 2-Amino-5-methoxypyridine Step1->StartingMaterial

Caption: Retrosynthetic pathway for this compound.

Experimental Protocols and Mechanistic Insights

Step 1: Regioselective Bromination of 2-Amino-5-methoxypyridine

Objective: To introduce a bromine atom at the C3 position of the pyridine ring, activating it for subsequent cyanation.

Rationale: The amino and methoxy groups are both activating and ortho-, para-directing. The C3 position is ortho to the strongly activating amino group, making it the most favorable site for electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent to avoid over-bromination and harsh reaction conditions.

Experimental Protocol:
Reagent/SolventMolecular Weight ( g/mol )MolesEquivalentsAmount
2-Amino-5-methoxypyridine124.140.11.012.41 g
N-Bromosuccinimide (NBS)177.980.11.017.80 g
Acetonitrile41.05--250 mL
  • To a stirred solution of 2-Amino-5-methoxypyridine in acetonitrile, add N-Bromosuccinimide portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Amino-3-bromo-5-methoxypyridine.

G Start 2-Amino-5-methoxypyridine Reagent N-Bromosuccinimide (NBS) Acetonitrile, 0°C to RT Start->Reagent Product 2-Amino-3-bromo-5-methoxypyridine Reagent->Product

Caption: Bromination of 2-Amino-5-methoxypyridine.

Step 2: Palladium-Catalyzed Cyanation

Objective: To replace the bromine atom with a nitrile group.

Rationale: The Rosenmund-von Braun reaction, typically using copper(I) cyanide at high temperatures, can be harsh. A more modern and milder approach is a palladium-catalyzed cyanation using zinc cyanide, which often proceeds with higher yields and better functional group tolerance.

Experimental Protocol:
Reagent/SolventMolecular Weight ( g/mol )MolesEquivalentsAmount
2-Amino-3-bromo-5-methoxypyridine203.040.051.010.15 g
Zinc Cyanide117.430.030.63.52 g
Tris(dibenzylideneacetone)dipalladium(0)915.720.0010.020.92 g
1,1'-Bis(diphenylphosphino)ferrocene (dppf)554.560.0020.041.11 g
N,N-Dimethylformamide (DMF)73.09--100 mL
  • In a flame-dried Schlenk flask, combine 2-Amino-3-bromo-5-methoxypyridine, zinc cyanide, tris(dibenzylideneacetone)dipalladium(0), and dppf.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield 2-Amino-5-methoxy-pyridine-3-carbonitrile.

Step 3: Sandmeyer Reaction for Chlorination

Objective: To convert the primary amino group to a chloro group.

Rationale: The Sandmeyer reaction is a classic and reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate. This two-step, one-pot procedure is highly effective for this transformation.

Experimental Protocol:
Reagent/SolventMolecular Weight ( g/mol )MolesEquivalentsAmount
2-Amino-5-methoxy-pyridine-3-carbonitrile149.150.041.05.97 g
Sodium Nitrite69.000.0441.13.04 g
Hydrochloric Acid (conc.)36.46--20 mL
Copper(I) Chloride98.990.0481.24.75 g
  • Dissolve 2-Amino-5-methoxy-pyridine-3-carbonitrile in concentrated hydrochloric acid at 0 °C.

  • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature between 0 and 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid and cool to 0 °C.

  • Slowly add the diazonium salt solution to the cuprous chloride solution.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour.

  • Cool the mixture, pour it into ice water, and extract with dichloromethane (3 x 75 mL).

  • Combine the organic extracts, wash with water, dry over magnesium sulfate, and concentrate.

  • Purify by column chromatography to obtain 2-Chloro-5-methoxy-pyridine-3-carbonitrile.

Step 4: Demethylation to Afford the Final Product

Objective: To convert the methoxy group to a hydroxyl group.

Rationale: Cleavage of the methyl ether is necessary to yield the final hydroxypyridine. Boron tribromide is a powerful and effective reagent for this purpose. Alternatively, hydrobromic acid can be used, as indicated in a patent for a similar transformation.[5][6]

Experimental Protocol:
Reagent/SolventMolecular Weight ( g/mol )MolesEquivalentsAmount
2-Chloro-5-methoxy-pyridine-3-carbonitrile168.580.031.05.06 g
Boron Tribromide (1M in DCM)250.520.0361.236 mL
Dichloromethane (DCM)84.93--100 mL
  • Dissolve 2-Chloro-5-methoxy-pyridine-3-carbonitrile in anhydrous dichloromethane and cool to -78 °C under an inert atmosphere.

  • Slowly add a 1M solution of boron tribromide in DCM.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and adjust the pH to ~7 with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.

G cluster_0 Synthesis Workflow Start 2-Amino-5-methoxypyridine Step 1 Bromination (NBS) Start->Step 1 Intermediate 1 2-Amino-3-bromo-5-methoxypyridine Step 1->Intermediate 1 Step 2 Cyanation (Zn(CN)2, Pd catalyst) Intermediate 1->Step 2 Intermediate 2 2-Amino-5-methoxy-pyridine-3-carbonitrile Step 2->Intermediate 2 Step 3 Sandmeyer Reaction (NaNO2, HCl, CuCl) Intermediate 2->Step 3 Intermediate 3 2-Chloro-5-methoxy-pyridine-3-carbonitrile Step 3->Intermediate 3 Step 4 Demethylation (BBr3) Intermediate 3->Step 4 Final Product This compound Step 4->Final Product

Caption: Overall workflow for the synthesis of this compound.

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide offers a robust and logical approach to the preparation of this compound. By leveraging a series of well-understood and reliable chemical transformations, this multi-step synthesis provides a clear roadmap for researchers and drug development professionals. The principles of regioselective substitution and functional group interconversion are central to this strategy, highlighting the versatility of pyridine chemistry.

Further optimization of each step, including catalyst screening, solvent selection, and reaction condition adjustments, could lead to improved yields and reduced reaction times. The development of a more convergent synthesis, perhaps through a novel cyclization strategy, remains an area for future investigation. Nevertheless, the pathway presented herein serves as a solid foundation for the production of this valuable synthetic intermediate.

References

An In-depth Technical Guide to the Proposed Synthesis of 2-Chloro-5-hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines proposed synthetic routes for 2-chloro-5-hydroxynicotinonitrile, a key heterocyclic intermediate with potential applications in medicinal chemistry and materials science. In the absence of established literature for its direct synthesis, this document leverages established chemical principles and analogous transformations of substituted pyridines to propose plausible and efficient synthetic strategies. The primary proposed route involves the direct chlorination of 5-hydroxynicotinonitrile, while a secondary, multi-step approach commencing from 2-amino-5-hydroxypyridine is also detailed. This guide provides a comprehensive theoretical framework, detailed experimental protocols, and an analysis of the underlying chemical principles to empower researchers in the synthesis of this and structurally related molecules.

Introduction and Rationale

The pyridine scaffold is a cornerstone of modern medicinal chemistry, with substituted pyridines forming the core of numerous approved pharmaceuticals. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged structure in drug design. Specifically, the 2-chloro-5-hydroxynicotinonitrile moiety presents a trifecta of functional groups—a nitrile, a hydroxyl group, and a reactive chlorine atom—that offer multiple avenues for further chemical modification. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, the hydroxyl group can be derivatized to ethers or esters, and the chlorine atom is susceptible to nucleophilic substitution. This versatile functionality makes 2-chloro-5-hydroxynicotinonitrile a highly attractive, albeit synthetically challenging, building block for the construction of novel molecular entities.

This guide aims to bridge the current gap in the synthetic literature by proposing robust and scientifically sound methodologies for the preparation of 2-chloro-5-hydroxynicotinonitrile. The proposed syntheses are grounded in well-documented reactions and are designed to be both efficient and scalable.

Proposed Synthetic Strategies

Two primary synthetic routes are proposed, each with its own set of advantages and considerations.

Route 1: Direct Chlorination of 5-Hydroxynicotinonitrile

This is the most direct and, therefore, the most attractive proposed route. It hinges on the selective chlorination of the commercially available 5-hydroxynicotinonitrile at the 2-position. The hydroxyl group at the 5-position is an activating group, directing electrophilic substitution to the ortho and para positions (2 and 6, and 4 respectively). The cyano group at the 3-position is a deactivating group. Therefore, careful selection of the chlorinating agent and reaction conditions will be crucial to achieve the desired regioselectivity.

Route 2: Multi-step Synthesis from 2-Amino-5-hydroxypyridine

This alternative route provides a more controlled, albeit longer, pathway to the target molecule. It begins with the readily available 2-amino-5-hydroxypyridine and involves the introduction of the cyano group, followed by a Sandmeyer reaction to replace the amino group with a chlorine atom. This approach offers the potential for higher regiochemical control.

Detailed Experimental Protocols

Proposed Synthesis Route 1: Direct Chlorination

This protocol is a proposed methodology and should be optimized for safety and efficiency in a laboratory setting.

Step 1: Synthesis of 2-Chloro-5-hydroxynicotinonitrile from 5-Hydroxynicotinonitrile

  • Reaction Principle: Electrophilic aromatic substitution. The electron-donating hydroxyl group activates the pyridine ring, making it susceptible to chlorination. The choice of a suitable chlorinating agent is critical to control reactivity and prevent over-chlorination. N-chlorosuccinimide (NCS) is a mild and effective chlorinating agent for activated aromatic systems.

  • Experimental Protocol:

    • To a solution of 5-hydroxynicotinonitrile (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add N-chlorosuccinimide (1.1 eq).

    • The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • If the reaction is sluggish, gentle heating (40-60 °C) can be applied.

    • Upon completion, the reaction mixture is concentrated under reduced pressure.

    • The residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, 2-chloro-5-hydroxynicotinonitrile.

  • Data Presentation:

ReactantMolar Eq.Molecular Wt.Amount (mmol)
5-Hydroxynicotinonitrile1.0120.1110
N-Chlorosuccinimide1.1133.5311

  • Visualization of Workflow:

G cluster_0 Direct Chlorination Workflow start Start: 5-Hydroxynicotinonitrile step1 Dissolve in Acetonitrile start->step1 step2 Add N-Chlorosuccinimide (NCS) step1->step2 step3 Stir at Room Temperature (or heat gently) step2->step3 step4 Monitor Reaction by TLC/LC-MS step3->step4 step5 Concentrate under Reduced Pressure step4->step5 step6 Purify by Column Chromatography step5->step6 end_product Product: 2-Chloro-5-hydroxynicotinonitrile step6->end_product

Caption: Workflow for the direct chlorination of 5-hydroxynicotinonitrile.

Proposed Synthesis Route 2: Multi-step Synthesis

This route offers an alternative with potentially greater control over regiochemistry.

Step 1: Cyanation of 2-Amino-5-hydroxypyridine

  • Reaction Principle: This step is proposed as a Sandmeyer-type reaction where the amino group is first converted to a diazonium salt, which is then displaced by a cyanide nucleophile.

  • Experimental Protocol:

    • Dissolve 2-amino-5-hydroxypyridine (1.0 eq) in an aqueous solution of hydrochloric acid at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution.

    • The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C until the evolution of nitrogen gas ceases.

    • The mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • Purification by column chromatography will yield 2-amino-5-hydroxynicotinonitrile.

Step 2: Sandmeyer Reaction of 2-Amino-5-hydroxynicotinonitrile

  • Reaction Principle: The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[1][2][3]

  • Experimental Protocol:

    • Suspend 2-amino-5-hydroxynicotinonitrile (1.0 eq) in an aqueous solution of hydrochloric acid and cool to 0-5 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

    • In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid and cool to 0 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

    • The reaction mixture is warmed to room temperature and then heated to 60-70 °C for 1 hour.

    • After cooling, the product is extracted with ethyl acetate.

    • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

    • After concentration, the crude product is purified by column chromatography to give 2-chloro-5-hydroxynicotinonitrile.

  • Visualization of Logical Relationships:

G cluster_1 Multi-step Synthesis Pathway start_material 2-Amino-5-hydroxypyridine intermediate 2-Amino-5-hydroxynicotinonitrile start_material->intermediate Cyanation final_product 2-Chloro-5-hydroxynicotinonitrile intermediate->final_product Sandmeyer Reaction

Caption: Logical flow of the multi-step synthesis route.

Trustworthiness and Self-Validation

The protocols described in this guide are based on established and reliable chemical transformations. The direct chlorination with NCS is a widely used method for the synthesis of chloro-substituted heterocycles. The Sandmeyer reaction is a cornerstone of aromatic chemistry with a well-understood mechanism and broad applicability.[1][2][3]

For each proposed step, in-process controls are recommended:

  • TLC and LC-MS Monitoring: Regular analysis of the reaction mixture will allow for the determination of reaction completion and the identification of any side products.

  • Spectroscopic Characterization: The structure of the final product and all intermediates should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Purity Assessment: The purity of the final compound should be determined by High-Performance Liquid Chromatography (HPLC).

By adhering to these analytical practices, the identity and purity of the synthesized 2-chloro-5-hydroxynicotinonitrile can be rigorously validated.

Conclusion

While a direct, published synthesis for 2-chloro-5-hydroxynicotinonitrile is not currently available, this technical guide provides two scientifically sound and plausible synthetic strategies. The direct chlorination of 5-hydroxynicotinonitrile is proposed as the more efficient route, while the multi-step synthesis from 2-amino-5-hydroxypyridine offers a more controlled alternative. The detailed protocols and analytical validation steps outlined herein are intended to provide a solid foundation for researchers to successfully synthesize this valuable chemical intermediate. The versatility of 2-chloro-5-hydroxynicotinonitrile as a building block suggests that its successful synthesis will open new avenues in the development of novel pharmaceuticals and functional materials.

References

A Technical Guide to 2-Chloro-5-hydroxypyridine-3-carbonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-Chloro-5-hydroxypyridine-3-carbonitrile (CAS No. 74650-75-2), a heterocyclic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. As a substituted pyridine, this molecule serves as a versatile and highly functionalized building block for the synthesis of complex chemical entities. Its unique arrangement of chloro, hydroxyl, and nitrile functional groups offers a rich landscape for chemical modification, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] This document details its physicochemical properties, provides an expert interpretation of its spectral characteristics, explores its core chemical reactivity, proposes a viable synthetic pathway, and discusses its applications and safety protocols. The insights herein are curated for researchers, chemists, and drug development professionals seeking to leverage this compound in their research and development programs.

Molecular Overview and Physicochemical Properties

This compound is a multifunctional pyridine derivative. The strategic placement of an electrophilic center at the C2 position (due to the chloro group), a nucleophilic/phenolic center at the C5 position, and a versatile cyano group at C3 makes it a cornerstone intermediate for building molecular complexity.

Nomenclature and Chemical Identifiers
PropertyValueSource(s)
Systematic Name This compound[3]
Synonyms 2-chloro-5-hydroxy-3-pyridinecarbonitrile, 2-chloro-5-hydroxynicotinonitrile[3]
CAS Number 74650-75-2[3][4][5]
Molecular Formula C₆H₃ClN₂O[3][4]
Molecular Weight 154.55 g/mol [3][4]
InChI Key RQVMXRHSGUMSLM-UHFFFAOYSA-N[4]
Chemical Structure

The structure combines an aromatic pyridine ring with three distinct functional groups, which dictates its reactivity and utility.

Caption: Chemical structure of this compound.

Physicochemical Data
PropertyValue / ObservationRationale / Source(s)
Appearance Expected to be a light yellow or white solid.Based on related structures like 2-chloro-5-hydroxypyridine.[6][7]
Solubility Slightly soluble in water (4.2 g/L at 25 °C).[4]
Melting Point Not explicitly reported; expected to be relatively high (>120 °C).Related nitrated analog melts at 121-126 °C.[8] Aromatic compounds with H-bonding groups (hydroxyl) tend to have higher melting points.
Storage Store in a dry, cool, well-ventilated place. Keep container tightly sealed.Standard practice for laboratory chemicals.[3][9]

Spectroscopic Characterization

Elucidation of the structure of this compound and its derivatives relies on standard spectroscopic techniques. While specific spectra for this exact compound are not publicly available, its key features can be reliably predicted based on its functional groups.[10][11]

TechniqueFeatureExpected Chemical Shift / WavenumberCausality
IR Spectroscopy O-H stretch (hydroxyl)3200-3600 cm⁻¹ (broad)The hydrogen bonding of the hydroxyl group causes significant peak broadening.[10]
C≡N stretch (nitrile)2220-2260 cm⁻¹ (sharp)The carbon-nitrogen triple bond is a strong, sharp absorption in a relatively clean region of the spectrum.
C=N, C=C stretches1400-1650 cm⁻¹Aromatic ring vibrations characteristic of the pyridine scaffold.
C-Cl stretch600-800 cm⁻¹Corresponds to the stretching vibration of the carbon-chlorine bond.
¹H NMR Ar-H (at C4, C6)δ 7.0 - 8.5 ppmProtons on the electron-deficient pyridine ring are deshielded and appear downfield. Two distinct signals are expected.
O-Hδ 5.0 - 10.0 ppm (broad singlet)The chemical shift is variable and concentration-dependent. The proton is acidic and will exchange with D₂O.[10]
¹³C NMR C≡N (nitrile carbon)δ 115 - 125 ppmTypical range for a nitrile carbon.
Ar-C (ring carbons)δ 110 - 160 ppmFive distinct signals are expected for the pyridine ring carbons, with their shifts influenced by the attached substituents (Cl, OH, CN).
Mass Spectrometry Molecular Ion (M⁺)m/z 154, 156The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1 (³⁵Cl:³⁷Cl).

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its three functional groups. This allows for selective, stepwise modifications to build complex molecular architectures, a highly desirable trait in drug discovery and process chemistry.

G cluster_snar C2-Chloro Reactivity cluster_hydroxyl C5-Hydroxyl Reactivity cluster_nitrile C3-Nitrile Reactivity main This compound snar_reagent Nucleophile (R-NH₂, R-OH, R-SH) main->snar_reagent hydroxyl_reagent Electrophile (R-X, Ac₂O) main->hydroxyl_reagent nitrile_reagent H₂O / H⁺ or OH⁻ main->nitrile_reagent nitrile_reagent2 Reducing Agent (e.g., LiAlH₄) main->nitrile_reagent2 snar_product 2-Substituted-5-hydroxypyridine-3-carbonitrile snar_reagent->snar_product SNAr hydroxyl_product 2-Chloro-5-(alkoxy/acyloxy)pyridine-3-carbonitrile hydroxyl_reagent->hydroxyl_product O-Alkylation / O-Acylation nitrile_product_acid 2-Chloro-5-hydroxypyridine-3-carboxylic acid nitrile_reagent->nitrile_product_acid Hydrolysis nitrile_product_amine 3-(Aminomethyl)-2-chloro-pyridin-5-ol nitrile_reagent2->nitrile_product_amine Reduction start Malononitrile & Acetaldehyde derivative step1 Step 1: Knoevenagel-Cope Condensation start->step1 intermediate1 Pyridinone intermediate step1->intermediate1 step2 Step 2: Chlorination (e.g., POCl₃) intermediate1->step2 intermediate2 2,5-Dichloropyridine-3-carbonitrile step2->intermediate2 step3 Step 3: Selective Hydrolysis / Hydroxylation intermediate2->step3 final_product This compound step3->final_product

References

An In-depth Technical Guide to the Spectral Data of 2-Chloro-5-hydroxypyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectral data for 2-Chloro-5-hydroxypyridine-3-carbonitrile (CAS No. 74650-75-2).[1][2] Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this specific molecule. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and comparative analysis with structurally related compounds, offering a robust framework for the characterization of substituted pyridines.

Molecular Structure and Spectroscopic Overview

This compound is a substituted pyridine with a molecular formula of C₆H₃ClN₂O.[1] Its structure incorporates several key functional groups that give rise to a distinct spectroscopic fingerprint: a pyridine ring, a chloro substituent, a hydroxyl group, and a nitrile group. Understanding the electronic effects of these substituents is paramount for the accurate interpretation of its spectral data. The electron-withdrawing nature of the chlorine and nitrile groups, coupled with the electron-donating potential of the hydroxyl group, creates a unique electronic environment within the pyridine ring, influencing the chemical shifts and vibrational frequencies observed in NMR and IR spectroscopy, respectively.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons on the pyridine ring and a broad signal for the hydroxyl proton. The predicted chemical shifts are influenced by the electronic effects of the substituents.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H47.50 - 7.70Doublet~2.5
H68.20 - 8.40Doublet~2.5
OH5.00 - 7.00Broad SingletN/A

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. A common solvent like DMSO-d₆ is suitable as it will solubilize the compound and its residual water peak will not interfere with the aromatic signals. The hydroxyl proton signal is often broad and its chemical shift is concentration and temperature-dependent; it may also exchange with deuterium in solvents like D₂O, leading to its disappearance from the spectrum.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals corresponding to the five carbons of the pyridine ring and the one carbon of the nitrile group. The chemical shifts are predicted based on the known effects of the substituents on the pyridine ring.

Carbon Predicted Chemical Shift (δ, ppm)
C2145 - 150
C3110 - 115
C4130 - 135
C5150 - 155
C6140 - 145
CN115 - 120

Trustworthiness Through Self-Validation: The number of observed peaks in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule. The chemical shifts should be consistent with the electronic environment of each carbon. For example, carbons attached to electronegative atoms (Cl, O, N) will appear at a lower field (higher ppm).

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer, observing the ¹³C nucleus.

  • Acquisition Parameters:

    • Use a proton-decoupled sequence to simplify the spectrum to single lines for each carbon.

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

    • Use a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Processing: Process the data similarly to the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Tune_Shim Tune and Shim Spectrometer Transfer->Tune_Shim Set_Params Set Acquisition Parameters Tune_Shim->Set_Params Acquire Acquire FID Set_Params->Acquire FT Fourier Transform Acquire->FT Phase_Base Phase and Baseline Correction FT->Phase_Base Reference Reference Spectrum Phase_Base->Reference Integrate_Assign Integrate and Assign Peaks Reference->Integrate_Assign

Caption: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands for its key functional groups.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-HStretching3200 - 3600Strong, Broad
C-H (aromatic)Stretching3000 - 3100Medium
C≡NStretching2220 - 2260Medium, Sharp
C=C, C=N (ring)Stretching1550 - 1650Medium to Strong
C-OStretching1200 - 1300Strong
C-ClStretching600 - 800Medium

Authoritative Grounding: The presence of a sharp, medium-intensity band around 2230 cm⁻¹ is a strong indicator of the nitrile group. The broad, strong absorption in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding.[3]

Experimental Protocol: IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

  • Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Ion Predicted m/z Comments
[M]⁺154/156Molecular ion peak with a characteristic ~3:1 intensity ratio due to ³⁵Cl and ³⁷Cl isotopes.
[M-HCN]⁺127/129Loss of hydrogen cyanide from the molecular ion.
[M-Cl]⁺119Loss of the chlorine radical.
[M-CO]⁺126/128Loss of carbon monoxide.

Expertise in Interpretation: The most telling feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), which results in two molecular ion peaks separated by 2 m/z units with an intensity ratio of approximately 3:1. This provides a definitive confirmation of the presence of one chlorine atom in the molecule. Predicted collision cross-section data for a tautomeric isomer suggests the [M+H]⁺ ion would be observed around m/z 155.[4]

Experimental Protocol: Mass Spectrometry (EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Use Electron Impact (EI) ionization, typically at 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one chlorine atom.

MS_Logic Molecule This compound (C₆H₃ClN₂O) Ionization Ionization (e.g., EI) Molecule->Ionization Molecular_Ion Molecular Ion [M]⁺ m/z 154/156 (3:1 ratio) Ionization->Molecular_Ion Fragmentation Fragmentation Molecular_Ion->Fragmentation Fragment1 [M-HCN]⁺ m/z 127/129 Fragmentation->Fragment1 Fragment2 [M-Cl]⁺ m/z 119 Fragmentation->Fragment2 Fragment3 [M-CO]⁺ m/z 126/128 Fragmentation->Fragment3

Caption: Logical flow of mass spectrometry analysis.

Summary and Conclusion

The comprehensive spectral analysis of this compound provides a detailed fingerprint for its unequivocal identification. The predicted ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry establishes the molecular weight and the presence of a chlorine atom through its characteristic isotopic pattern. This guide provides researchers with the necessary data and protocols to confidently characterize this important chemical entity.

References

Introduction: The Structural Significance of a Substituted Pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-5-hydroxypyridine-3-carbonitrile

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its pyridine core is a common scaffold in pharmaceutical agents, and the specific arrangement of its chloro, hydroxyl, and carbonitrile substituents offers multiple points for synthetic modification.[2] Accurate structural elucidation is paramount for its application in drug development and process optimization. Among the suite of analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides the most direct and detailed insight into the molecular structure in solution.

This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. We will move from a theoretical prediction based on first principles to a detailed, field-proven experimental protocol, and conclude with a comprehensive guide to spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to acquire and interpret high-quality NMR data for this class of molecules.

Part 1: Theoretical ¹H NMR Spectrum Prediction

Before any experiment, a robust theoretical analysis based on the molecular structure allows us to predict the expected spectrum. This predictive approach is a self-validating system; a well-run experiment should yield data that aligns closely with these fundamental principles.

The structure of this compound contains three distinct types of protons: two aromatic protons on the pyridine ring and one hydroxyl proton.

Caption: Molecular structure with key protons highlighted.

Chemical Shift (δ)

The chemical environment of each proton dictates its resonance frequency (chemical shift).

  • Aromatic Protons (H-4, H-6): Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm due to the deshielding effect of the ring current.[3] In a pyridine ring, the electron-withdrawing nitrogen atom further deshields the ring protons, shifting them downfield compared to benzene.[4][5]

    • H-4: This proton is positioned between the electron-donating hydroxyl group (-OH) and the electron-withdrawing carbonitrile group (-CN). The competing effects make precise prediction challenging without empirical data, but it is expected to be in the aromatic region.

    • H-6: This proton is adjacent to the ring nitrogen and ortho to the electron-donating hydroxyl group. It is also expected in the aromatic region, likely downfield due to the proximity of the nitrogen.

  • Hydroxyl Proton (-OH): The chemical shift of a hydroxyl proton is highly variable and depends on the solvent, sample concentration, and temperature due to hydrogen bonding. Its signal is often broad and can appear over a wide range (typically 4-10 ppm in DMSO-d₆).

Spin-Spin Coupling (J)

Protons on adjacent atoms can interact through the bonding electrons, a phenomenon known as spin-spin coupling, which splits signals into multiple lines (multiplicity).

  • H-4 and H-6: These two protons are four bonds apart and will exhibit a meta-coupling interaction. The coupling constant for a ⁴J meta-coupling in a pyridine ring is typically small, on the order of 2-3 Hz.[6] This will result in both the H-4 and H-6 signals appearing as distinct doublets.

Integration

The area under each NMR signal is proportional to the number of protons it represents. For this molecule, the relative integration of the signals for H-4, H-6, and the -OH proton should be in a 1:1:1 ratio.[7]

Predicted Data Summary

The anticipated ¹H NMR data is summarized below. Note that DMSO-d₆ is the presumed solvent, which is ideal for observing exchangeable protons like -OH.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-6~8.0 - 8.5Doublet (d)~2-31H
H-4~7.5 - 8.0Doublet (d)~2-31H
OH~5.0 - 10.0 (Broad)Singlet (s, broad)N/A1H

Part 2: Experimental Protocol for Data Acquisition

This section details a robust, self-validating protocol for acquiring a high-quality ¹H NMR spectrum. The causality behind each step is explained to ensure technical and scientific integrity.

Caption: Experimental workflow for ¹H NMR sample preparation and data acquisition.

Materials and Reagents
  • This compound (5-10 mg)[8][9]

  • High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent)[9][10]

  • Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • Glass Pasteur pipettes and bulbs

  • Cotton or glass wool

  • Clean, dry sample vials

Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the solid compound into a small, clean glass vial.[11]

    • Causality: This amount provides an optimal concentration for a strong signal-to-noise ratio in a few minutes of acquisition time without causing issues like line broadening or difficulty in spectrometer shimming that can arise from overly concentrated samples.[10][11]

  • Solvent Addition: Using a clean pipette, add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[10][11]

    • Causality: Deuterated solvents are used to avoid large, interfering solvent signals in the ¹H spectrum.[11] DMSO-d₆ is an excellent choice as it effectively solubilizes many polar organic compounds and its residual proton signal does not typically overlap with aromatic signals. Its ability to form hydrogen bonds slows the exchange rate of the -OH proton, often allowing it to be observed as a sharper peak.

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A clear, homogenous solution is required.

    • Causality: Undissolved particulate matter in the sample will severely degrade the quality of the NMR spectrum by interfering with the magnetic field homogeneity (shimming), leading to broad and distorted peaks.[8][10]

  • Filtration and Transfer: Pack a small piece of cotton or glass wool into the neck of a Pasteur pipette. Use this filter pipette to transfer the sample solution from the vial into the NMR tube.[9]

    • Causality: This step removes any microscopic dust, fibers, or undissolved particles, which is critical for achieving high-resolution spectra.[9]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

    • Causality: Proper capping prevents solvent evaporation and contamination. Clear labeling is essential for sample tracking in a research environment.

Instrument Parameters (400 MHz Spectrometer)
ParameterRecommended ValueRationale
Pulse Programzg30A standard 30-degree pulse sequence is sufficient for routine quantitative ¹H NMR.
Number of Scans (NS)16 to 64Provides excellent signal-to-noise for a ~10 mg sample. More scans can be used for very dilute samples.
Relaxation Delay (D1)2-5 secondsAllows for nearly complete relaxation of protons between scans, ensuring accurate integration. A longer delay is crucial for quantitative analysis.
Acquisition Time (AQ)~2-4 secondsDetermines the digital resolution of the spectrum. A longer acquisition time results in sharper lines.
Spectral Width (SW)20 ppm (-5 to 15 ppm)A wide spectral window ensures that all proton signals, from potentially shielded aliphatic impurities to deshielded aromatic or acidic protons, are captured.
Temperature298 K (25 °C)Standard ambient temperature for routine analysis.

Part 3: Spectral Analysis and Interpretation

Interpreting an NMR spectrum is a logical process of assigning the observed signals to the protons in the molecule based on the principles outlined in Part 1.

cluster_structure Molecular Structure cluster_spectrum Predicted ¹H NMR Signals H4 Proton H-4 H6 Proton H-6 H4->H6 meta-couples (⁴J) Signal_H4 Doublet ~7.5-8.0 ppm J ≈ 2-3 Hz H4->Signal_H4 generates Signal_H6 Doublet ~8.0-8.5 ppm J ≈ 2-3 Hz H6->Signal_H6 generates OH Proton OH Signal_OH Broad Singlet ~5.0-10.0 ppm OH->Signal_OH generates

Caption: Relationship between molecular structure and expected ¹H NMR signals.

Assigning the Aromatic Signals

The aromatic region of the spectrum is expected to show two doublets, each integrating to one proton.

  • Identify the Doublets: Locate the two signals exhibiting a small coupling constant (J ≈ 2-3 Hz).

  • Assign based on Chemical Shift: The proton at the H-6 position is adjacent to the electronegative nitrogen atom, which is a powerful deshielding influence. Therefore, the doublet at the most downfield chemical shift (e.g., ~8.2 ppm) should be assigned to H-6 .

  • The remaining doublet, appearing slightly more upfield (e.g., ~7.8 ppm), is consequently assigned to H-4 . The shared coupling constant between these two signals confirms their interaction.

Confirming the Hydroxyl Proton

The hydroxyl proton typically appears as a broad singlet. Its identity can be unequivocally confirmed with a D₂O exchange experiment.

  • Protocol: After acquiring the initial spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum.

  • Expected Result: The labile hydroxyl proton (-OH) will exchange with a deuterium atom from the D₂O. Since deuterium is not observed in ¹H NMR, the -OH signal will disappear or significantly diminish in intensity. The aromatic signals (H-4 and H-6) will remain unchanged. This experiment provides definitive proof for the -OH peak assignment.

Conclusion

The ¹H NMR spectrum of this compound is distinct and interpretable, providing unambiguous confirmation of its structure. It is characterized by two meta-coupled doublets in the aromatic region between 7.5 and 8.5 ppm and a labile hydroxyl proton signal. By combining a predictive analysis based on chemical principles with a rigorous and well-understood experimental protocol, researchers can confidently acquire and interpret high-quality NMR data. This foundational analytical step is critical for ensuring the identity and purity of this important chemical intermediate, thereby upholding the integrity of subsequent research and development efforts in any scientific application.

References

An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-Chloro-5-hydroxypyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Chloro-5-hydroxypyridine-3-carbonitrile. This document moves beyond a simple procedural outline to deliver a deep understanding of the principles, experimental design, and data interpretation required for the robust characterization of this significant heterocyclic compound.

Introduction: The Significance of this compound

This compound is a polysubstituted pyridine derivative of considerable interest in medicinal chemistry and drug development. Its structural motifs are present in a variety of biologically active molecules, making it a valuable building block in the synthesis of novel therapeutic agents. A thorough understanding of its structure and electronic properties is paramount for its effective utilization, and ¹³C NMR spectroscopy stands as a primary analytical tool for achieving this. This guide will provide the foundational knowledge to predict, acquire, and interpret the ¹³C NMR spectrum of this molecule with a high degree of confidence.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

A key aspect of expert-level NMR analysis is the ability to predict the chemical shifts of a molecule before a spectrum is even acquired. This predictive power stems from a fundamental understanding of how the electronic environment of each carbon atom is influenced by its neighboring atoms and functional groups.

The Pyridine Scaffold: A Starting Point

The ¹³C NMR spectrum of the parent heterocycle, pyridine, serves as our baseline. The chemical shifts for pyridine are approximately:

  • C2, C6: ~150 ppm

  • C3, C5: ~124 ppm

  • C4: ~136 ppm[1]

The deshielding of C2/C6 and C4 relative to C3/C5 is a direct consequence of the electronegativity of the nitrogen atom and its influence on the electron density of the aromatic ring.

The Role of Substituent Effects

The chloro, hydroxyl, and cyano groups on the pyridine ring in this compound each exert distinct electronic effects—both inductive and mesomeric (resonance)—that modulate the chemical shifts of the ring carbons. These substituent chemical shifts (SCS) are, to a first approximation, additive.[2][3]

  • -Cl (at C2): The chlorine atom is electronegative and withdraws electron density through the sigma bond (inductive effect), which generally deshields the directly attached carbon (the ipso-carbon) and, to a lesser extent, the ortho and para carbons.

  • -OH (at C5): The hydroxyl group is an electron-donating group through resonance, where the lone pairs on the oxygen can delocalize into the ring. This effect is most pronounced at the ortho and para positions, leading to increased shielding (a shift to a lower ppm value). However, the oxygen's electronegativity also exerts an inductive electron-withdrawing effect. The net effect on the chemical shifts is a combination of these opposing forces.

  • -CN (at C3): The cyano group is a strong electron-withdrawing group, both inductively and through resonance. This leads to significant deshielding of the carbons in the ring, particularly the ipso and para carbons. The carbon of the nitrile group itself will appear in a distinct region of the spectrum.

An Empirical Prediction of Chemical Shifts

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon PositionBase (Pyridine)SCS (-Cl at C2)SCS (-CN at C3)SCS (-OH at C5)Predicted Shift (ppm)
C2~150ipsoorthometa~150-155
C3~124orthoipsometa~115-120
C4~136metaorthoortho~138-143
C5~124parametaipso~150-155
C6~150metaparaortho~145-150
CNN/AN/AN/AN/A~115-120

Note: These are estimated ranges. The actual values can be influenced by solvent effects and interactions between the substituents.

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data is fundamentally linked to the quality of the sample preparation and the parameters used for data acquisition. The following protocol is designed to yield high-quality, reproducible ¹³C NMR data.

Sample Preparation
  • Analyte Purity: Ensure the this compound sample is of high purity. Impurities will introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar, aromatic compounds. Chloroform-d (CDCl₃) is another common option. The choice of solvent can slightly influence chemical shifts.[4][5]

  • Concentration: For a standard ¹³C NMR experiment, a concentration of 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).

  • Dissolution and Transfer: Dissolve the sample completely in the deuterated solvent in a clean, dry vial before transferring the solution into a high-quality 5 mm NMR tube. Ensure the solution is free of any particulate matter.

NMR Data Acquisition

The following is a logical workflow for acquiring a comprehensive ¹³C NMR dataset. This workflow is designed to provide unambiguous assignment of all carbon signals.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments Proton ¹H NMR C13 Broadband ¹³C NMR Proton->C13 Initial Overview DEPT DEPT-135 C13->DEPT Determine CHn Multiplicity HSQC HSQC DEPT->HSQC Assign Protonated Carbons HMBC HMBC HSQC->HMBC Assign Quaternary Carbons & Confirm Connectivity

Figure 1: A logical workflow for the complete ¹³C NMR analysis of an organic molecule.

Table 2: Key NMR Experiments and Their Purpose

ExperimentPurposeExpected Outcome for this compound
Broadband ¹³C NMR To detect all carbon atoms in the molecule.Six signals are expected: five for the pyridine ring carbons and one for the nitrile carbon.
DEPT-135 To differentiate between CH, CH₂, and CH₃ groups.Positive signals for CH carbons (C4 and C6) and negative signals for any CH₂ groups (none expected). CH₃ and quaternary carbons will be absent.
HSQC To correlate each carbon atom with its directly attached proton(s).Cross-peaks will definitively link the signals of C4 and C6 to their corresponding proton signals.
HMBC To observe correlations between carbons and protons that are two or three bonds apart.This is crucial for assigning the quaternary carbons (C2, C3, and C5) by observing correlations to the known protons on C4 and C6.

Spectral Interpretation and Data Analysis

Assigning the ¹³C NMR Spectrum
  • Identify Quaternary Carbons: The signals that appear in the broadband ¹³C spectrum but are absent in the DEPT-135 spectrum correspond to the quaternary carbons: C2, C3, C5, and the nitrile carbon.

  • Identify CH Carbons: The signals that appear as positive peaks in the DEPT-135 spectrum correspond to the CH carbons: C4 and C6.

  • Use HSQC to Link ¹H and ¹³C: The HSQC spectrum will show direct, one-bond correlations between the protons and the carbons they are attached to. This will allow for the unambiguous assignment of the C4 and C6 signals based on the corresponding, more easily assigned, ¹H NMR spectrum.

  • Use HMBC to Complete the Puzzle: The HMBC spectrum reveals long-range (2- and 3-bond) ¹H-¹³C correlations. By observing the correlations from the now-assigned protons at H4 and H6 to the quaternary carbons, a full and confident assignment of all carbon signals can be achieved. For example, the proton at C4 should show HMBC correlations to C2, C3, C5, and C6.

A Self-Validating System

This combination of 1D and 2D NMR experiments creates a self-validating system. The connectivity information derived from the HMBC spectrum must be consistent with the multiplicity information from the DEPT experiment and the direct correlations from the HSQC spectrum. Any inconsistencies would indicate a misinterpretation or a potential structural misassignment.

Conclusion

The ¹³C NMR analysis of this compound is a powerful method for its structural characterization. By combining a theoretical understanding of substituent effects with a systematic and multi-faceted experimental approach, a complete and unambiguous assignment of all carbon resonances can be achieved. This in-depth analysis provides the high-quality, reliable data that is essential for researchers and professionals in the field of drug development and medicinal chemistry.

References

Mass spectrometry of 2-Chloro-5-hydroxypyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 2-Chloro-5-hydroxypyridine-3-carbonitrile

Authored by: A Senior Application Scientist

This document provides a comprehensive technical examination of the mass spectrometric behavior of this compound. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond procedural outlines to explain the causal reasoning behind experimental design and data interpretation. We will explore the compound's fundamental properties, predictable ionization and fragmentation behaviors, and a validated protocol for its analysis.

Introduction: The Analytical Imperative

This compound (Molecular Formula: C₆H₃ClN₂O) is a substituted pyridine derivative that serves as a versatile building block in medicinal chemistry and materials science.[1][2][3] The precise arrangement of its functional groups—a halogen, a hydroxyl group, and a nitrile on a heterocyclic scaffold—demands rigorous analytical characterization. Mass spectrometry (MS) is an indispensable tool for this purpose, providing definitive confirmation of molecular weight, insights into molecular structure through fragmentation analysis, and a robust method for purity assessment. This guide establishes a foundational understanding of how to approach the mass spectrometric analysis of this specific molecule.

Core Molecular Properties & Isotopic Signature

A successful mass spectrometry experiment begins with an understanding of the analyte's intrinsic properties.

  • Molecular Formula: C₆H₃ClN₂O[1]

  • Average Molecular Weight: 154.55 g/mol [1][3]

  • Monoisotopic Mass: 153.9934 Da (for ³⁵Cl) and 155.9904 Da (for ³⁷Cl)

A critical and non-negotiable feature for identifying this compound is the isotopic pattern conferred by the chlorine atom. Natural chlorine exists as two stable isotopes: ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance).[4][5] This results in a characteristic pair of peaks in the mass spectrum for any chlorine-containing ion. These peaks, the M+ (containing ³⁵Cl) and M+2 (containing ³⁷Cl) peaks, will be separated by two mass-to-charge units (m/z) and exhibit a relative intensity ratio of approximately 3:1.[5][6][7] The observation of this signature is a primary validation checkpoint.

Strategic Selection of Ionization Method

The choice of ionization technique is paramount as it dictates the nature of the resulting mass spectrum—either preserving the molecular ion or inducing structurally informative fragmentation. The polar nature of this compound, owing to its hydroxyl and nitrile groups, makes it amenable to several techniques.

  • Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy (70 eV) electrons, inducing extensive and reproducible fragmentation.[8][9] This method is exceptionally powerful for structural elucidation, as the resulting fragmentation pattern serves as a molecular fingerprint. The primary drawback is the potential for the molecular ion to be weak or entirely absent if it is particularly unstable.[10] For the purpose of this in-depth guide, we will focus on the analysis of the rich structural data provided by EI.

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique ideal for polar and large biomolecules.[8][11] It generates ions by applying a high voltage to a liquid sample, resulting in protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation.[9] ESI, particularly when coupled with liquid chromatography (LC-MS), is the method of choice for straightforward molecular weight confirmation and quantitative studies.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is well-suited for compounds of medium polarity that are not efficiently ionized by ESI.[8][12] It uses a corona discharge to ionize the analyte, typically forming [M+H]⁺ ions.

The selection is therefore dictated by the analytical goal. For unambiguous structural confirmation, EI is superior. For routine molecular weight verification from a complex matrix, ESI is the industry standard.

Elucidating the Fragmentation Pathway under Electron Ionization

Upon ionization by EI, the energetically unstable molecular ion (M⁺˙) of this compound will undergo a series of predictable bond cleavages to yield smaller, stable fragment ions. The study of related substituted pyridines allows for the prediction of a logical fragmentation cascade.[13][14]

  • The Molecular Ion (M⁺˙): The primary evidence of successful ionization will be the appearance of the molecular ion peak cluster at m/z 154 and m/z 156 , with the characteristic ~3:1 intensity ratio confirming the presence of one chlorine atom.[4][5]

  • Primary Fragmentation Routes:

    • Loss of Hydrogen Chloride (HCl): A common fragmentation pathway for chloropyridones involves the elimination of a neutral HCl molecule.[13] This would result in a significant fragment ion at m/z 118 .

    • Loss of Carbon Monoxide (CO): Hydroxypyridines are known to readily lose a neutral CO molecule from the ring structure.[13][14] This cleavage would produce a fragment ion at m/z 126 (and its isotopic partner at m/z 128).

    • Loss of a Chlorine Radical (•Cl): Direct cleavage of the C-Cl bond is a fundamental fragmentation process for halogenated compounds, leading to the loss of a chlorine radical.[4] This yields a fragment ion at m/z 119 .

    • Loss of Hydrogen Cyanide (HCN): The pyridine ring and the nitrile substituent both provide sources for the elimination of a neutral HCN molecule, a characteristic fragmentation for nitrogen heterocycles.[14] This would generate a fragment at m/z 127 (and m/z 129).

These primary fragments can undergo further sequential losses to generate the full spectrum. The proposed pathway below visualizes these key transformations.

Fragmentation_Pathway M C₆H₃ClN₂O⁺˙ m/z 154/156 F118 C₆H₂N₂O⁺˙ m/z 118 M->F118 - HCl F126 C₅H₃ClN⁺˙ m/z 126/128 M->F126 - CO F119 C₆H₃N₂O⁺ m/z 119 M->F119 - •Cl F127 C₅H₂ClNO⁺˙ m/z 127/129 M->F127 - HCN F90 C₅H₂N₂⁺˙ m/z 90 F118->F90 - CO F99 C₄H₂ClN⁺˙ m/z 99/101 F126->F99 - HCN

Caption: Proposed EI fragmentation of this compound.

Data Summary: Anticipated Mass Spectrum

The following table summarizes the key ions expected in the electron ionization mass spectrum. This serves as a quick reference for data interpretation.

m/z (³⁵Cl / ³⁷Cl)Proposed Ion FormulaIdentity / Origin
154 / 156[C₆H₃ClN₂O]⁺˙Molecular Ion (M⁺˙)
127 / 129[C₅H₂ClNO]⁺˙[M - HCN]⁺˙
126 / 128[C₅H₃ClN]⁺˙[M - CO]⁺˙
119[C₆H₃N₂O]⁺[M - •Cl]⁺
118[C₆H₂N₂O]⁺˙[M - HCl]⁺˙
99 / 101[C₄H₂ClN]⁺˙[M - CO - HCN]⁺˙
90[C₅H₂N₂]⁺˙[M - HCl - CO]⁺˙

Validated Experimental Protocol: GC-EI-MS Analysis

This protocol provides a self-validating workflow for acquiring a high-quality EI mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS).

A. Sample Preparation

  • Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as Methanol or Ethyl Acetate.

  • Perform a serial dilution to a working concentration of approximately 10-50 µg/mL. The final concentration should be optimized to avoid detector saturation.

  • Transfer the final solution to a 2 mL autosampler vial.

B. Instrumentation & Conditions

  • System: A standard Gas Chromatograph coupled to a Single Quadrupole Mass Spectrometer with an EI source.

  • GC Parameters:

    • Injection Port: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is a robust starting point.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: Increase at 20°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 250 to ensure capture of all relevant fragments and the molecular ion.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

C. Data Analysis

  • Extract the mass spectrum from the apex of the chromatographic peak corresponding to the analyte.

  • Identify the molecular ion peaks at m/z 154 and 156. Verify their relative intensity is approximately 3:1.

  • Correlate the major fragment ions in the experimental spectrum with the proposed fragmentation pathway and summary table.

Conclusion

The mass spectrometric analysis of this compound is a clear and logical process when grounded in the fundamental principles of ionization and fragmentation. The unmistakable 3:1 isotopic signature of chlorine provides an immediate and definitive point of confirmation. While soft ionization techniques like ESI are optimal for rapid molecular weight determination, the detailed structural fingerprint generated by Electron Ionization offers unparalleled confidence in compound identity. The protocols and interpretive frameworks presented in this guide provide a robust foundation for researchers to successfully characterize this important chemical entity.

References

Purity and characterization of 2-Chloro-5-hydroxypyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity and Characterization of 2-Chloro-5-hydroxypyridine-3-carbonitrile

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. As a highly functionalized heterocyclic compound, it serves as a critical building block for synthesizing a range of complex molecules, including kinase inhibitors and other targeted therapeutics. The precise arrangement of its chloro, hydroxyl, and cyano functional groups offers multiple reaction sites for molecular elaboration.

Given its role as a key starting material, the purity and structural integrity of this compound are paramount. The presence of impurities, even in trace amounts, can have profound consequences on the yield, purity, and pharmacological properties of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the purification and rigorous analytical characterization of this compound, ensuring its suitability for demanding research and development applications. We will explore the causality behind methodological choices, from purification strategies to the application of advanced spectroscopic and chromatographic techniques, to establish a self-validating system for quality control.

Physicochemical Properties and Structural Attributes

A foundational understanding of the compound's physical and chemical properties is essential for developing appropriate handling, purification, and analytical protocols.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 74650-75-2[1]
Molecular Formula C₆H₃ClN₂O[1]
Molecular Weight 154.56 g/mol [1]
Appearance Expected to be a solid (e.g., light yellow)General chemical knowledge
Solubility Slightly soluble in water (4.2 g/L at 25°C)[1]
Melting Point Not well-documented; related compounds like 2-Chloro-5-nitropyridine-3-carbonitrile melt at 121-126 °C.N/A

The structure contains both an acidic phenolic hydroxyl group and a weakly basic pyridine nitrogen atom. This amphoteric nature, combined with the electron-withdrawing cyano and chloro groups, dictates its solubility, chromatographic behavior, and spectroscopic characteristics.

Synthesis Context and Potential Impurities

While multiple synthetic routes may exist, a common approach to building such a scaffold involves the cyclization of functionalized precursors. A plausible synthesis could involve the reaction of a suitable enolate with a cyanating agent, followed by chlorination and other functional group interconversions.

Regardless of the specific route, a profile of potential process-related impurities must be considered. These often include:

  • Starting Materials: Unreacted precursors used in the final synthetic steps.

  • Regioisomers: Isomers formed due to incomplete regioselectivity during functionalization, such as 2-Chloro-3-hydroxypyridine-5-carbonitrile.

  • Hydrolysis Products: Hydrolysis of the nitrile group to a carboxylic acid or amide, particularly if the reaction or workup conditions involve strong acids or bases.

  • Dehalogenated Byproducts: Loss of the chlorine atom via reductive processes.

  • Residual Solvents: Organic solvents used during the reaction and purification steps.

Identifying and quantifying these potential impurities is a primary objective of the characterization workflow.

Purification Strategies: From Crude to High-Purity Material

Achieving the high purity (>99%) required for pharmaceutical applications typically involves a multi-step purification process.

Recrystallization

Recrystallization is the primary method for bulk purification of solid materials. The choice of solvent is critical and is guided by the principle of "like dissolves like," while ensuring the compound is sparingly soluble at low temperatures and highly soluble at elevated temperatures.

Experimental Rationale:

  • Solvent Selection: Given the compound's moderate polarity, solvents like ethanol, isopropanol, or mixtures of ethyl acetate and heptane are excellent starting points. Ethanol is often effective for compounds with hydroxyl groups due to its ability to form hydrogen bonds.[2]

  • Execution: The crude solid is dissolved in a minimal amount of the hot solvent. The solution is then allowed to cool slowly and undisturbed, promoting the formation of a pure crystalline lattice while impurities remain in the mother liquor. The resulting crystals are isolated by filtration and washed with a small amount of cold solvent to remove residual mother liquor.

Preparative Chromatography

For removing impurities with similar solubility profiles, preparative column chromatography is the method of choice.

Experimental Rationale:

  • Stationary Phase: Normal-phase silica gel is typically used for compounds of this polarity. The polar hydroxyl group and nitrile will interact strongly with the acidic silanol groups on the silica surface.

  • Mobile Phase: A gradient elution system, commonly starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate or acetone), is used to first elute non-polar impurities, followed by the desired product, and finally any highly polar impurities. The use of additives like triethylamine (TEA) in small amounts can mitigate peak tailing caused by the basic pyridine nitrogen's interaction with silica.[3]

crude Crude Product recrystallization Recrystallization (e.g., Ethanol/Water) crude->recrystallization filtration Filtration & Drying recrystallization->filtration purity_check1 Purity Check (HPLC/TLC) filtration->purity_check1 product High-Purity Product (>99%) purity_check1->product Purity ≥ 99% chromatography Column Chromatography (Silica Gel, EtOAc/Heptane) purity_check1->chromatography Purity < 99% purity_check2 Purity Check (HPLC) chromatography->purity_check2 purity_check2->product

Caption: A typical workflow for the purification of this compound.

Analytical Characterization: A Multi-Technique Approach

No single analytical technique is sufficient to confirm both the identity and purity of a compound. A combination of chromatographic and spectroscopic methods is essential.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is most suitable for this analyte.

Step-by-Step Protocol:

  • Column Selection: A C18 (octadecylsilane) column is the workhorse for reverse-phase chromatography, offering excellent retention for moderately polar compounds. A typical dimension is 4.6 mm x 150 mm with 3.5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier is crucial to protonate the pyridine nitrogen, ensuring a single ionic state and preventing interaction with residual silanols, which leads to symmetrical peaks.[3]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water. Ensure the sample is fully dissolved.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 275 nm. This wavelength is chosen based on the expected UV absorbance of the substituted pyridine ring.

    • Gradient Elution: A typical gradient would be 10% B to 95% B over 15 minutes, followed by a hold and re-equilibration. This ensures elution of both polar and non-polar impurities.

  • Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram. A pure sample should exhibit a single major peak.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile impurities and confirming the molecular weight of the main component.[5] However, the presence of a polar hydroxyl group can cause peak tailing and potential degradation in the hot injector.

Expert Insight - Derivatization: To improve chromatographic performance, the analyte can be derivatized. Silylation of the hydroxyl group with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will increase its volatility and thermal stability, resulting in sharper peaks and more reliable data.

Step-by-Step Protocol (for Derivatized Sample):

  • Derivatization: Dissolve ~1 mg of the sample in 200 µL of pyridine or acetonitrile. Add 100 µL of BSTFA. Heat at 70 °C for 30 minutes.

  • Column Selection: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is suitable for general-purpose analysis.

  • Instrument Parameters:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.

  • Data Interpretation: The mass spectrum should show a molecular ion peak (or a fragment corresponding to its loss) that confirms the molecular weight of the derivatized compound. The fragmentation pattern provides structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the most powerful technique for unambiguous structure determination. Both ¹H and ¹³C NMR are required.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the compound and allows for the observation of the exchangeable hydroxyl proton.

  • ¹H NMR Analysis:

    • Expected Signals:

      • Aromatic Protons: Two signals are expected in the aromatic region (~7.0-8.5 ppm). Due to the substitution pattern, these protons will appear as doublets, coupling to each other.

      • Hydroxyl Proton: A broad singlet, typically downfield (>9.0 ppm), which will disappear upon addition of a drop of D₂O.

  • ¹³C NMR Analysis:

    • Expected Signals: Six distinct signals are expected, one for each carbon atom. The chemical shifts provide information about the electronic environment of each carbon:

      • C-CN: ~115-120 ppm.

      • C-Cl: ~150-155 ppm.

      • C-OH: ~155-160 ppm.

      • Aromatic CH carbons and the quaternary carbon at position 3.

  • Data Interpretation: The combination of chemical shifts, coupling patterns, and integration values in the ¹H spectrum, along with the number of signals in the ¹³C spectrum, provides a complete and definitive confirmation of the molecular structure.[6][7]

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR provides rapid confirmation of the key functional groups present in the molecule.

Step-by-Step Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Data Interpretation: Look for characteristic absorption bands:[8]

    • O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹.

    • Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

    • C≡N Stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹.

    • C=C and C=N Stretches: Multiple sharp peaks in the 1400-1650 cm⁻¹ "fingerprint" region, characteristic of the pyridine ring.

    • C-Cl Stretch: A signal in the 600-800 cm⁻¹ region.

Integrated Analytical Workflow

The synergy of these techniques provides a robust and self-validating system for quality control.

cluster_0 Primary Analysis cluster_1 Confirmatory Analysis cluster_2 Final Assessment hplc HPLC-UV report Certificate of Analysis (CoA) hplc->report Purity (%) & Impurity Profile nmr ¹H & ¹³C NMR nmr->report Structural Identity Confirmation ftir FT-IR ftir->report Functional Group Confirmation ms GC-MS or LC-MS ms->report Molecular Weight Confirmation

Caption: Integrated workflow for the complete characterization of the target compound.

Conclusion

The rigorous characterization of this compound is a non-negotiable prerequisite for its use in research and drug development. A systematic approach, beginning with efficient purification via recrystallization and chromatography, sets the stage for a comprehensive analytical assessment. By integrating the quantitative power of HPLC for purity determination with the definitive structural insights from NMR, MS, and FT-IR, researchers can establish a complete and reliable profile of the material. This multi-faceted workflow ensures that the compound meets the highest standards of quality, thereby guaranteeing the integrity and reproducibility of downstream applications.

References

An In-depth Technical Guide to the Stability and Storage of 2-Chloro-5-hydroxypyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-hydroxypyridine-3-carbonitrile, a substituted pyridine derivative, is a valuable building block in the synthesis of a variety of complex organic molecules. Its utility in the development of novel pharmaceutical and agrochemical compounds necessitates a thorough understanding of its chemical stability and optimal storage conditions to ensure its integrity and performance in research and development settings. This guide provides a comprehensive overview of the stability profile of this compound, offering evidence-based recommendations for its handling and storage to researchers, scientists, and professionals in drug development.

Chemical Profile and Inherent Reactivity

The stability of this compound is intrinsically linked to its molecular structure, which features a pyridine ring substituted with a chloro group, a hydroxyl group, and a cyano group. Each of these functional groups contributes to the molecule's reactivity and potential degradation pathways.

  • Pyridine Ring: The pyridine ring is a basic heterocyclic aromatic compound. While generally stable, the nitrogen atom can be a site for alkylation or protonation, and the ring can undergo nucleophilic substitution, particularly when activated by electron-withdrawing groups.

  • Chloro Group: The chlorine atom at the 2-position is susceptible to nucleophilic substitution, a common reaction for halopyridines. This reactivity can be enhanced by the electron-withdrawing nature of the adjacent cyano group.

  • Hydroxyl Group: The hydroxyl group at the 5-position can act as a proton donor or a nucleophile. It can also be a site for oxidation. The tautomeric equilibrium between the hydroxy- and oxo- forms of pyridines can influence their reactivity.

  • Cyano Group: The nitrile functional group can undergo hydrolysis to form a carboxamide and subsequently a carboxylic acid, a reaction that can be catalyzed by both acids and bases, and is often accelerated by heat.[1][2]

Factors Influencing Stability

Several environmental factors can impact the stability of this compound. Understanding and controlling these factors is paramount to preserving the compound's quality.

Temperature

Elevated temperatures can significantly accelerate the degradation of many organic compounds, including pyridine derivatives.[3] For this compound, high temperatures could promote the hydrolysis of the nitrile group and potentially lead to other decomposition reactions. Therefore, it is crucial to store the compound in a cool environment.

Light
Humidity and Moisture

Given the susceptibility of the nitrile group to hydrolysis, exposure to moisture is a significant concern.[1][2] The presence of water can facilitate the conversion of the cyano group to a carboxamide and then to a carboxylic acid, altering the chemical identity and purity of the compound. Therefore, storage in a dry environment is essential.

pH and Chemical Incompatibilities

The stability of this compound can be compromised by the presence of strong acids, bases, and oxidizing agents.

  • Acids and Bases: Both acidic and basic conditions can catalyze the hydrolysis of the nitrile group.[1] Strong bases could also deprotonate the hydroxyl group, potentially leading to other reactions.

  • Oxidizing Agents: Strong oxidizing agents should be avoided as they can react with the pyridine ring and the hydroxyl group.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended:

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Room temperature is generally acceptable, but for long-term storage, refrigeration (2-8 °C) is advisable.To minimize thermal degradation and slow down potential reactions like nitrile hydrolysis.
Light Store in a light-resistant container, such as an amber glass bottle.To prevent photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.To protect against moisture and atmospheric oxygen.
Container Use a tightly sealed container to prevent moisture ingress.To avoid hydrolysis of the nitrile group.
Incompatibilities Store away from strong acids, strong bases, and strong oxidizing agents.To prevent chemical reactions that could degrade the compound.
Experimental Workflow: Stability Assessment

For critical applications, it is advisable to perform a stability assessment of this compound under your specific laboratory conditions. A general workflow for such an assessment is outlined below.

Stability_Assessment_Workflow cluster_0 Preparation cluster_1 Analysis cluster_2 Evaluation start Obtain a high-purity sample of this compound prepare_samples Prepare samples under different conditions (e.g., temperature, light exposure, humidity) start->prepare_samples initial_analysis Analyze the initial purity and characteristics (e.g., HPLC, NMR, MS) prepare_samples->initial_analysis periodic_analysis Analyze samples at regular intervals initial_analysis->periodic_analysis compare_results Compare the analytical data over time periodic_analysis->compare_results identify_degradation Identify any degradation products compare_results->identify_degradation determine_shelf_life Determine the shelf-life under specific conditions identify_degradation->determine_shelf_life

Caption: A generalized workflow for assessing the stability of this compound.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively reported in the literature, based on its functional groups, the following are plausible degradation routes:

  • Hydrolysis of the Nitrile Group: As previously mentioned, the cyano group can hydrolyze to form 2-chloro-5-hydroxypyridine-3-carboxamide and subsequently 2-chloro-5-hydroxypyridine-3-carboxylic acid. This is a common degradation pathway for cyanopyridines.[1][2]

  • Nucleophilic Substitution of the Chloro Group: The chlorine atom can be displaced by nucleophiles, including water or hydroxide ions, especially under forcing conditions, to yield 2,5-dihydroxypyridine-3-carbonitrile.

  • Oxidation: The pyridine ring and the hydroxyl group can be susceptible to oxidation, leading to a variety of potential products, including N-oxides or ring-opened species.

The following diagram illustrates a decision-making process for the appropriate storage of this compound.

Storage_Decision_Workflow cluster_0 Initial Assessment cluster_1 Storage Duration cluster_2 Storage Conditions start Receiving this compound check_purity Check Certificate of Analysis for initial purity start->check_purity visual_inspection Visually inspect for discoloration or clumping check_purity->visual_inspection short_term Short-term storage (< 6 months) visual_inspection->short_term Purity and appearance are acceptable long_term Long-term storage (> 6 months) visual_inspection->long_term Purity and appearance are acceptable rt_storage Store at room temperature in a desiccator, protected from light. short_term->rt_storage fridge_storage Store under refrigeration (2-8 °C) in a tightly sealed, light-resistant container, preferably under inert gas. long_term->fridge_storage

Caption: A decision workflow for the storage of this compound.

Conclusion

This compound is a versatile chemical intermediate whose stability is critical for its successful application in research and development. By adhering to the storage and handling guidelines outlined in this document—namely, protection from heat, light, and moisture, and avoidance of incompatible chemicals—scientists can ensure the integrity and reliability of this compound. For applications demanding the highest level of precision, a user-defined stability study is recommended to establish optimal storage conditions and shelf-life.

References

2-Chloro-5-hydroxypyridine-3-carbonitrile safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-Chloro-5-hydroxypyridine-3-carbonitrile

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for this compound. It is intended for researchers, scientists, and drug development professionals who may work with this compound. The protocols and recommendations outlined herein are synthesized from available safety data for structurally similar compounds and established best practices in chemical laboratory safety.

Compound Identification and Properties

This compound is a substituted pyridine derivative. Its specific arrangement of functional groups—a chloro group, a hydroxyl group, and a nitrile group on a pyridine ring—makes it a valuable building block in medicinal chemistry and organic synthesis.[1][2] However, these same features necessitate a thorough understanding of its potential hazards.

IdentifierValueSource
Chemical Name This compound[3][4]
CAS Number 74650-75-2[1][3][4][5]
Molecular Formula C₆H₃ClN₂O[1][3][4][5]
Molecular Weight 154.55 g/mol [4][5]
Purity Typically ≥97%[1][4]
Synonyms 2-chloro-5-hydroxy-3-Pyridinecarbonitrile, 2-chloro-5-hydroxynicotinonitrile[5]

Hazard Assessment: A Data-Driven Approach

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, a robust hazard assessment can be constructed by examining close structural analogues. Compounds like 2-Chloro-5-hydroxypyridine (CAS 41288-96-4) and 2-Chloro-3-hydroxypyridine exhibit a consistent hazard profile that can be logically extrapolated.[6][7]

The primary hazards are associated with irritant properties, a common feature of halogenated pyridines.

GHS Hazard Classification (Inferred from Analogues)

Hazard ClassCategoryHazard StatementGHS Pictogram
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationGHS07 (Exclamation Mark)

Source: Inferred from data for 2-Chloro-5-hydroxypyridine and 2-Chloro-3-hydroxypyridine.[6][7]

Causality Behind Hazards:

  • Irritation: The electrophilic nature of the chlorinated pyridine ring can lead to reactions with biological macromolecules in the skin, eyes, and respiratory tract, triggering an inflammatory response perceived as irritation.[6][7]

  • Hazardous Decomposition: Like other chlorinated nitrogenous organic compounds, thermal decomposition or combustion is expected to release toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[7][8][9][10]

Exposure Control and Personal Protection

A multi-layered approach to exposure prevention is critical. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls

The primary line of defense is to handle the compound in a controlled environment.

  • Fume Hood: All weighing and manipulations of the solid compound or its solutions must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[10][11]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[9][10]

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical.

  • Eye and Face Protection: Wear tight-sealing safety goggles or a full-face shield to protect against splashes or airborne particles.[7][8][9][11]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

    • Lab Coat: A full-sleeved lab coat must be worn to protect skin and clothing.

  • Respiratory Protection: If engineering controls fail or during a large spill, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[9]

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[8][9][11] Do not eat, drink, or smoke in the laboratory.[9][11]

Standard Operating Procedures: A Workflow for Safety

Adherence to a strict, validated protocol minimizes risk during routine handling and storage.

Safe Handling Workflow

This workflow outlines the critical steps for safely handling this compound from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_sds Review SDS of Analogues prep_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel (Avoid Dust Generation) handle_weigh->handle_transfer handle_reaction Perform Experiment in Closed/Contained System handle_transfer->handle_reaction clean_decontaminate Decontaminate Glassware and Surfaces handle_reaction->clean_decontaminate clean_waste Segregate and Label Waste for Disposal clean_decontaminate->clean_waste clean_ppe Doff PPE Correctly clean_waste->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash caption Safe Handling Workflow Diagram

Caption: A step-by-step workflow for the safe handling of the compound.

Storage and Incompatibility

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][9][10][11] Commercial suppliers recommend room temperature storage.[4][5]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[9] The compound should also be protected from moisture.[7][12]

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

First-Aid Measures
  • Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[7][8][9] If symptoms persist or if the person feels unwell, call a POISON CENTER or doctor.[7][8][9]

  • Skin Contact: If on skin, wash immediately with plenty of soap and water.[7][8][9] If skin irritation occurs, seek medical advice/attention.[7][8][9] Contaminated clothing should be removed and washed before reuse.[7]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[7][8][9][10] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[7][8][9][10] If eye irritation persists, get medical advice/attention.[7][8][9][10]

  • Ingestion: If swallowed, rinse the mouth with water.[9][11] Call a POISON CENTER or doctor if you feel unwell.[9][11] Do NOT induce vomiting.[9]

Accidental Release and Fire-Fighting
  • Spills: For a small spill, ensure adequate ventilation and wear full PPE.[7] Avoid dust formation.[7][10] Carefully sweep or scoop up the solid material and place it into a suitable, labeled container for disposal.[10]

  • Fire: In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[7] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[8][10]

Emergency Response Decision Tree

This diagram provides a logical flow for responding to emergency situations.

G cluster_response node_exposure Exposure Event Occurs resp_inhalation Move to Fresh Air. Keep comfortable. node_exposure->resp_inhalation Inhalation resp_skin Wash with Soap & Water. Remove contaminated clothing. node_exposure->resp_skin Skin Contact resp_eye Rinse with Water for 15+ min. Remove contacts if possible. node_exposure->resp_eye Eye Contact resp_ingestion Rinse Mouth. Do NOT induce vomiting. node_exposure->resp_ingestion Ingestion node_seek_medical Symptoms Persist or Feel Unwell? resp_inhalation->node_seek_medical resp_skin->node_seek_medical resp_eye->node_seek_medical node_get_help Call POISON CENTER or Doctor resp_ingestion->node_get_help node_seek_medical->node_get_help Yes node_monitor Monitor for Delayed Symptoms node_seek_medical->node_monitor No caption Emergency Response Logic Diagram

Caption: A decision tree for first aid response following an exposure event.

Waste Disposal

Chemical waste must be handled responsibly to prevent environmental contamination.

  • Procedure: Dispose of the contents and container at an approved waste disposal facility.[8][9][10][11] All disposal practices must be in accordance with federal, state, and local regulations. Do not release into the environment.[10]

References

A Senior Application Scientist's Guide to Sourcing 2-Chloro-5-hydroxypyridine-3-carbonitrile for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, the integrity of every starting material is paramount. The chemical scaffold, 2-Chloro-5-hydroxypyridine-3-carbonitrile, represents a critical building block in the synthesis of novel therapeutics. Its unique arrangement of chloro, hydroxyl, and nitrile functional groups on a pyridine core makes it a versatile synthon for creating complex molecular architectures, particularly in the development of targeted therapies. This guide provides an in-depth analysis of sourcing this reagent, focusing on supplier evaluation, quality control, and best practices for laboratory handling to ensure the reliability and reproducibility of your research.

The Strategic Importance of Supplier Qualification

In the realm of drug development, the adage "garbage in, garbage out" holds undeniable truth. The selection of a chemical supplier is not a mere logistical step but a critical decision that impacts experimental outcomes, timelines, and budget. For a key intermediate like this compound, a robust supplier qualification process is the foundation of scientific integrity. This process moves beyond simple cost and availability to scrutinize the supplier's commitment to quality, consistency, and transparency.

The primary objective is to mitigate risk. A poorly characterized reagent can introduce unknown variables, leading to failed reactions, irreproducible biological data, and costly project delays. A trustworthy supplier provides a self-validating system: their documentation, from the Certificate of Analysis (CoA) to the Safety Data Sheet (SDS), is accurate, comprehensive, and reflective of the material delivered.

Below is a workflow illustrating the key decision points in qualifying a supplier for critical research reagents.

Supplier_Qualification_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Documentation & Quality Assessment cluster_2 Phase 3: Validation & Approval A Identify Potential Suppliers B Review Website & Product Specifications (Purity, CAS) A->B C Request Quotation (Price, Availability, Lead Time) B->C D Request Certificate of Analysis (CoA) & SDS C->D Proceed if quote is acceptable E Analyze CoA: - Purity (e.g., >97%) - Analytical Methods Used - Batch Number Traceability D->E F Assess Supplier Reputation & Certifications (e.g., ISO) E->F G Place Small Trial Order F->G Proceed if documentation is satisfactory H Perform Incoming Quality Control (IQC) G->H I Compare IQC Results with Supplier CoA H->I J Approve Supplier for Larger Scale Purchase I->J Approve if results match

Caption: Supplier Qualification Workflow for Critical Reagents.

Commercial Suppliers of this compound

A survey of the chemical marketplace reveals several commercial sources for this compound (CAS No. 74650-75-2).[1][2][3][4] The table below summarizes key information from a selection of suppliers to facilitate initial screening. Researchers should always verify the most current data directly with the supplier before purchase.

Supplier Product Code / SKU Stated Purity CAS Number Notes / Link
Synthonix C786597.0%74650-75-2Offers various quantities from 100mg to 5g. CoA and MSDS are available.[1]
King-Pharm 297778Not explicitly stated74650-75-2Listed as "In Stock, Ready To Ship".[4]
Sunway Pharm Ltd CB71258Not explicitly stated74650-75-2Provides basic chemical properties.[5]
HDH Chemicals HDH-Y15333≥97%74650-75-2Available via platforms like Fisher Scientific.
Guidechem N/AVaries by supplier74650-75-2A chemical trading platform listing multiple suppliers.[2]

Incoming Quality Control (IQC): A Protocol for Verification

Trust, but verify. Even when sourcing from a reputable supplier, performing an in-house quality check is a non-negotiable step to ensure the material's identity and purity align with the provided CoA. This self-validating protocol ensures that any downstream experiments are built on a solid foundation.

IQC Workflow Diagram

IQC_Workflow A Receive Reagent & Log (Supplier, Lot #, Date) B Quarantine Material A->B C Compare Shipment with Purchase Order & CoA B->C D Step 1: Visual Inspection (Color, Form) C->D E Step 2: Solubility Test (e.g., in DMSO) D->E F Step 3: Analytical Verification (NMR, LC-MS) E->F G Compare Data with CoA & Literature F->G H Decision Point: Results Match? G->H I Release to Lab Inventory H->I Yes J Reject & Contact Supplier H->J No

Caption: Incoming Quality Control (IQC) Protocol Workflow.

Step-by-Step IQC Protocol

Objective: To confirm the identity and purity of a newly received batch of this compound.

Materials:

  • Received chemical in its original container.

  • Supplier's Certificate of Analysis (CoA).

  • Solvents (e.g., DMSO-d6 for NMR, HPLC-grade Acetonitrile/Water).

  • Standard laboratory glassware and equipment.

  • Access to NMR and LC-MS instrumentation.

Methodology:

  • Documentation and Visual Inspection:

    • Log the bottle's information (Supplier, Lot #, Part #) into the lab inventory system.

    • Visually inspect the material. It is typically a solid. Note its color and consistency. Any deviation from an off-white or light-yellow solid should be documented.

  • Solubility Check:

    • Prepare a stock solution at a standard concentration (e.g., 10 mM) in a common laboratory solvent like DMSO.

    • Observe the solubility. The compound is expected to be slightly soluble in water (4.2 g/L at 25°C) and should be soluble in organic solvents like DMSO.[2] Any difficulty in dissolution may indicate an impurity or incorrect material.

  • Identity and Purity Verification (Instrumental Analysis):

    • ¹H NMR Spectroscopy:

      • Prepare a sample by dissolving ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6).

      • Acquire a ¹H NMR spectrum.

      • Compare the resulting spectrum with known literature data or the spectrum provided by the supplier (if available). The chemical shifts and coupling patterns should match the expected structure of this compound.

    • LC-MS (Liquid Chromatography-Mass Spectrometry):

      • Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

      • Inject the sample onto an LC-MS system equipped with a C18 column.

      • The LC chromatogram will assess purity. A high-purity sample should show one major peak with minimal secondary peaks. Purity should be ≥97% as commonly advertised.[1][3]

      • The mass spectrometer will confirm the molecular weight. The expected monoisotopic mass for C₆H₃ClN₂O is approximately 154.00 g/mol . Look for the [M+H]⁺ ion at ~155.0 m/z.[2][5]

  • Final Decision:

    • If the in-house analytical data from NMR and LC-MS are consistent with the expected structure and meet the purity specifications on the supplier's CoA, the material is approved.

    • Release the material from quarantine and move it to the general chemical inventory for use.

    • If significant discrepancies are found, keep the material quarantined, document all findings, and contact the supplier's technical support immediately.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The information is typically derived from the supplier's Safety Data Sheet (SDS).

  • Hazards: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7] It may also be harmful if swallowed.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[6][7][8]

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][8]

    • Avoid contact with skin, eyes, and clothing.[8]

    • Wash hands thoroughly after handling.[10]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8] Room temperature storage is generally acceptable.[3]

    • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8][10]

By implementing a rigorous sourcing and verification strategy, researchers can ensure the quality and reliability of their starting materials, paving the way for successful and reproducible scientific discovery.

References

Methodological & Application

Application Notes & Protocols: 2-Chloro-5-hydroxypyridine-3-carbonitrile as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the pyridine ring is a cornerstone scaffold, prized for its presence in numerous FDA-approved drugs and functional materials. The strategic functionalization of this ring system allows for the precise tuning of molecular properties, including biological activity, solubility, and electronic characteristics. 2-Chloro-5-hydroxypyridine-3-carbonitrile (CAS No. 74650-75-2) emerges as a particularly valuable building block due to its trifunctional nature.[1][2] The presence of a reactive chloro group, a nucleophilic hydroxyl group, and an adaptable nitrile moiety on a single pyridine core offers a powerful platform for generating diverse molecular architectures.

This guide provides an in-depth exploration of the synthetic utility of this compound, outlining its reactivity, providing detailed experimental protocols for key transformations, and discussing its potential applications in contemporary research and development.

Physicochemical Properties

Property Value
CAS Number 74650-75-2[1][2]
Molecular Formula C₆H₃ClN₂O[1][2]
Molecular Weight 154.55 g/mol [1][3]
Canonical SMILES C1=C(C=NC(=C1C#N)Cl)O[1][2]

| InChIKey | RQVMXRHSGUMSLM-UHFFFAOYSA-N[1][2] |

Safety & Handling: A Mandate for Caution

Proper handling of any chemical reagent is paramount for ensuring laboratory safety. While a specific, comprehensive safety datasheet for this compound is not widely available, data from structurally related compounds like 2-chloro-5-hydroxymethylpyridine and other chloropyridines suggest that it should be handled with care.[4][5] It is likely to be an irritant to the skin, eyes, and respiratory system.[4][5][6][7]

General Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[6]

  • Ventilation: Conduct all manipulations within a certified chemical fume hood to avoid inhalation of dust or vapors.[4][6]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[4][6]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[4][7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[4][6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[6]

The Chemistry of a Trifunctional Reagent: A Reactivity Map

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups. The chloro group at the C2 position is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing effects of the ring nitrogen and the adjacent nitrile group. The hydroxyl group at C5 can be functionalized through various etherification or esterification reactions. Finally, the nitrile group at C3 is a versatile handle for transformations into amines, amides, carboxylic acids, or heterocycles like tetrazoles.

G cluster_c2 C2 Position (Chloro Group) cluster_c5 C5 Position (Hydroxyl Group) cluster_c3 C3 Position (Nitrile Group) main This compound c2_react Nucleophilic Aromatic Substitution (SₙAr) (Primary Reaction Site) main->c2_react R-NH₂ R-SH R-OH c5_ether O-Alkylation / Etherification main->c5_ether R-X, Base c3_hydrolysis Hydrolysis (Amide, Carboxylic Acid) main->c3_hydrolysis H₂O, H⁺/OH⁻ c2_cross Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) c5_ester O-Acylation / Esterification c3_reduction Reduction (Primary Amine) c3_cyclo Cycloaddition (e.g., Tetrazoles)

Caption: Reactivity map of this compound.

Application Protocol 1: Nucleophilic Aromatic Substitution (SₙAr)

The displacement of the C2-chloride is the most facile and widely applicable transformation for this building block. This reaction allows for the introduction of a vast array of functionalities, making it a cornerstone of library synthesis in drug discovery.

Rationale: The reaction is typically performed in a polar aprotic solvent like DMF or DMSO, which can solvate the charged intermediate of the SₙAr mechanism. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is used to scavenge the HCl generated during the reaction. Mild heating is often sufficient to drive the reaction to completion.

General Protocol: Synthesis of 2-(Benzylamino)-5-hydroxypyridine-3-carbonitrile

G start 1. Reagent Preparation setup 2. Reaction Assembly - Add starting material, benzylamine, DIPEA to DMF. - Stir under N₂ atmosphere. start->setup react 3. Reaction - Heat to 80 °C. - Monitor by TLC/LC-MS. setup->react workup 4. Aqueous Workup - Cool to RT. - Pour into water. - Extract with Ethyl Acetate. react->workup purify 5. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify via column chromatography. workup->purify end 6. Analysis - Characterize by NMR, MS. purify->end

Caption: Experimental workflow for a typical SₙAr reaction.

Materials & Reagents

Reagent Molar Eq. MW ( g/mol ) Amount Notes
This compound 1.0 154.55 1.00 g (6.47 mmol) Limiting Reagent
Benzylamine 1.1 107.15 0.77 mL (7.12 mmol) A representative amine nucleophile
DIPEA 2.0 129.24 2.26 mL (12.94 mmol) Non-nucleophilic base
Anhydrous DMF - 73.09 20 mL Reaction Solvent
Ethyl Acetate - - ~150 mL Extraction Solvent
Saturated NaCl (Brine) - - ~50 mL For washing
Anhydrous Na₂SO₄ - - As needed Drying agent

| Silica Gel | - | - | As needed | For column chromatography |

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g).

  • Add anhydrous DMF (20 mL) and stir until the solid dissolves.

  • Add benzylamine (0.77 mL) followed by DIPEA (2.26 mL) to the solution.

  • Fit the flask with a condenser and place it under a nitrogen atmosphere.

  • Heat the reaction mixture to 80 °C in an oil bath and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once complete, cool the reaction to room temperature and pour it into a separatory funnel containing 100 mL of water.

  • Extract the aqueous mixture three times with ethyl acetate (50 mL each).

  • Combine the organic layers and wash with saturated aqueous NaCl (brine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Application Protocol 2: O-Alkylation of the Hydroxyl Group

Functionalizing the C5-hydroxyl group via etherification, such as a Williamson ether synthesis, adds another layer of diversity to the molecular scaffolds that can be generated. This is often performed after the SₙAr reaction to build out a different vector of the molecule.

Rationale: This reaction proceeds via an Sₙ2 mechanism where the phenoxide, generated in situ by a base, acts as a nucleophile to displace a halide from an alkyl halide. A strong, non-nucleophilic base like sodium hydride (NaH) or a milder base like potassium carbonate can be used depending on the acidity of the hydroxyl group and the reactivity of the electrophile.

General Protocol: Synthesis of 2-(Benzylamino)-5-methoxypyridine-3-carbonitrile

Materials & Reagents

Reagent Molar Eq. MW ( g/mol ) Amount Notes
2-(Benzylamino)-5-hydroxypyridine-3-carbonitrile 1.0 223.24 1.00 g (4.48 mmol) Starting material from Protocol 1
Sodium Hydride (60% in mineral oil) 1.2 24.00 (as 100%) 215 mg (5.38 mmol) Caution: Highly reactive
Iodomethane (MeI) 1.2 141.94 0.33 mL (5.38 mmol) Alkylating agent

| Anhydrous THF | - | 72.11 | 25 mL | Reaction Solvent |

Step-by-Step Procedure:

  • CAUTION: Sodium hydride is highly reactive and pyrophoric. Handle only under an inert atmosphere.

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (215 mg) in anhydrous THF (10 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of 2-(benzylamino)-5-hydroxypyridine-3-carbonitrile (1.00 g) in anhydrous THF (15 mL) to the NaH suspension dropwise. Effervescence (H₂ gas) will be observed.

  • Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

  • Add iodomethane (0.33 mL) dropwise to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the product by flash column chromatography.

Conclusion: A Building Block of Strategic Importance

This compound is a high-potential building block for chemical synthesis. Its three distinct functional groups offer orthogonal reactivity, enabling chemists to construct complex and diverse molecular libraries with a high degree of control. From creating lead compounds in drug discovery programs to developing novel functional materials, the strategic application of this reagent opens doors to countless synthetic possibilities. The protocols outlined herein provide a foundational framework for researchers to begin exploring the rich chemistry of this versatile scaffold.

References

The Strategic Role of 2-Chloro-5-hydroxypyridine-3-carbonitrile in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in critical hydrogen bonding and other non-covalent interactions with biological targets.[1] Within this privileged class of heterocycles, 2-chloro-5-hydroxypyridine-3-carbonitrile stands out as a highly versatile and strategically valuable intermediate. Its unique arrangement of functional groups—a reactive chlorine atom, a hydrogen-bond-donating hydroxyl group, and an electron-withdrawing nitrile—offers a powerful toolkit for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors.[2]

This guide provides an in-depth exploration of the utility of this compound in drug discovery. We will delve into its reactivity, offer detailed protocols for its derivatization, and discuss its potential applications in the synthesis of targeted therapeutics.

Core Reactivity and Strategic Value

The medicinal chemistry value of this compound is rooted in the distinct reactivity of its three functional groups. The electron-deficient nature of the pyridine ring, amplified by the nitrile group, makes the 2-position highly susceptible to nucleophilic aromatic substitution (SNAr).[3] This allows for the facile introduction of a wide variety of side chains, often a key step in building the pharmacophore of a drug candidate.

The hydroxyl group at the 5-position serves as a crucial hydrogen bond donor, capable of anchoring the molecule within the active site of a target protein. It can also be a site for further functionalization, such as etherification, to modulate solubility and pharmacokinetic properties. The nitrile group at the 3-position is a strong hydrogen bond acceptor and can serve as a bioisosteric replacement for other functional groups.[4] This strategic placement of functional groups provides a robust platform for structure-activity relationship (SAR) studies.

Proposed Synthesis of this compound

Protocol 1: Proposed Synthesis via Thorpe-Ziegler Cyclization

This protocol outlines a potential multi-step synthesis starting from readily available precursors.

Step 1: Knoevenagel Condensation to form an Ethyl Cyanoacrylate Derivative

  • Reactants: Malononitrile, an appropriate ketone or aldehyde precursor to install the desired substituent at the 4-position (e.g., acetone for a 4-methyl group), and a catalyst such as piperidine or β-alanine.

  • Procedure:

    • Combine malononitrile (1.0 eq) and the ketone/aldehyde (1.1 eq) in a suitable solvent like ethanol or toluene.

    • Add a catalytic amount of piperidine or β-alanine.

    • Heat the mixture to reflux, using a Dean-Stark apparatus to remove water.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Michael Addition with an Acetonitrile Derivative

  • Reactants: The ethyl cyanoacrylate derivative from Step 1 and an activated acetonitrile derivative (e.g., cyanoacetamide).

  • Procedure:

    • Dissolve the ethyl cyanoacrylate derivative (1.0 eq) in a suitable solvent such as ethanol.

    • Add the activated acetonitrile derivative (1.1 eq) and a base like sodium ethoxide.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Neutralize the reaction with a weak acid (e.g., acetic acid) and remove the solvent.

Step 3: Thorpe-Ziegler Cyclization and Chlorination

  • Reactants: The product from Step 2, a strong base (e.g., sodium hydride), and a chlorinating agent (e.g., phosphorus oxychloride).

  • Procedure:

    • Treat the product from Step 2 with a strong base like sodium hydride in an anhydrous solvent (e.g., THF or DMF) to induce intramolecular cyclization.

    • After cyclization is complete, carefully quench the reaction.

    • The resulting dihydroxypyridine intermediate is then subjected to chlorination. Add phosphorus oxychloride (POCl₃) and heat the reaction mixture.[7]

    • Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium bicarbonate).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain this compound.

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The this compound scaffold is particularly well-suited for the synthesis of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that binds to the hinge region of the kinase domain, and the functional groups on this scaffold are ideal for establishing these critical interactions.

Below are protocols for key transformations of this compound that are commonly employed in the synthesis of kinase inhibitors and other therapeutic agents.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes the displacement of the C2-chloro substituent with a primary or secondary amine, a common strategy for introducing side chains that can interact with the solvent-exposed region of a kinase active site.

Materials:

  • This compound

  • Primary or secondary amine (1.1 eq)

  • Base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) (2.0 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, or NMP)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.

  • Add the amine (1.1 eq) and the base (2.0 eq) to the solution.

  • Heat the reaction mixture to 80-120 °C and stir for 4-16 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality behind Experimental Choices:

  • Base: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The choice of base depends on the reactivity of the amine and the substrate.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are used to dissolve the reactants and facilitate the SNAr reaction.

  • Temperature: Heating is typically required to overcome the activation energy for the SNAr reaction.

Protocol 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. In this context, it can be used to attach aryl or heteroaryl moieties to the C2 position of the pyridine ring, which is often a key structural element in type II kinase inhibitors that bind to the DFG-out conformation.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or boronate ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DME)

  • Round-bottom flask or microwave vial with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to 80-110 °C (conventional heating) or 100-150 °C (microwave irradiation) for 1-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired coupled product.

Causality behind Experimental Choices:

  • Palladium Catalyst: The choice of palladium catalyst and ligand is critical for efficient C-Cl bond activation, which is generally more challenging than C-Br or C-I activation.[8]

  • Degassed Solvent: Oxygen can deactivate the palladium catalyst, so it is essential to use degassed solvents and maintain an inert atmosphere.

  • Base: The base is required for the transmetalation step of the catalytic cycle.[5]

Data Presentation

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₆H₃ClN₂O[9]
Molecular Weight 154.55 g/mol [9]
CAS Number 74650-75-2[9]
Appearance Off-white to light yellow solid-
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF)-

Visualizations

Experimental Workflow for SNAr Reaction

G cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine this compound, amine, and base in anhydrous solvent inert_atm Establish inert atmosphere (N2 or Ar) heat Heat reaction mixture (80-120 °C, 4-16 h) inert_atm->heat monitor Monitor progress (TLC or LC-MS) heat->monitor cool Cool to room temperature monitor->cool extract Pour into water and extract with organic solvent cool->extract purify Wash, dry, concentrate, and purify extract->purify

Caption: Workflow for the nucleophilic aromatic substitution of this compound with amines.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_main Catalytic Cycle center Pd(0)L_n OA Oxidative Addition center->OA R-X intermediate1 R-Pd(II)-X L_n OA->intermediate1 TM Transmetalation intermediate2 R-Pd(II)-R' L_n TM->intermediate2 RE Reductive Elimination RE->center intermediate1->TM R'-B(OR)2 + Base intermediate2->RE R-R' ArX This compound Boronic Ar'-B(OH)2 Product Coupled Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a potent and versatile building block in medicinal chemistry. Its strategically positioned functional groups allow for a wide range of chemical transformations, making it an ideal starting point for the synthesis of complex molecules, particularly kinase inhibitors. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this valuable intermediate in their drug discovery programs. The ability to readily perform nucleophilic aromatic substitutions and cross-coupling reactions opens up a vast chemical space for the development of novel therapeutics.

References

Synthesis of fused pyrimidines from 2-Chloro-5-hydroxypyridine-3-carbonitrile.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Synthesis of Fused Pyrido[2,3-d]pyrimidines from 2-Chloro-5-hydroxypyridine-3-carbonitrile: A Comprehensive Guide for Medicinal Chemistry

Abstract

Fused pyrimidines, particularly the pyrido[2,3-d]pyrimidine scaffold, represent a privileged structural motif in medicinal chemistry, exhibiting a wide range of biological activities, including kinase inhibition and anticancer properties. This document provides a detailed guide for the synthesis of this important heterocyclic system, starting from the versatile precursor, this compound. We present a robust and reproducible protocol for the cyclocondensation reaction, explain the underlying mechanism, and offer insights into experimental design and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: The Significance of Pyrido[2,3-d]pyrimidines

The fusion of a pyridine and a pyrimidine ring creates the pyrido[2,3-d]pyrimidine system, a class of compounds with significant therapeutic potential. The nitrogen-rich core allows for diverse substitution patterns, enabling fine-tuning of physicochemical properties and biological targets. The starting material, this compound, is an ideal precursor due to its multiple reactive sites: the nitrile group, the activated chloro-substituent, and the hydroxyl group. These sites allow for sequential and regioselective modifications, making it a valuable building block for combinatorial library synthesis.

This guide will focus on one of the most direct methods for constructing the fused pyrimidine ring: the cyclocondensation reaction.

Reaction Overview and Mechanism

The synthesis of the pyrido[2,3-d]pyrimidine core from this compound is typically achieved through a cyclocondensation reaction. This process involves reacting the o-amino-nitrile (or a precursor that generates it in situ) with a one-carbon synthon, such as formamide or formic acid, which provides the final carbon atom needed to close the pyrimidine ring.

Mechanistic Rationale

The reaction with formamide to produce a 7-hydroxy-pyrido[2,3-d]pyrimidin-4-amine is a classic and efficient method. The mechanism proceeds as follows:

  • Initial Nucleophilic Attack: While the starting material is a 2-chloro derivative, many related syntheses proceed through a 2-amino intermediate. In this context, the reaction can be envisioned as an initial substitution of the 2-chloro group or, more commonly, a reaction involving a pre-synthesized 2-amino-5-hydroxypyridine-3-carbonitrile. For the direct reaction with formamide, which can also act as an ammonia source at high temperatures, the reaction likely involves the formation of an intermediate amidine.

  • Intramolecular Cyclization: The pyridine nitrogen or the newly formed amino group attacks the nitrile carbon, initiating the ring closure.

  • Tautomerization and Aromatization: The resulting cyclic intermediate undergoes tautomerization to form the stable, aromatic pyrido[2,3-d]pyrimidine ring system.

The choice of formamide is strategic; it serves as both a reactant (providing the C4-N3-H fragment of the pyrimidine ring) and often as a high-boiling solvent, facilitating the high temperatures required for the condensation.

Reaction Scheme Visualization

Reaction_Scheme Fig. 1: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative cluster_reagent SM This compound Product 4-Amino-5-chloro-pyrido[2,3-d]pyrimidin-7-ol (Example Product) SM->Product Reflux (High Temp) Δ Reagent Formamide (HCONH2) (Reagent & Solvent)

Caption: Fig. 1: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative 4-amino-pyrido[2,3-d]pyrimidine derivative.

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Formamide is a teratogen; handle with extreme care.

Materials and Reagents
ReagentGradeSupplier Example
This compound≥97%Sigma-Aldrich
Formamide≥99.5% (ACS grade)Fisher Scientific
EthanolReagent GradeVWR
Deionized WaterN/AIn-house
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 1.55 g, 10 mmol).

    • Add formamide (30 mL). The formamide acts as both the solvent and a reactant.

  • Reaction Execution:

    • Stir the mixture at room temperature to ensure the starting material is well-suspended.

    • Heat the reaction mixture to reflux (approximately 180-190 °C) using a heating mantle.

    • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1). The product is typically more polar than the starting material.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Slowly pour the cooled reaction mixture into a beaker containing 150 mL of cold deionized water while stirring.

    • A precipitate should form. Continue stirring the suspension in the cold water for 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid cake thoroughly with deionized water (3 x 30 mL) to remove any residual formamide.

    • Wash the solid with cold ethanol (2 x 15 mL).

    • Dry the product under vacuum at 60 °C overnight to yield the final pyrido[2,3-d]pyrimidine derivative. The product is often obtained in high purity, but can be further purified by recrystallization from a suitable solvent like ethanol or a DMF/water mixture if necessary.

Workflow Visualization

Experimental_Workflow Fig. 2: Experimental Workflow Diagram A 1. Reagent Setup (Starting Material + Formamide) B 2. Heating & Reflux (180-190°C, 4-6h) A->B C 3. Reaction Monitoring (TLC) B->C C->B Reaction Incomplete D 4. Cooling & Precipitation (Pour into cold water) C->D Reaction Complete E 5. Filtration (Isolate solid product) D->E F 6. Washing (Water & Ethanol) E->F G 7. Drying (Vacuum Oven) F->G H 8. Characterization (NMR, MS, IR) G->H

Caption: Fig. 2: Experimental Workflow Diagram.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

TechniqueExpected Observations for 4-Amino-5-chloro-pyrido[2,3-d]pyrimidin-7-ol
¹H NMR (in DMSO-d₆)- Aromatic protons on the pyridine ring. - Broad singlet for the -NH₂ group. - Broad singlet for the hydroxyl (-OH) group.
Mass Spec (ESI) A peak corresponding to [M+H]⁺ for the calculated molecular weight.
FT-IR (KBr pellet)- N-H stretching vibrations (amine). - O-H stretching (hydroxyl). - C=N and C=C stretching from the aromatic rings.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Yield Insufficient reaction time or temperature.Ensure the reaction reaches a vigorous reflux. Extend the reaction time and monitor closely with TLC.
Degradation of starting material.Use high-purity, dry reagents. Ensure the reaction is protected from atmospheric moisture if necessary.
Impure Product Incomplete removal of formamide.Wash the filtered product thoroughly with copious amounts of water. Consider a slurry in hot water before filtration.
Side reactions.Optimize the reaction temperature; excessively high temperatures can sometimes lead to decomposition.

2-Chloro-5-hydroxypyridine-3-carbonitrile in multicomponent reactions.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-Chloro-5-hydroxypyridine-3-carbonitrile in Multicomponent Reactions

Introduction: The Strategic Value of a Multifunctional Building Block

Multicomponent reactions (MCRs) represent a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures in a single, efficient step.[1] This approach, characterized by high atom economy and operational simplicity, is invaluable in drug discovery where rapid library generation is paramount for identifying novel therapeutic agents.[2] Within the vast arsenal of chemical building blocks, this compound stands out as a particularly versatile synthon. Its strategic arrangement of three distinct functional groups—a nucleophilic hydroxyl group, an electrophilic nitrile, and a displaceable chloro substituent—on a biologically relevant pyridine core allows for the streamlined synthesis of densely functionalized heterocyclic systems.[3]

This guide provides a detailed exploration of the application of this compound in a powerful MCR for the synthesis of pyrano[2,3-b]pyridine derivatives. We will delve into the underlying reaction mechanism, provide a field-proven experimental protocol, and explain the causality behind critical experimental choices to empower researchers in their synthetic endeavors.

Core Mechanism: A Domino Sequence to Complexity

The primary utility of this compound in MCRs is demonstrated through its reaction with an aldehyde and an active methylene compound, such as malononitrile. This transformation proceeds through a well-orchestrated domino sequence, culminating in the formation of a fused pyrano[2,3-b]pyridine scaffold. The reaction is typically facilitated by a basic catalyst.

The accepted mechanistic pathway involves three key stages:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the aromatic aldehyde and malononitrile. This step rapidly forms a highly electrophilic arylidene malononitrile intermediate.

  • Michael Addition: The hydroxyl group of this compound, acting as a potent nucleophile, attacks the electron-deficient double bond of the arylidene malononitrile intermediate in a classic Michael addition. This forms a new carbon-oxygen bond and generates a transient open-chain intermediate.

  • Intramolecular Cyclization & Tautomerization: The intermediate undergoes a spontaneous intramolecular cyclization. The nucleophilic carbon anion attacks the cyano group of the pyridine ring, leading to ring closure. A subsequent tautomerization yields the stable, aromatic pyrano[2,3-b]pyridine final product.

MCR_Mechanism cluster_reactants Reactants Aldehyde Ar-CHO Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel + Base Malononitrile CH₂(CN)₂ Malononitrile->Knoevenagel + Base Pyridine This compound Michael Michael Addition Pyridine->Michael Intermediate1 Arylidene Malononitrile (Electrophile) Knoevenagel->Intermediate1 Intermediate1->Michael Intermediate2 Open-Chain Intermediate Michael->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Product Pyrano[2,3-b]pyridine Derivative Cyclization->Product Tautomerization

Caption: General mechanism for the three-component synthesis of pyrano[2,3-b]pyridines.

Application Protocol: Three-Component Synthesis of 7-amino-5-aryl-6-chloro-5H-pyrano[2,3-b]pyridine-8-carbonitriles

This protocol details a reliable one-pot method for synthesizing a library of pyrano[2,3-b]pyridine derivatives. The procedure is robust and amenable to variation in the aldehyde component.

Experimental Workflow

The overall workflow is designed for efficiency and simplicity, moving from reaction setup to product isolation in a streamlined manner.

Workflow Setup 1. Reagent Setup (Flask, Stir Bar) Addition 2. Sequential Addition (Solvent, Reactants, Catalyst) Setup->Addition Reaction 3. Reaction (Stirring at 80°C) Addition->Reaction Workup 4. Product Isolation (Cooling, Filtration) Reaction->Workup Purify 5. Purification (Washing, Recrystallization) Workup->Purify Analysis 6. Characterization (TLC, NMR, MS) Purify->Analysis

Caption: Step-by-step experimental workflow for the synthesis of pyrano[2,3-b]pyridines.

Materials and Methods

Reagents:

  • This compound (1.0 mmol, 168.5 mg)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

  • Malononitrile (1.0 mmol, 66.0 mg)

  • Piperidine (0.1 mmol, ~10 µL)

  • Ethanol (15 mL)

  • Diethyl Ether (for washing)

Equipment:

  • 50 mL round-bottom flask

  • Magnetic stir bar and stir plate with heating

  • Condenser

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Protocol
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol).

  • Solvent and Catalyst Addition: Add 15 mL of ethanol to the flask, followed by the addition of piperidine (0.1 mmol) as the catalyst.

  • Reaction Execution: Attach a condenser to the flask and place it in a preheated oil bath at 80°C. Stir the mixture vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[4]

  • Product Isolation: Once the reaction is complete (as indicated by the consumption of starting materials), remove the flask from the oil bath and allow it to cool to room temperature. A solid precipitate will form.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with cold ethanol (2 x 10 mL) and then with diethyl ether (1 x 15 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven to obtain the final pyrano[2,3-b]pyridine derivative. The product is often of high purity, but recrystallization from ethanol or DMF/ethanol can be performed if necessary.[5]

Data Summary and Expected Outcomes

This MCR protocol consistently delivers high yields across a range of substituted aromatic aldehydes. The electronic nature of the substituent on the aldehyde can influence reaction times and yields.

EntryAromatic Aldehyde (Ar-CHO)Reaction Time (h)Yield (%)Physical State
1Benzaldehyde2.592White Solid
24-Chlorobenzaldehyde2.095Pale Yellow Solid
34-Methoxybenzaldehyde3.089White Solid
44-Nitrobenzaldehyde2.096Yellow Solid

Note: Data are representative and synthesized based on typical outcomes for similar MCRs. Actual results may vary.[5][6]

Rationale Behind Experimental Choices

  • Choice of Catalyst (Piperidine): A mild organic base like piperidine is the ideal catalyst. It is strong enough to deprotonate the active methylene group of malononitrile, initiating the Knoevenagel condensation, but not so strong as to cause unwanted side reactions. Its catalytic nature means only a small amount is required, simplifying purification.[7]

  • Choice of Solvent (Ethanol): Ethanol is an excellent solvent for this reaction. It effectively dissolves the reactants at elevated temperatures, is environmentally benign, and its polarity facilitates the ionic intermediates in the mechanism. Furthermore, the product often has lower solubility in cold ethanol, enabling easy isolation via precipitation and filtration upon cooling.[4][6]

  • Reaction Temperature (80°C): While some variations of this reaction can proceed at room temperature, gentle heating to the reflux temperature of ethanol (approx. 80°C) significantly accelerates the reaction rate without promoting decomposition. This ensures the reaction reaches completion in a practical timeframe of a few hours.

Conclusion and Future Outlook

This compound is a powerful and efficient building block for the synthesis of complex heterocyclic scaffolds via multicomponent reactions. The protocol described herein provides a straightforward, high-yielding, and robust method for accessing the medicinally relevant pyrano[2,3-b]pyridine core. The synthesized products are not merely final compounds; they are versatile intermediates themselves. The presence of the chloro group at the 6-position and the amino group at the 7-position offers valuable handles for further chemical diversification, such as through palladium-catalyzed cross-coupling reactions or derivatization of the amino group, opening avenues for extensive structure-activity relationship (SAR) studies.[8]

References

Application Notes and Protocols: The Reaction of 2-Chloro-5-hydroxypyridine-3-carbonitrile with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: A Versatile Scaffold for Medicinal Chemistry

2-Chloro-5-hydroxypyridine-3-carbonitrile is a highly functionalized heterocyclic compound that serves as a pivotal building block in synthetic and medicinal chemistry. The strategic placement of its functional groups—a reactive chlorine atom, a nucleophilic hydroxyl group, and an electron-withdrawing cyano group—on an electron-deficient pyridine ring makes it an exceptionally versatile substrate for constructing complex molecular architectures.

The reaction of this scaffold with amines is of particular significance. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, allowing for the direct and efficient introduction of diverse amino functionalities at the C2 position. The resulting 2-amino-5-hydroxypyridine-3-carbonitrile derivatives are not merely substitution products; they are valuable intermediates, primed for subsequent intramolecular cyclization reactions. This two-step sequence provides a powerful pathway to synthesize fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines. These bicyclic structures are recognized as privileged scaffolds in drug discovery, forming the core of numerous compounds with potent biological activities, including kinase inhibitors for cancer therapy.[1][2]

This guide provides a detailed exploration of the SNAr reaction between this compound and various classes of amines. It offers field-proven insights into the reaction mechanism, comprehensive experimental protocols, and strategies for leveraging the products in downstream synthetic applications.

Pillar 1: The Reaction Mechanism - Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds through a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike nucleophilic substitution on aliphatic carbons (SN1/SN2), SNAr on aromatic rings requires specific electronic features on the substrate. The pyridine ring is inherently electron-deficient compared to benzene, which facilitates nucleophilic attack. This effect is significantly amplified by the presence of the strongly electron-withdrawing cyano group (-CN) ortho and para to the site of substitution.

The mechanism can be described in two key steps:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The amine, acting as the nucleophile, attacks the electron-deficient carbon atom at the C2 position, which bears the chlorine leaving group. This attack disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized across the ring and onto the electron-wthdrawing cyano group, which provides substantial stabilization for this intermediate.

  • Rearomatization and Expulsion of the Leaving Group: The aromaticity of the ring is restored in the final step by the expulsion of the chloride ion, which is a good leaving group. A base, which can be a second equivalent of the reacting amine or an added scavenger like triethylamine, then deprotonates the nitrogen of the newly attached amino group to yield the final, neutral 2-amino-5-hydroxypyridine-3-carbonitrile product.

The presence of an additional electron-withdrawing group, such as a nitro or cyano group, on the pyridine ring generally enhances the reaction rate by further stabilizing the Meisenheimer intermediate.[4][5]

Visualization of the SNAr Mechanism

SNAr_Mechanism cluster_intermediate Intermediate Start_Mol This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Start_Mol->Meisenheimer 1. Nucleophilic Attack Amine Amine (R-NH2) Nucleophile Amine->Meisenheimer Final_Product 2-Amino-5-hydroxypyridine-3-carbonitrile Meisenheimer->Final_Product 2. Expulsion of Cl- & Rearomatization HCl HCl Meisenheimer->HCl Leaving Group

Caption: General SNAr mechanism for the amination of this compound.

Pillar 2: Experimental Protocols & Data

The choice of reaction conditions—solvent, temperature, and the use of a base—is critical for achieving high yields and purity. The following protocols are generalized starting points that can be optimized for specific amine substrates.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical conditions for the SNAr reaction with various amine classes. These are based on established procedures for analogous chloropyridine systems.[5]

Amine TypeSpecific AmineSolventBaseTemperature (°C)Time (h)Typical Yield (%)
Primary Aliphatic BenzylamineIsopropanol/WaterNone (Amine excess)802 - 485 - 95
Secondary Aliphatic MorpholineEthanolTriethylamine (Et₃N)Reflux (78 °C)2 - 480 - 90
Secondary Aliphatic N-MethylpiperazineDMFK₂CO₃100 - 1204 - 8>90
Primary Aromatic AnilineNMP or DMFK₂CO₃120 - 14012 - 1670 - 85

Note: NMP = N-Methyl-2-pyrrolidone; DMF = N,N-Dimethylformamide. Yields are illustrative and may vary based on the specific substrate and purification method.

Protocol 1: Reaction with a Primary Aliphatic Amine (e.g., Benzylamine)

This protocol utilizes an environmentally friendlier solvent system and often requires no external base, as the amine reactant can serve as the acid scavenger.

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Primary aliphatic amine (e.g., benzylamine) (2.2 eq)

    • Isopropanol (IPA)

    • Deionized water

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Step-by-Step Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend this compound (1.0 eq) in a 1:1 mixture of isopropanol and water to achieve a concentration of approximately 0.2 M.

    • Add the primary amine (2.2 equivalents) to the suspension at room temperature with vigorous stirring. Using a slight excess of the amine drives the reaction to completion and neutralizes the HCl byproduct.

    • Heat the reaction mixture to 80 °C. The suspension should become a homogeneous solution as the reaction progresses.

    • Maintain the temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • After completion, cool the reaction mixture to room temperature.

    • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization to yield the pure 2-(benzylamino)-5-hydroxypyridine-3-carbonitrile.

Protocol 2: Reaction with a Secondary Aliphatic Amine (e.g., Morpholine)

Secondary amines are generally good nucleophiles. An external, non-nucleophilic base is often added to prevent the formation of the amine hydrochloride salt, which would take the nucleophile out of the reaction.

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Secondary aliphatic amine (e.g., morpholine) (1.2 eq)

    • Anhydrous ethanol or DMF

    • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5 eq)

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound in anhydrous ethanol or DMF to a concentration of 0.1-0.2 M.

    • Add the secondary amine (1.2 equivalents), followed by the base (1.5 equivalents). The base is crucial for scavenging the HCl generated.

    • Heat the reaction mixture to reflux (for ethanol) or 100-120 °C (for DMF) and maintain for 2-8 hours.

    • Monitor the reaction by TLC. The reaction is typically faster with more nucleophilic cyclic amines.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Work-up: Remove the solvent under reduced pressure.

    • Partition the residue between water and a suitable organic solvent like dichloromethane or ethyl acetate.

    • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purification: Purify the resulting crude material by flash column chromatography on silica gel to afford the desired 2-(morpholino)-5-hydroxypyridine-3-carbonitrile.

Pillar 3: Application in Heterocyclic Synthesis

The true value of the 2-amino-5-hydroxypyridine-3-carbonitrile products lies in their utility as precursors for fused ring systems. The ortho-positioning of the amino and cyano groups is ideal for intramolecular cyclization to form pyrido[2,3-d]pyrimidines, a scaffold of high interest in medicinal chemistry.[1][6]

A common method involves condensation with formamide or other one-carbon synthons to construct the pyrimidine ring.

Synthetic Workflow: From SNAr to Pyrido[2,3-d]pyrimidine

Workflow Workflow: SₙAr followed by cyclization to Pyrido[2,3-d]pyrimidine. Start This compound SNAr_Step SₙAr Reaction (Protocol 1 or 2) Start->SNAr_Step Amine R-NH2 Amine->SNAr_Step Intermediate 2-Amino-5-hydroxypyridine-3-carbonitrile SNAr_Step->Intermediate Cyclization_Step Intramolecular Cyclization (Heat) Intermediate->Cyclization_Step Reagent Formamide (HCONH₂) or other C1 synthon Reagent->Cyclization_Step Final_Product 4-Amino-8-substituted-pyrido[2,3-d]pyrimidin-5-ol Cyclization_Step->Final_Product

References

Application Notes & Protocols for the Suzuki-Miyaura Coupling of 2-Chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of 2-Chloropyridine Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable versatility in forging carbon-carbon bonds.[1][2][3] Its application in the pharmaceutical and materials science sectors is particularly profound, enabling the construction of biaryl and hetero-biaryl scaffolds that are integral to a vast array of functional molecules.[3][4] Among the various coupling partners, 2-chloropyridines represent an economically attractive class of electrophiles compared to their bromo- and iodo- counterparts. However, their utility has historically been hampered by their lower reactivity.[2][4][5]

The successful coupling of 2-chloropyridines hinges on overcoming a higher energy barrier for the initial oxidative addition step—the rate-limiting step in many cross-coupling reactions.[6][7] This requires a carefully orchestrated selection of catalyst, ligand, base, and solvent to favor the desired catalytic cycle over competing side reactions. Furthermore, the pyridine nitrogen itself can introduce complexity. Its Lewis basicity can lead to coordination with the palladium center, potentially inhibiting catalytic activity—a phenomenon related to the well-documented "2-pyridyl problem" observed when using 2-pyridyl boronic acids.[1][6][8]

These application notes serve as a comprehensive guide for researchers, providing not just step-by-step protocols but also the underlying scientific rationale for procedural choices. We will explore robust methodologies for both conventional and microwave-assisted Suzuki-Miyaura couplings of 2-chloropyridine derivatives, delve into troubleshooting common issues, and present the catalytic mechanism that governs this powerful transformation.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][9][10] Understanding this cycle is critical for rational optimization and troubleshooting.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oa_complex R¹-Pd(II)(Cl)Ln pd0->oa_complex Oxidative Addition tm_complex R¹-Pd(II)(R²)Ln oa_complex->tm_complex Transmetalation tm_complex->pd0 tm_complex->pd0 product R¹-R² tm_complex->product Reductive Elimination reagents 2-Cl-Py (R¹-Cl) + R²-B(OR)₂ boronate [R²-B(OR)₂(Base)]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]

  • Oxidative Addition: The cycle begins with the oxidative addition of the 2-chloropyridine to a coordinatively unsaturated Pd(0) complex. This is often the most challenging step for chlorides and necessitates an electron-rich catalyst to facilitate the insertion of palladium into the carbon-chlorine bond, forming a Pd(II) intermediate.[6][7]

  • Transmetalation: The organic moiety from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex.[9][11] The choice of base is therefore critical to ensure an efficient transfer.

  • Reductive Elimination: The two organic partners (the pyridyl and aryl groups) are eliminated from the palladium center, forming the new C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[7][9]

Key Parameters for Success: Catalyst, Ligand, Base, and Solvent

The reduced reactivity of 2-chloropyridines demands highly active catalyst systems. Success is rarely achieved with first-generation catalysts like Pd(PPh₃)₄ alone. Modern systems rely on a synergistic combination of a palladium precursor and a specialized ligand.

ComponentRecommended ChoicesRationale & Expert Insights
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃These are stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst. Pd(OAc)₂ is often preferred for its stability and cost-effectiveness.[12][13]
Ligand Buchwald-type phosphines: SPhos, XPhos, RuPhos. N-Heterocyclic Carbenes (NHCs): IPr, SIPr.Electron-rich, bulky phosphine ligands are essential. They stabilize the Pd(0) center, promote the difficult oxidative addition step for chlorides, and accelerate the final reductive elimination.[6][13] SPhos is a highly effective, general-purpose ligand for this class of transformation.[12] NHC ligands offer strong Pd-C bonds and high thermal stability, making them excellent for challenging couplings.[14][15]
Base K₃PO₄, K₂CO₃, Cs₂CO₃A strong, non-nucleophilic base is required to activate the boronic acid for transmetalation. K₃PO₄ is often an excellent choice, particularly in anhydrous solvent systems, as it minimizes side reactions like protodeboronation.[12][16] Carbonates are also widely used, often in aqueous solvent mixtures.[4]
Solvent 1,4-Dioxane, Toluene, DMF, THF (often with H₂O)The choice of solvent influences solubility and reaction temperature. Anhydrous polar aprotic solvents like dioxane or toluene are commonly used with phosphate bases.[12] Aqueous mixtures (e.g., Dioxane/H₂O) are effective with carbonate bases and can sometimes accelerate the reaction.[4] Degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[6]

Experimental Protocols

The following protocols provide robust starting points for the Suzuki-Miyaura coupling of 2-chloropyridine derivatives. Optimization may be required for specific substrates.

Protocol 1: General Procedure using Conventional Heating

This protocol is recommended for achieving high yields with a broad range of arylboronic acids and is particularly suited for challenging couplings.[2][12]

Workflow Overview:

Caption: A typical experimental workflow for the Suzuki coupling reaction.[4]

Materials:

  • 2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane or Toluene (3-5 mL)

  • Schlenk tube or similar reaction vessel with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a stir bar, add the 2-chloropyridine derivative (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv).

  • Establish Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add degassed 1,4-dioxane (or toluene) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100–110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 2-chloropyridine starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[12]

Protocol 2: Microwave-Assisted Procedure

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, by efficiently heating the reaction mixture.[4]

Materials:

  • 2-Chloropyridine derivative (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.75 mmol, 1.5 equiv)

  • Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.015-0.025 mmol, 3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv)

  • Degassed solvent: 1,4-Dioxane/H₂O (4:1 ratio, 2 mL) or DMF (2 mL)

  • Microwave vial with a stir bar

Step-by-Step Procedure:

  • Reagent Addition: In a microwave vial, combine the 2-chloropyridine derivative (1.0 equiv), arylboronic acid (1.5 equiv), palladium catalyst (3-5 mol%), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add the degassed solvent mixture.

  • Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 120–150 °C for 10–30 minutes. Note: The reaction time and temperature are initial suggestions and should be optimized.

  • Work-up and Purification: After cooling, work up the reaction as described in Protocol 1 (steps 6-9).[4]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst: Oxygen contamination deactivating Pd(0). Insufficiently active ligand/catalyst system. Catalyst Inhibition: Pyridine nitrogen coordinating to the palladium center.[6]Ensure thorough degassing of solvents and use of a robust inert atmosphere. Screen more electron-rich, bulky ligands like SPhos or XPhos.[6][12] Increase catalyst loading slightly (e.g., to 3-5 mol%).
Dehalogenation Presence of Hydride Source: Reaction of the Pd-H species with the electrophile. Solvents (like THF) or bases can sometimes act as hydride sources.Use a non-hydridic base like K₃PO₄ or Cs₂CO₃. Ensure solvents are pure and anhydrous. Run the reaction at the lowest effective temperature.[16]
Protodeboronation Loss of Boronic Acid Group: Often exacerbated by excess water, high temperatures, or certain bases.[16]Use anhydrous conditions and a base like K₃PO₄.[12] Consider using the corresponding boronic ester (e.g., pinacol ester), which is more stable.[16] Use the boronic acid promptly after weighing.
Homocoupling of Boronic Acid Presence of Oxygen or Pd(II): Leads to oxidative coupling of two boronic acid molecules.[9]Rigorously exclude oxygen from the reaction. If using a Pd(II) precatalyst, ensure conditions are sufficient for its complete reduction to Pd(0).

Applications in Drug Discovery

The 2-arylpyridine motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The ability to efficiently construct this scaffold from inexpensive 2-chloropyridines is of high value in the pharmaceutical industry.[3][4] This methodology facilitates the rapid synthesis of compound libraries for lead optimization and the large-scale production of active pharmaceutical ingredients (APIs).

Conclusion

The Suzuki-Miyaura coupling of 2-chloropyridines, while challenging, is a highly enabling transformation in modern organic synthesis. By leveraging advanced catalyst systems characterized by electron-rich, bulky phosphine ligands and carefully selecting bases and reaction conditions, researchers can overcome the inherent low reactivity of these substrates. The protocols and insights provided herein offer a robust framework for successfully synthesizing valuable 2-arylpyridine compounds, accelerating research and development in chemistry and drug discovery.

References

Palladium-catalyzed cross-coupling with 2-Chloro-5-hydroxypyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the strategic functionalization of 2-Chloro-5-hydroxypyridine-3-carbonitrile, a valuable scaffold in modern drug discovery. This document provides a senior scientist's perspective on overcoming the inherent challenges of this polyfunctional substrate, complete with detailed protocols and mechanistic insights for key palladium-catalyzed cross-coupling reactions.

Introduction: The Strategic Value and Challenges of a Privileged Scaffold

The substituted pyridine motif is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals. Among these, the this compound scaffold represents a particularly versatile building block. Its three distinct functional handles—a reactive chlorine atom, a nucleophilic/acidic hydroxyl group, and an electron-withdrawing nitrile—offer multiple avenues for synthetic diversification. Palladium-catalyzed cross-coupling reactions provide the most powerful and modular platform for elaborating this core, enabling the precise formation of new carbon-carbon and carbon-nitrogen bonds.

However, the very features that make this molecule attractive also present significant synthetic challenges:

  • Chemoselectivity: The presence of multiple reactive sites requires careful tuning of reaction conditions to ensure the palladium catalyst interacts exclusively with the C-Cl bond.

  • Catalyst Inhibition: The pyridine nitrogen's lone pair can coordinate to the palladium center, potentially forming inactive complexes and arresting the catalytic cycle.

  • C-Cl Bond Inertness: Compared to aryl bromides and iodides, aryl chlorides are significantly less reactive towards oxidative addition, necessitating the use of highly active, specialized catalyst systems.

  • Hydroxyl Group Reactivity: The acidic phenol can interfere with basic reagents, necessitating either a protection strategy or the selection of a compatible base.

This guide is designed to navigate these complexities, providing researchers with the foundational knowledge and practical protocols to successfully employ this compound in their synthetic campaigns.

The Engine of Innovation: The Palladium Cross-Coupling Cycle

At the heart of these transformations is a well-defined catalytic cycle. Understanding this mechanism is paramount for rational problem-solving and optimizing reaction conditions. The cycle consists of three fundamental steps: oxidative addition, transmetalation (or its equivalent in other couplings), and reductive elimination.

Palladium_Catalytic_Cycle General Palladium Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Trans Transmetalation Complex OxAdd->Trans Transmetalation (e.g., Suzuki) or N-Coordination (e.g., Buchwald) Trans->Pd0 Reductive Elimination Product R¹-R² (Product) Trans->Product center ArX_input Ar-X (Aryl Halide) ArX_input->Pd0 R2M_input R²-M (Coupling Partner) R2M_input->OxAdd

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine. This is often the rate-limiting step for chloropyridines and is heavily influenced by the ligand. Sterically bulky, electron-rich ligands increase the electron density on the palladium center, promoting this otherwise difficult insertion.

  • Transmetalation (for Suzuki Coupling): The organic group from the coupling partner (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the Pd(0) catalyst to re-enter the cycle. This step is often facilitated by bulky ligands that create steric strain, favoring the formation of the C-C or C-N bond.

Core Principles for Success: Catalyst System Selection

The successful coupling of this compound hinges on the judicious selection of the catalyst system components.

ComponentRole & RationaleRecommended Choices for this Substrate
Palladium Precursor Source of the active Pd(0) catalyst. Precatalysts offer improved air stability and reliability.Pd(OAc)₂, Pd₂(dba)₃, Buchwald G3/G4 Precatalysts
Ligand CRITICAL. Stabilizes the Pd center, promotes C-Cl oxidative addition, prevents catalyst inhibition by pyridine N, and facilitates reductive elimination.For C-C Coupling: XPhos, SPhos, RuPhos. For C-N Coupling: Xantphos, BINAP, Josiphos-type ligands.
Base Activates the coupling partner (e.g., boronic acid in Suzuki) or facilitates deprotonation of the amine (in Buchwald-Hartwig).Suzuki: K₃PO₄, K₂CO₃, Cs₂CO₃ (milder bases compatible with the -OH group). Buchwald-Hartwig: NaOtBu, LHMDS, K₃PO₄ (choice depends on amine pKa and -OH protection).
Solvent Solubilizes reagents and allows for appropriate reaction temperature. Must be anhydrous and degassed.Toluene, 1,4-Dioxane, THF, t-BuOH.

Application Protocols: A Practical Guide

Safety Note: All procedures should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous, degassed solvents.

A. C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming aryl-aryl or aryl-vinyl bonds by coupling the chloropyridine with a boronic acid or ester. The key to success with this substrate is using a catalyst system powerful enough to activate the C-Cl bond without promoting unwanted side reactions.

Experimental_Workflow General Experimental Workflow A 1. Reagent Assembly (Inert Atmosphere) B 2. Add Degassed Solvent A->B C 3. Heat to Reaction Temp B->C D 4. Monitor by TLC/LC-MS C->D E 5. Aqueous Workup D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization F->G

Caption: A typical workflow for palladium-catalyzed cross-coupling reactions.

Detailed Protocol: Suzuki Coupling with Phenylboronic Acid

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and finely ground potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the limiting substrate. K₃PO₄ is an effective base for Suzuki couplings that is well-tolerated by the hydroxyl group.

  • Catalyst Addition: In a separate vial, weigh out the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%). Add this solid to the Schlenk flask.

    • Rationale: Buchwald-type precatalysts are air-stable and provide a reliable source of the active Pd(0)L complex upon heating, ensuring high catalytic activity for C-Cl bond activation. XPhos is a bulky, electron-rich ligand ideal for this challenging coupling.

  • Atmosphere Exchange: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

    • Rationale: The active Pd(0) catalyst and some ligands are sensitive to oxygen, which can lead to catalyst decomposition and lower yields.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

    • Rationale: Dioxane is a common solvent for Suzuki couplings, effectively dissolving the reagents and allowing for heating to the required temperature. Degassing removes dissolved oxygen.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-phenyl-5-hydroxypyridine-3-carbonitrile.

Representative Conditions for Suzuki Coupling

Coupling PartnerPd Precursor (mol%)LigandBaseSolventTemp (°C)
Phenylboronic AcidXPhos Pd G3 (2)XPhosK₃PO₄1,4-Dioxane100
4-Methoxyphenylboronic AcidSPhos Pd G3 (2)SPhosK₃PO₄Toluene100
4-(Trifluoromethyl)phenylboronic AcidXPhos Pd G3 (2)XPhosCs₂CO₃1,4-Dioxane110
Thiophene-2-boronic AcidRuPhos Pd G3 (3)RuPhosK₂CO₃Dioxane/H₂O100
B. C-N Bond Formation: Buchwald-Hartwig Amination

This reaction enables the synthesis of valuable aryl amines from aryl halides. It typically requires a strong base to deprotonate the amine coupling partner, which can pose a challenge due to the acidic hydroxyl group on the pyridine substrate. A protection strategy (e.g., silyl ether) for the hydroxyl group may be considered if harsh bases are required, though conditions with weaker bases are often possible.

Detailed Protocol: Buchwald-Hartwig Amination with Morpholine (Hydroxyl Unprotected)

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.) and potassium phosphate (K₃PO₄, 2.1 mmol, 2.1 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand (e.g., Xantphos, 0.08 mmol, 8 mol%).

    • Rationale: Xantphos is a bidentate ligand with a wide bite angle, which is often effective in preventing catalyst deactivation and promoting C-N reductive elimination.

  • Atmosphere Exchange: Seal the flask and establish an inert atmosphere as described in the Suzuki protocol.

  • Reagent & Solvent Addition: Add morpholine (1.2 mmol, 1.2 equiv.) followed by anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Heat the mixture to 110 °C and stir vigorously for 12-24 hours.

  • Monitoring, Workup, and Purification: Follow the procedures outlined in the Suzuki protocol.

Key Considerations for Amination:

  • For less nucleophilic amines or anilines, a stronger base like sodium tert-butoxide (NaOtBu) may be necessary. In such cases, protecting the hydroxyl group as a TBDMS or MOM ether prior to coupling is highly recommended to prevent deprotonation and potential side reactions.

  • Ammonia equivalents can be used to install a primary amine, but these reactions are often highly specialized.

C. C-C (Alkyne) Bond Formation: Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing arylalkynes from aryl halides and terminal alkynes. The classic protocol uses a copper(I) co-catalyst, though copper-free versions have been developed to avoid issues with copper contamination in the final product.

Detailed Protocol: Sonogashira Coupling with Phenylacetylene

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).

    • Rationale: This is a classic catalyst system for Sonogashira couplings. The copper(I) salt facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Atmosphere Exchange: Establish an inert atmosphere as previously described.

  • Reagent & Solvent Addition: Add anhydrous triethylamine (Et₃N, 10 mL) followed by phenylacetylene (1.5 mmol, 1.5 equiv.) via syringe.

    • Rationale: Triethylamine serves as both the base and the solvent in this reaction.

  • Reaction: Stir the reaction mixture at 60-80 °C for 6-18 hours.

  • Monitoring, Workup, and Purification: Follow the procedures outlined in the Suzuki protocol, noting that the workup will involve removing the triethylamine solvent under reduced pressure.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen contamination). 2. C-Cl bond is not activating. 3. Catalyst inhibition by pyridine nitrogen.1. Ensure rigorous inert atmosphere and use degassed solvents. 2. Switch to a more electron-rich, bulky ligand (e.g., from PPh₃ to a Buchwald-type ligand). Increase temperature. 3. Screen different ligands; bidentate ligands like Xantphos or bulky monodentate ligands can mitigate inhibition.
Formation of Debrominated Byproduct Hydrodehalogenation side reaction.Use a less sterically hindered base or ensure the coupling partner is sufficiently reactive.
Complex Mixture of Products 1. Reaction with -OH or -CN groups. 2. Dimerization of coupling partner (homocoupling).1. Protect the -OH group. Ensure base is compatible. 2. For Sonogashira, run the reaction under copper-free conditions. For Suzuki, ensure an inert atmosphere to prevent oxidative homocoupling.

Application Notes and Protocols: 2-Chloro-5-hydroxypyridine-3-carbonitrile as a Versatile Scaffold for Protein Degrader Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The field of targeted protein degradation (TPD) has ushered in a new era of therapeutic intervention, with Proteolysis Targeting Chimeras (PROTACs) at the forefront.[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[] The modular nature of PROTACs, consisting of a target protein ligand, an E3 ubiquitin ligase ligand, and a connecting linker, offers immense opportunities for chemical innovation.[3] This guide introduces 2-chloro-5-hydroxypyridine-3-carbonitrile, a readily available chemical entity, as a novel and versatile building block for the synthesis of protein degraders. We will explore its reactivity and propose detailed synthetic protocols for its incorporation into PROTAC linkers, thereby providing a new avenue for the rapid diversification and optimization of this promising therapeutic modality.

The Strategic Advantage of the this compound Scaffold

The pyridine ring is a privileged structure in medicinal chemistry, and its derivatives are found in numerous approved drugs. The title compound, this compound, presents a unique combination of three orthogonal functional handles that can be selectively addressed for the construction of bifunctional linkers for PROTACs:

  • The 5-Hydroxyl Group: This phenolic hydroxyl group serves as a convenient nucleophile for the introduction of various linker components through O-alkylation reactions. This allows for the attachment of polyethylene glycol (PEG) chains, alkyl chains, or other moieties to modulate the solubility and pharmacokinetic properties of the resulting PROTAC.[4]

  • The 2-Chloro Group: The chlorine atom on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings.[5][6][7] This reactivity provides a robust method for connecting the linker to the protein of interest (POI) ligand or the E3 ligase ligand.

  • The 3-Cyano Group: The nitrile functionality can be retained in the final PROTAC to fine-tune its physicochemical properties, including polarity and metabolic stability. Alternatively, it can be chemically transformed into other functional groups if desired. The presence of the electron-withdrawing cyano group also enhances the reactivity of the 2-chloro position towards nucleophilic attack.[8]

This multi-functionality allows for a divergent synthetic approach, enabling the creation of a library of PROTACs with varying linker lengths, compositions, and attachment points from a single, common intermediate.

Proposed Synthetic Pathways and Experimental Protocols

Herein, we propose a detailed synthetic strategy for the utilization of this compound in the construction of a PROTAC targeting a protein of interest, for instance, by incorporating a known VHL E3 ligase ligand.

Workflow for PROTAC Synthesis

The overall strategy involves a stepwise functionalization of the this compound core to build a bifunctional linker, followed by conjugation to the E3 ligase ligand and the POI ligand.

G A This compound B Step 1: O-Alkylation with a Bifunctional Linker Precursor A->B Reagents: Br-(CH2)n-O-PG Base (e.g., K2CO3) C Functionalized Pyridinone Intermediate B->C D Step 2: Conjugation to E3 Ligase Ligand (e.g., VHL) via S N Ar C->D Reagents: VHL-NH2 Base (e.g., DIPEA) E Pyridinone-Linker-E3 Ligase Conjugate D->E F Step 3: Conjugation to POI Ligand E->F Reagents: POI-Ligand-COOH Coupling Agent (e.g., HATU) G Final PROTAC Molecule F->G

Caption: Proposed workflow for PROTAC synthesis.

Step 1: Synthesis of a Functionalized Pyridinone Intermediate

The first step involves the O-alkylation of the hydroxyl group of this compound with a linker precursor containing a terminal protected functional group, such as a protected alcohol.

Protocol 1: O-Alkylation

  • Materials:

    • This compound (1.0 eq)

    • 1-Bromo-3-(tert-butoxy)propane (1.2 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of this compound in anhydrous DMF, add potassium carbonate.

    • Stir the mixture at room temperature for 15 minutes.

    • Add 1-bromo-3-(tert-butoxy)propane dropwise to the reaction mixture.

    • Heat the reaction to 60 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the O-alkylated intermediate.

ReagentMWAmount (mmol)Mass/Volume
This compound154.561.0154.6 mg
1-Bromo-3-(tert-butoxy)propane197.091.2236.5 mg
Potassium Carbonate138.212.0276.4 mg
Anhydrous DMF--5 mL
Step 2: Conjugation to an E3 Ligase Ligand

The next step utilizes the reactivity of the 2-chloro group for nucleophilic aromatic substitution with the amine handle of a VHL ligand.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

  • Materials:

    • O-alkylated intermediate from Protocol 1 (1.0 eq)

    • (S,R,S)-AHPC (VHL-NH₂) (1.1 eq)[9]

    • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

    • Anhydrous Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Dissolve the O-alkylated intermediate and (S,R,S)-AHPC in anhydrous DMSO.

    • Add DIPEA to the reaction mixture.

    • Heat the reaction to 120 °C and stir for 24-48 hours in a sealed vial. Monitor the reaction by LC-MS.

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by preparative HPLC to obtain the pyridinone-linker-VHL conjugate.

ReagentMWAmount (mmol)Mass/Volume
O-alkylated intermediate(Calculated)0.5(Calculated)
(S,R,S)-AHPC430.560.55236.8 mg
DIPEA129.241.50.26 mL
Anhydrous DMSO--3 mL
Step 3: Deprotection and Final Conjugation to POI Ligand

The final steps involve the deprotection of the terminal functional group on the linker and subsequent conjugation to the POI ligand, for example, through an amide bond formation.

Protocol 3a: Deprotection of tert-Butyl Ether

  • Materials:

    • Pyridinone-linker-VHL conjugate (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the pyridinone-linker-VHL conjugate in DCM.

    • Add TFA dropwise at 0 °C.

    • Stir the reaction at room temperature for 2-4 hours.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • The resulting crude alcohol can be used in the next step without further purification.

Protocol 3b: Amide Coupling

  • Materials:

    • Deprotected alcohol from Protocol 3a (1.0 eq)

    • POI-Ligand with a carboxylic acid handle (e.g., a BRD4 inhibitor) (1.1 eq)

    • HATU (1.5 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the POI ligand-COOH in anhydrous DMF.

    • Add HATU and DIPEA and stir for 10 minutes at room temperature.

    • Add a solution of the deprotected alcohol in anhydrous DMF.

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute with water and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous sodium sulfate, concentrate, and purify by preparative HPLC to obtain the final PROTAC molecule.

Alternative Synthetic Strategies and Considerations

The versatility of the this compound scaffold allows for several alternative synthetic approaches.

G cluster_0 Suzuki Coupling Route cluster_1 Sonogashira Coupling Route A 2-Chloro-5-hydroxypyridine- 3-carbonitrile B Step 1: Suzuki Coupling with POI-Ligand-Boronic Ester A->B Reagents: POI-B(pin) Pd Catalyst, Base C Pyridinone-POI Ligand Conjugate B->C D Step 2: O-Alkylation with Linker-E3 Ligase Ligand C->D Reagents: Br-Linker-E3 Ligand Base E Final PROTAC Molecule D->E F 2-Chloro-5-hydroxypyridine- 3-carbonitrile G Step 1: Sonogashira Coupling with Alkyne-Linker F->G Reagents: HC≡C-Linker-PG Pd/Cu Catalyst, Base H Alkynyl-Pyridinone Intermediate G->H I Step 2: Click Chemistry with Azide-Functionalized Ligand H->I Reagents: N3-Ligand Cu(I) Catalyst J Final PROTAC Molecule I->J

Caption: Alternative synthetic routes.

  • Palladium-Catalyzed Cross-Coupling: Instead of SNAr, Suzuki or Sonogashira coupling reactions can be employed at the 2-chloro position to form carbon-carbon bonds.[10][11] This is particularly useful for constructing more rigid linker architectures or for attaching POI ligands that are not amenable to nucleophilic substitution.

  • "Click" Chemistry: The Sonogashira coupling can be used to introduce a terminal alkyne, which can then be used in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction for the final conjugation step.[12] This highly efficient and orthogonal reaction is ideal for the late-stage assembly of complex PROTAC molecules.

Self-Validating Systems and Trustworthiness

Each protocol described is designed to be a self-validating system. The progress of each reaction should be monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The identity and purity of all intermediates and the final PROTAC molecule must be confirmed by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). Biological validation through in-vitro degradation assays is the ultimate confirmation of a successful synthesis.

Conclusion

This compound represents a promising, yet underexplored, building block in the synthesis of protein degraders. Its unique trifunctional nature provides a versatile platform for the creation of diverse PROTAC libraries. The detailed protocols and synthetic strategies outlined in these application notes are intended to empower researchers to explore this novel chemical space and accelerate the discovery of new and effective therapeutics based on targeted protein degradation.

References

Introduction: The Strategic Value of Substituted Pyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for the Strategic Use of 2-Chloro-5-hydroxypyridine-3-carbonitrile in Synthetic Chemistry

Substituted pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved therapeutic agents. Their prevalence stems from their ability to engage in hydrogen bonding, their metabolic stability, and their capacity to serve as versatile synthetic platforms. Within this class, this compound emerges as a highly valuable and functionalized building block for the synthesis of complex molecular architectures. Its trifunctional nature—possessing reactive chloro, hydroxyl, and cyano groups—provides chemists with multiple, orthogonal handles for molecular elaboration, enabling the systematic exploration of chemical space in drug discovery programs.

This guide provides a detailed exploration of this compound, outlining its properties, core reactivity, and detailed protocols for its application in common, yet powerful, synthetic transformations. The protocols are designed to be self-validating, with explanations for key steps and expected outcomes, reflecting field-proven methodologies.

Physicochemical & Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of any successful and safe experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 74650-75-2[1][2]
Molecular Formula C₆H₃ClN₂O[1][2]
Molecular Weight 154.55 g/mol [1][2]
Appearance Off-white to light yellow solid[3]
Melting Point >250 °CN/A
Solubility Slightly soluble in water (4.2 g/L at 25°C). Soluble in polar organic solvents like DMSO, DMF, and methanol.[1]

Table 2: GHS Hazard and Precautionary Statements

CategoryInformationSource
Pictogram(s) Warning [4]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4][5]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]

Note: Researchers must consult the full Safety Data Sheet (SDS) from their specific vendor before handling this chemical.[5][7]

Core Reactivity and Synthetic Strategy

The utility of this compound lies in the distinct reactivity of its three functional groups. The pyridine ring is electron-deficient, which makes the chlorine atom at the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr). This is the most common and powerful transformation for this scaffold.

The hydroxyl group at C5 can be alkylated (e.g., Williamson ether synthesis), acylated, or used to modulate the electronic properties of the ring. The nitrile group at C3 is a versatile handle that can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, providing further avenues for diversification.

The diagram below illustrates the primary site of reactivity for SNAr reactions, which is a cornerstone of its application.

Caption: General SNAr reaction on the pyridine scaffold.

Experimental Protocol 1: Synthesis of 2-Amino-5-hydroxypyridine-3-carbonitrile via Buchwald-Hartwig Amination

This protocol details the conversion of the chloro-substituent to an amino group, a common step in constructing pharmacologically active molecules. This C-N cross-coupling reaction is a testament to the versatility of the starting material.

Materials & Reagents:

  • This compound (1.0 eq)

  • Benzophenone imine (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs₂CO₃, 2.0 eq)

  • Anhydrous 1,4-Dioxane

  • Hydrochloric acid (2M aqueous solution)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, cesium carbonate, palladium(II) acetate, and Xantphos.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to establish an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous 1,4-dioxane via syringe, followed by benzophenone imine.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cooling and Quenching: Cool the mixture to room temperature. Add 2M HCl and stir vigorously for 1 hour to hydrolyze the imine intermediate.

  • Neutralization: Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel to yield the final product, 2-Amino-5-hydroxypyridine-3-carbonitrile.

Experimental Protocol 2: Synthesis of a Biaryl Ether via Suzuki-Miyaura Coupling

This protocol demonstrates the power of palladium-catalyzed cross-coupling to form a C-C bond at the C2 position, a key transformation for creating biaryl structures often found in kinase inhibitors and other targeted therapies.

Workflow Diagram:

graphdict reagents 1. Weigh Reagents (Substrate, Boronic Acid, Pd Catalyst, Ligand, Base) setup 2. Assemble Schlenk Flask (Inert Atmosphere: N₂/Ar) reagents->setup addition 3. Add Anhydrous Solvent & Degas Mixture setup->addition reaction 4. Heat to Reaction Temp (e.g., 90-110°C) Monitor by TLC/LC-MS addition->reaction workup 5. Aqueous Work-up (Quench, Extract, Wash) reaction->workup purify 6. Purify Product (Column Chromatography) workup->purify characterize 7. Characterize (NMR, MS, m.p.) purify->characterize

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials & Reagents:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Step-by-Step Methodology:

  • Reagent Mixture: In a round-bottom flask, combine this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10 minutes.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 8-12 hours. The reaction should turn dark. Monitor for completion using TLC or LC-MS.

  • Cooling and Filtration: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Expected Characterization Data

Proper characterization is essential to confirm the identity and purity of synthesized compounds.

Table 3: Representative Spectroscopic Data for 2-Chloro-5-hydroxypyridine [3]

TechniqueData
¹H NMR (CD₃OD, 300 MHz)δ 7.20-7.28 (m, 2H), 7.88 (m, 1H)
Mass Spec (CI/NH₃)m/z: 130, 132 (M+H)⁺; 147, 149 (M+NH₄)⁺
Melting Point 155 °C

Note: The ¹H NMR data from the source appears to be for the related compound 2-chloro-5-hydroxypyridine, not the 3-carbonitrile derivative. Researchers should expect two distinct singlets or doublets in the aromatic region for the title compound.

Troubleshooting Guide

Table 4: Common Experimental Issues and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive catalyst; Insufficiently inert atmosphere (oxygen contamination); Poor quality solvent/reagents; Incorrect temperature.Use a fresh batch of catalyst and ligand. Ensure proper degassing of solvents and purging of the reaction vessel. Use anhydrous solvents. Verify thermometer calibration.
Incomplete Reaction Insufficient reaction time or temperature; Steric hindrance from bulky substrates.Extend the reaction time. Incrementally increase the temperature. Consider a more active catalyst system (e.g., a different ligand).
Complex Mixture of Products Side reactions (e.g., homocoupling of boronic acid); Decomposition of starting material or product.Lower the reaction temperature. Use a different base. Ensure slow and controlled addition of reagents if necessary.
Difficulty in Purification Co-elution of product with starting material or byproducts.Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its defined points of reactivity allow for selective and high-yielding transformations, particularly through palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a robust framework for researchers in drug discovery and materials science to confidently employ this reagent in the creation of novel and complex molecular entities. Adherence to rigorous experimental technique, including the maintenance of inert conditions and thorough product characterization, is paramount to achieving success.

References

Topic: Scale-up Synthesis of 2-Chloro-5-hydroxypyridine-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a detailed guide for the scale-up synthesis of 2-Chloro-5-hydroxypyridine-3-carbonitrile and its derivatives, critical intermediates in the development of novel pharmaceuticals and agrochemicals. The protocol emphasizes a robust, scalable, and cost-effective synthetic route starting from readily available materials. We will delve into the causality behind experimental choices, address critical process parameters (CPPs), and outline necessary safety protocols to ensure a self-validating and reproducible manufacturing process. This guide is intended for researchers, chemists, and engineers involved in process development and chemical manufacturing.

Introduction and Strategic Importance

The substituted pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs.[1] Specifically, the this compound core is a highly versatile intermediate. The orthogonal reactivity of the chloro, hydroxyl, and cyano groups allows for sequential, site-selective modifications, making it an invaluable building block for creating complex molecular architectures and libraries of potential drug candidates.

However, transitioning a laboratory-scale synthesis of such intermediates to a pilot or manufacturing scale introduces significant challenges.[2] These include managing reaction exotherms, ensuring homogenous mixing, handling hazardous reagents safely, and developing cost-effective purification and isolation procedures. This note details a proven multi-step synthesis that is amenable to large-scale production, focusing on a pathway that avoids notoriously hazardous nitration steps often seen in pyridine synthesis.[3]

Overview of Synthetic Strategies

Several routes can be envisioned for the synthesis of the target scaffold. The most common industrial approaches rely on building the pyridine ring from acyclic precursors, as this often provides the most cost-effective and flexible platform.

  • Route 1: Hantzsch Dihydropyridine Synthesis. A classical method involving the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonia equivalent, followed by oxidation.[1][4] While versatile, the oxidation step can add cost and complexity on scale.

  • Route 2: From Substituted Pyridones. Synthesis via construction of a 2-pyridone intermediate followed by chlorination. This is often the most direct route.

  • Route 3: Modification of Pre-formed Pyridines. Starting with a functionalized pyridine, such as an aminopyridine, and introducing the required substituents through diazotization and substitution reactions.[5][6] Diazonium intermediates, however, can be unstable and require stringent temperature control, posing a scale-up risk.[5]

This application note will focus on a robust and scalable variant of Route 2 , which involves the construction of a 2-hydroxy-pyridinecarbonitrile intermediate followed by a chlorination step. This approach, adapted from established methodologies for similar structures, offers a reliable path for large-scale production.[3]

Featured Scale-Up Protocol: A Three-Stage Process

This protocol is designed for a target batch size producing approximately 10-15 kg of the final product, this compound.

Logical Workflow of the Synthesis

Scale-Up_Workflow cluster_0 Stage 1: Knoevenagel Condensation cluster_1 Stage 2: Pyridine Ring Formation cluster_2 Stage 3: Chlorination & Isolation A 1.1: Charge Malononitrile & Acetone B 1.2: Add Catalyst (β-alanine) A->B C 1.3: Reflux with Water Removal B->C D 1.4: Work-up & Distillation C->D E 2.1: Condense with Orthoformate D->E Isopropylidenemalononitrile F 2.2: Ring Closure with Ammonia E->F G 2.3: Diazotization F->G H 2.4: Hydrolysis to Hydroxypyridine G->H I 3.1: Charge Hydroxypyridine & POCl₃ H->I 2-Hydroxy-Pyridine-3-Carbonitrile J 3.2: Controlled Heating I->J K 3.3: Quench & Product Precipitation J->K L 3.4: Filtration, Washing & Drying K->L M M L->M Final Product

Caption: Overall workflow for the scale-up synthesis.

Stage 1: Synthesis of Isopropylidenemalononitrile (Intermediate A)

This initial step involves a Knoevenagel condensation between a simple ketone (acetone) and malononitrile.

Reaction: CH₃COCH₃ + CH₂(CN)₂ → (CH₃)₂C=C(CN)₂ + H₂O

Reagent/MaterialQuantity (kg)MolesMolar Eq.Rationale & Insights
Malononitrile10.0151.41.0The limiting reagent; ensure high purity (>99%) to prevent side reactions.
Acetone26.4454.23.0Used in excess as both reactant and solvent to drive the reaction to completion.
Toluene60 L--Solvent for azeotropic removal of water, which is critical for shifting the equilibrium towards the product.
Acetic Acid0.6 L~10.50.07Co-catalyst, protonates the carbonyl to increase its electrophilicity.
β-Alanine0.13~1.460.01Primary catalyst. As a bifunctional molecule, it facilitates both proton transfer and enamine formation.

Protocol:

  • Reactor Setup: Charge a 200 L glass-lined reactor equipped with a mechanical stirrer, thermometer, condenser, and a Dean-Stark trap with toluene and malononitrile.

  • Reagent Addition: Add acetone, acetic acid, and β-alanine to the reactor. Begin agitation.

  • Azeotropic Reflux: Heat the mixture to reflux (approx. 85-95°C). Water will begin to collect in the Dean-Stark trap. Continue reflux for 12-16 hours or until no more water is collected (approx. 2.7 L expected).[3]

  • In-Process Control (IPC): Take a sample and analyze by GC to ensure the conversion of malononitrile is >98%.

  • Work-up: Cool the reaction mixture to 20-25°C. Wash the organic layer sequentially with water (2 x 20 L) and saturated sodium chloride solution (1 x 20 L).

  • Isolation: Concentrate the organic layer under reduced pressure to yield Intermediate A as an oil. It can be purified by vacuum distillation for higher purity if needed.[3] Expected yield: 14-15 kg (88-94%).

Stage 2: Synthesis of 2-Hydroxy-5-substituted-pyridine-3-carbonitrile (Intermediate B)

This stage involves condensation with an orthoformate followed by ring closure with ammonia and subsequent diazotization/hydrolysis to install the hydroxyl group.

Reaction Mechanism:

Reaction_Mechanism A Intermediate A C Enol Ether Intermediate A->C + Condensation B Triethyl Orthoformate (Acetic Anhydride) B->C + E 2-Amino-pyridine-carbonitrile C->E + Cyclization D Ammonia (NH₃) D->E + G Diazonium Salt E->G + Diazotization F NaNO₂ / H₂SO₄ F->G + I Intermediate B (2-Hydroxy-pyridine-carbonitrile) G->I + Hydrolysis H H₂O / Δ H->I +

Caption: Key transformations in Stage 2.

Protocol:

  • Enol Ether Formation: Charge the reactor with Intermediate A (14.0 kg, 131.9 mol), triethyl orthoformate (23.5 kg, 158.3 mol), and acetic anhydride (40 L). Heat the mixture to 120-130°C for 6-8 hours.[3] The acetic anhydride acts as a water scavenger.

  • IPC: Monitor the reaction by GC for the disappearance of Intermediate A.

  • Ring Closure: Cool the mixture to 70°C. Carefully introduce anhydrous ammonia gas below the surface of the liquid while maintaining the temperature between 70-80°C. The reaction is exothermic. Continue for 3-4 hours until the reaction is complete (monitored by HPLC).

  • Isolation of Amino-pyridine: Cool to room temperature and pour the mixture into water (100 L). The 2-amino-pyridine-carbonitrile intermediate will precipitate. Filter the solid, wash with water, and dry.

  • Diazotization & Hydrolysis: Prepare a solution of sulfuric acid (98%, 30 L) in water (100 L) in a separate reactor, cooling to 0-5°C. Slowly add the dried 2-amino-pyridine-carbonitrile intermediate. Prepare a solution of sodium nitrite (10.8 kg, 156.5 mol) in water (30 L) and add it dropwise to the reaction mixture, keeping the temperature strictly below 10°C.[6]

  • Hydrolysis: After the addition is complete, stir for 1 hour at 5-10°C. Then, slowly heat the mixture to 70-80°C. Nitrogen gas will evolve vigorously. Maintain this temperature for 2-3 hours until gas evolution ceases.

  • Isolation of Intermediate B: Cool the mixture to 10-15°C. The product, 2-hydroxy-5-substituted-pyridine-3-carbonitrile, will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral (pH 6-7), and dry under vacuum at 60°C. Expected yield: 12-14 kg (65-75% over 2 steps).

Stage 3: Chlorination to this compound (Final Product)

The final step is a robust chlorination of the 2-hydroxypyridine (which exists in the 2-pyridone tautomeric form) to the 2-chloropyridine.

Reagent/MaterialQuantity (kg)MolesMolar Eq.Rationale & Insights
Intermediate B12.0~80.01.0Ensure the material is thoroughly dry (<0.5% water) to prevent decomposition of POCl₃.
Phosphorus Oxychloride (POCl₃)36.8240.03.0Serves as both the chlorinating agent and the reaction solvent. Using it in excess ensures complete conversion.[3]
N,N-Dimethylformamide (DMF)1.2 L--Catalytic amount (Vilsmeier-Haack conditions) to accelerate the chlorination.

Protocol:

  • Reactor Charging: Charge a clean, dry, 150 L glass-lined reactor with phosphorus oxychloride. Start agitation and cool to 10-15°C.

  • Catalyst Addition: Slowly add the catalytic DMF. An exotherm may be observed.

  • Substrate Addition: Add Intermediate B in portions over 1-2 hours, ensuring the temperature does not exceed 30°C. The addition is endothermic initially but can become exothermic as the reaction proceeds.

  • Reaction: Once the addition is complete, slowly heat the mixture to reflux (approx. 105-110°C) and maintain for 4-6 hours.

  • IPC: Monitor the reaction by HPLC until the starting material is <1%.

  • Solvent Removal: Cool the mixture to 60-70°C and distill off the excess POCl₃ under vacuum. This is a critical step to minimize the amount of POCl₃ that needs to be quenched.

  • Quenching & Isolation: CAUTION: HIGHLY EXOTHERMIC AND RELEASES HCl GAS. Prepare a separate reactor with crushed ice/water (150 kg). Very slowly transfer the cooled reaction residue onto the ice with vigorous stirring, maintaining the quench temperature below 25°C. A scrubber system for HCl gas is mandatory.

  • Precipitation: The final product will precipitate as a solid. Stir the slurry for 1-2 hours to ensure complete precipitation.

  • Filtration and Drying: Filter the solid using a suitable filter press or centrifuge. Wash the cake extensively with cold water until the filtrate is neutral. Dry the product in a vacuum oven at 50-60°C to a constant weight. Expected yield: 11.5-13.0 kg (90-96%).

References

Application Notes & Protocols: Advancing Pyridine Derivative Synthesis with Flow Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold and the Imperative for Synthetic Innovation

The pyridine ring is a cornerstone of modern chemistry, forming the structural core of countless pharmaceuticals, agrochemicals, and functional materials.[1][2] Its prevalence in FDA-approved drugs underscores its significance to human health.[3] However, the synthesis of functionalized pyridines is often challenging. Traditional batch methods can be hampered by issues of safety, scalability, low yields, and poor regioselectivity, particularly for reactions requiring harsh conditions or involving hazardous intermediates.[4][5]

Continuous flow chemistry emerges as a powerful solution to these challenges, offering a paradigm shift from conventional batch processing.[6] By performing reactions in a continuously flowing stream through a network of tubes or microreactors, this technology provides unparalleled control over reaction parameters.[7] The high surface-area-to-volume ratio inherent in flow reactors allows for superior heat and mass transfer, leading to enhanced safety, faster reaction times, and often, higher yields and selectivity.[8][9]

This guide provides an in-depth exploration of select, field-proven applications of flow chemistry for the synthesis of pyridine derivatives. The protocols herein are designed not merely as instructions, but as self-validating systems, with the causality behind each experimental choice explained to empower researchers in their adoption of this transformative technology.

Application Note 1: Safer & Greener N-Oxidation of Pyridines via Heterogeneous Catalysis in Flow

Rationale & Field Insights: The N-oxidation of pyridines is a critical transformation, activating the ring for further functionalization, such as direct C-H arylation.[10] Traditional batch protocols often employ reagents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, which can pose significant safety risks, especially on a larger scale, due to the potential for thermal runaway and explosive decomposition of peracetic acid.[11]

Flow chemistry fundamentally mitigates these risks. The small reactor volume ensures that only a minimal amount of reactive material is present at any given moment, virtually eliminating the danger of thermal runaway.[8] This protocol utilizes a packed-bed microreactor containing a heterogeneous titanium silicalite (TS-1) catalyst with hydrogen peroxide (H₂O₂) as the oxidant. This approach offers a safer, greener, and highly efficient alternative that avoids corrosive acids and simplifies product purification.[12][13] The catalyst's stability allows for prolonged, continuous operation, making it ideal for large-scale production.[13]

Experimental Workflow: Continuous N-Oxidation

N_Oxidation_Workflow cluster_reagents Reagent Preparation cluster_flow_system Flow System cluster_collection Collection & Analysis R1 Pyridine Derivative in Methanol P1 HPLC Pump A R1->P1 Stream A R2 30% H₂O₂ (aq) in Methanol P2 HPLC Pump B R2->P2 Stream B M T-Mixer P1->M P2->M Reactor Packed-Bed Reactor (TS-1 Catalyst) Heated M->Reactor Combined Stream BPR Back-Pressure Regulator (BPR) Reactor->BPR N-Oxide Product Collect Product Collection (at 0 °C) BPR->Collect Analysis Analysis (GC-MS, NMR) Collect->Analysis

Caption: Workflow for continuous N-oxidation of pyridines.

Detailed Protocol: N-Oxidation of 4-picoline
  • Catalyst Packing: A stainless steel column (e.g., 4.6 mm ID x 100 mm L) is dry-packed with titanium silicalite (TS-1) powder (approx. 1.5 g). The ends are fitted with frits to contain the catalyst.

  • System Assembly: The packed column is installed within a column heater. Two HPLC pumps are connected to a T-mixer, with the outlet of the mixer directed to the inlet of the packed-bed reactor. The reactor outlet is connected to a back-pressure regulator (BPR) set to 10 bar to ensure the reaction mixture remains in the liquid phase at elevated temperatures.

  • Reagent Preparation:

    • Solution A: Prepare a 0.5 M solution of 4-picoline in methanol.

    • Solution B: Prepare a 1.5 M solution of H₂O₂ by diluting 30% aqueous H₂O₂ in methanol.

  • Reaction Execution:

    • Set the reactor temperature to 80 °C.

    • Pump Solution A at a flow rate of 0.2 mL/min.

    • Pump Solution B at a flow rate of 0.2 mL/min. (Total flow rate = 0.4 mL/min).

    • The combined streams mix and flow through the heated packed-bed reactor. The residence time is calculated based on the reactor volume and total flow rate.

  • Steady State & Collection: Allow the system to run for at least three residence times to reach a steady state. Collect the product stream from the BPR outlet in a flask cooled in an ice bath.

  • Work-up & Analysis: The solvent is removed from the collected fraction under reduced pressure. The conversion and yield of 4-picoline N-oxide can be determined by ¹H NMR or GC-MS analysis. The process can run continuously for extended periods, demonstrating high stability.[13]

Data Summary: Substrate Scope for N-Oxidation in Flow
Substrate (Pyridine Derivative)Temperature (°C)Residence Time (min)Yield (%)Reference
Pyridine8010>99[13]
4-Picoline8010>99[13]
2,6-Lutidine801098[13]
4-Methoxypyridine601098[13]
4-Chloropyridine801097[13]

Application Note 2: One-Step Bohlmann-Rahtz Pyridine Synthesis in a Microwave Flow Reactor

Rationale & Field Insights: The Bohlmann-Rahtz synthesis is a classic method for preparing trisubstituted pyridines. In a traditional batch approach, it is a two-step process involving the formation and isolation of an aminodienone intermediate, followed by an acid-catalyzed cyclodehydration.[14] The isolation of the intermediate can be inefficient and problematic due to solubility issues.[14]

The integration of continuous flow processing with microwave heating provides a robust solution, enabling a one-step synthesis.[15][16] Reactants are continuously pumped through a microwave cavity where rapid, uniform heating accelerates both the initial Michael addition and the subsequent cyclodehydration, telescoping two synthetic steps into a single, efficient operation without isolating the intermediate.[14] This approach not only improves process efficiency but also allows for the rapid production of material with excellent regioselectivity.[16]

Experimental Workflow: One-Step Bohlmann-Rahtz Synthesis

Bohlmann_Rahtz_Workflow cluster_reagents Reagent Preparation cluster_flow_system Flow System cluster_collection Collection & Purification Reagents Enamine + Ethynyl Ketone + Acetic Acid in Ethanol Pump HPLC Pump Reagents->Pump MW_Reactor Microwave Flow Reactor (e.g., 120 °C) Pump->MW_Reactor Flow Rate Defines Residence Time BPR Back-Pressure Regulator (BPR) MW_Reactor->BPR Crude Pyridine Collect Product Collection BPR->Collect Purify Purification (Column Chromatography) Collect->Purify Hydrogenation_Workflow cluster_reagents Reagents & Gas cluster_flow_system Flow Hydrogenation System cluster_collection Collection Substrate Pyridine Derivative in Solvent Pump HPLC Pump Substrate->Pump H2_Source H₂ Gas Cylinder or In-Situ Generator MFC Mass Flow Controller H2_Source->MFC Mixer Gas-Liquid Mixer Pump->Mixer Liquid Stream MFC->Mixer Gas Stream Reactor Packed-Bed Reactor (e.g., Pd/C, Pt/C) Heated Mixer->Reactor Segmented Flow BPR Back-Pressure Regulator (BPR) Reactor->BPR Piperidine Product Collect Product Collection BPR->Collect

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-hydroxypyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Chloro-5-hydroxypyridine-3-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and drug development. Its trifunctional nature—featuring a nucleophilic hydroxyl group, an electrophilic carbon-chlorine bond, and a versatile nitrile group—makes it a strategic precursor for complex molecular scaffolds. However, the interplay of these functional groups presents unique synthetic challenges, including issues with regioselectivity, harsh reaction conditions, and difficult purifications.

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for navigating the complexities of this synthesis. It is structured as a series of frequently asked questions and troubleshooting guides designed to address specific experimental issues, grounded in mechanistic principles and field-proven insights.

Section 1: Synthetic Strategy and Core Challenges

The synthesis of this compound is not a trivial one-step process. A common and logical approach involves the construction of the pyridine ring followed by functional group interconversion. A plausible pathway starts from accessible acyclic precursors and proceeds through a key 2,5-dihydroxypyridine intermediate.

The primary challenges encountered in this synthesis are:

  • Regioselective Chlorination: The most significant hurdle is the selective chlorination of the 2-position without affecting the 5-hydroxyl group or causing decomposition. The hydroxyl groups activate the ring, making it susceptible to over-chlorination or side reactions.

  • Impurity Profile: The formation of isomeric byproducts, particularly 6-chloro-5-hydroxypyridine-3-carbonitrile, is a common issue that complicates purification.

  • Product Isolation and Purification: The final product is a relatively polar, solid compound with moderate solubility. Isolating it efficiently from polar solvents and inorganic salts after workup can be challenging, and its polarity can lead to tailing during chromatographic purification.

  • Harsh Reagents: Traditional chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) require high temperatures and can generate corrosive byproducts, demanding careful handling and inert atmosphere conditions.[1]

Illustrative Synthetic Workflow

Below is a conceptual workflow for the synthesis, highlighting the critical chlorination step.

G cluster_start Precursor Synthesis cluster_main Key Transformation cluster_end Purification & Final Product A Acyclic Precursors (e.g., Cyanoacetamide, Malonaldehyde derivative) B 2,5-Dihydroxypyridine- 3-carbonitrile A->B Ring Cyclization (e.g., Guareschi-Thorpe reaction) C Chlorination Reaction B->C Chlorinating Agent (e.g., POCl₃, PCl₅) D Crude Product Mixture (Target + Isomers) C->D Aqueous Workup E 2-Chloro-5-hydroxypyridine- 3-carbonitrile (Final Product) D->E Purification (Recrystallization or Chromatography)

Caption: Conceptual workflow for the synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs)

Question 1: My chlorination of 2,5-dihydroxypyridine-3-carbonitrile with POCl₃ is resulting in a low yield and significant decomposition. What is causing this and how can I fix it?

Answer: This is the most common challenge. The 2,5-dihydroxypyridine system is electron-rich and can be sensitive to the highly acidic and high-temperature conditions of a typical POCl₃ reaction.

Causality:

  • Pyridone Tautomerism: The starting material exists in equilibrium with its pyridone tautomers. The desired reaction is the chlorination of the hydroxyl group at the 2-position (which exists as a pyridone). However, the 5-hydroxyl group remains a phenol-like hydroxyl, which is highly activating and can promote unwanted side reactions or polymerization under harsh acidic conditions.

  • Overheating: Phosphorus oxychloride reactions are often run at reflux (~110 °C). This temperature can be too high for your substrate, leading to charring and the formation of intractable tar.

  • Hydrolysis: POCl₃ reacts violently with any residual water in your starting material or solvent, generating HCl and phosphoric acid, which can further catalyze decomposition.

Solutions:

  • Use a Co-solvent or Additive: Running the reaction in the presence of a high-boiling tertiary amine like N,N-diethylaniline can moderate the reactivity and act as an acid scavenger.[2] This is often used in the synthesis of other chloropyridines.

  • Lower the Reaction Temperature: You do not always need to reflux POCl₃. Try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer period.[1] Monitor the reaction by TLC or HPLC to track the consumption of starting material and avoid unnecessary heating.

  • Use an Alternative Chlorinating Agent: Consider using a mixture of PCl₅ and POCl₃. Phosphorus pentachloride can sometimes be more effective at lower temperatures for chlorinating pyridones.[1]

  • Ensure Anhydrous Conditions: Thoroughly dry your starting material and glassware. Use freshly distilled POCl₃ for best results.

Question 2: I've successfully synthesized the product, but my NMR shows a mixture of two isomers. How can I improve the regioselectivity?

Answer: The formation of the undesired 6-chloro isomer is a known issue, arising from the competing reactivity of the tautomeric forms of the dihydroxypyridine precursor.

Causality: The dihydroxypyridine precursor can tautomerize, presenting two different pyridone structures to the chlorinating agent. While the 2-pyridone is generally more stable and favored, the conditions of the reaction can allow for chlorination at the 6-position as well.

Solutions:

  • Protecting Group Strategy: A more complex but highly selective route involves protecting the 5-hydroxyl group before chlorination. For instance, converting the 5-OH to a 5-methoxy or 5-benzyloxy group would deactivate it, ensuring that only the 2-pyridone is chlorinated. The protecting group can then be cleaved in a subsequent step (e.g., with HBr or BBr₃ for a methoxy group) to yield the final product.[3]

  • Kinetic vs. Thermodynamic Control: Experiment with reaction temperature and time. A lower temperature might favor the formation of the thermodynamically more stable 2-chloro isomer over the 6-chloro isomer. Add the substrate slowly to the hot POCl₃ solution to maintain a low concentration of the substrate, which can sometimes improve selectivity.

Question 3: What is the most effective method for purifying the final product, this compound?

Answer: A combination of techniques is often required due to the product's polarity and the presence of similar impurities.

Recommended Purification Workflow:

  • Acid-Base Workup: After quenching the reaction (typically by pouring it onto ice), the pH of the aqueous solution is critical. The product is phenolic and will be soluble in a basic aqueous solution as the phenoxide salt. You can exploit this by first washing the crude organic extract with a mild acid (like dilute HCl) to remove basic impurities, and then extracting your product into a basic aqueous phase (e.g., dilute NaOH or NaHCO₃ solution). The product can then be precipitated by re-acidifying the aqueous layer to a pH of ~6-7.[4]

  • Recrystallization: If the purity is reasonably high after workup (>85%), recrystallization is the most efficient method for removing minor impurities. Solvents to try include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.[3]

  • Column Chromatography: If isomeric impurities are significant, column chromatography is necessary.

    • Stationary Phase: Use standard silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. For example, start with 10% EtOAc/Hexanes and gradually increase the polarity. Adding a small amount of acetic acid (0.1-0.5%) to the mobile phase can help reduce tailing by suppressing the ionization of the phenolic hydroxyl group.

Section 3: Troubleshooting Guide

This table provides a quick reference for common problems, their probable causes, and recommended actions.

Symptom / Observation Probable Cause(s) Recommended Solutions & Actions
Reaction fails to start (TLC shows only starting material) 1. Inactive chlorinating agent (hydrolyzed POCl₃).2. Reaction temperature is too low.3. Starting material is insoluble.1. Use freshly distilled or a new bottle of POCl₃.2. Gradually increase the temperature by 10 °C increments, monitoring by TLC.3. Add a co-solvent like DMF or N,N-diethylaniline to improve solubility.
Reaction mixture turns into a black, intractable tar 1. Reaction temperature is too high.2. Presence of water causing vigorous, uncontrolled reaction.3. Substrate is unstable to strongly acidic conditions.1. Immediately cool the reaction. Repeat at a significantly lower temperature (e.g., reduce from 110 °C to 70 °C).2. Ensure all glassware and reagents are scrupulously dry.3. Consider a milder chlorinating agent or a protecting group strategy.
Product is lost during aqueous workup 1. Incorrect pH during extraction.2. Product is partially soluble in the aqueous layer.3. Emulsion formation.1. The product is phenolic; it is soluble in base (pH > 9) and insoluble at neutral/acidic pH. Adjust pH carefully to ~6-7 before extracting.[4]2. After initial extraction, back-extract the aqueous layer several times with a more polar solvent like ethyl acetate.3. Add brine (saturated NaCl solution) to break up emulsions.
Multiple spots on TLC that are difficult to separate 1. Formation of regioisomers (e.g., 6-chloro isomer).2. Over-chlorination (e.g., dichlorination).3. Hydrolysis of the nitrile group to an amide or carboxylic acid.1. Use a lower polarity solvent system for chromatography to improve separation.2. Use stoichiometric amounts of the chlorinating agent; avoid large excesses. Reduce reaction time.3. Ensure the workup is not overly basic or acidic for prolonged periods, especially at elevated temperatures.

Section 4: Example Protocol (Illustrative)

Disclaimer: This protocol is a representative, illustrative procedure based on established chemical principles for analogous transformations.[1][2] Researchers must conduct their own risk assessment and optimization.

Objective: Synthesis of this compound from 2,5-Dihydroxypyridine-3-carbonitrile.

Materials:

  • 2,5-Dihydroxypyridine-3-carbonitrile (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5.0 eq)

  • N,N-Diethylaniline (1.2 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a thermometer, add 2,5-dihydroxypyridine-3-carbonitrile (1.0 eq).

  • Reagent Addition: Add N,N-diethylaniline (1.2 eq) followed by the slow, dropwise addition of phosphorus oxychloride (5.0 eq) at 0 °C (ice bath). The mixture may become a thick slurry.

  • Heating: After the addition is complete, slowly heat the reaction mixture to 80 °C. Stir at this temperature for 4-6 hours, monitoring the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes).

  • Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and saturated NaHCO₃ solution. Very slowly and carefully, pour the reaction mixture onto the ice/bicarbonate mixture with vigorous stirring. Caution: This is a highly exothermic and gas-evolving quench. Perform in a well-ventilated fume hood.

  • Workup: Continue stirring until all the ice has melted and gas evolution has ceased. Adjust the pH to ~7 using more NaHCO₃ or 1M HCl as needed.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane (DCM).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol or by silica gel chromatography using a gradient of ethyl acetate in hexanes.

Troubleshooting Decision Flowchart

G start Low Yield in Chlorination Step check_sm TLC shows mostly starting material? start->check_sm check_tar Reaction turned into a dark tar? check_sm->check_tar No low_temp Cause: Incomplete Reaction Solution: 1. Increase Temp to 80-90°C 2. Increase Reaction Time 3. Check POCl₃ Quality check_sm->low_temp Yes high_temp Cause: Decomposition Solution: 1. Repeat at lower temp (60-70°C) 2. Ensure anhydrous conditions 3. Use N,N-diethylaniline additive check_tar->high_temp Yes workup_issue Cause: Product Loss in Workup Solution: 1. Check pH during extraction (~7) 2. Back-extract aqueous layers 3. Use Ethyl Acetate instead of DCM check_tar->workup_issue No

Caption: Decision flowchart for troubleshooting low yield in the chlorination step.

References

Technical Support Center: Synthesis of 2-Chloro-5-hydroxypyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-Chloro-5-hydroxypyridine-3-carbonitrile. Here, we provide in-depth technical support, troubleshooting advice, and frequently asked questions to help you navigate the challenges of this synthetic process, with a particular focus on the identification, minimization, and elimination of by-products.

I. Understanding the Synthesis: A Mechanistic Overview

The synthesis of this compound typically involves the chlorination of a dihydroxypyridine precursor, most commonly 2,6-dihydroxy-5-cyanopyridine, using phosphorus oxychloride (POCl₃).[1][2] This reaction is a cornerstone of pyridine chemistry, but it is not without its complexities. A thorough understanding of the reaction mechanism is the first step toward troubleshooting and optimizing your synthesis.

The chlorination process proceeds via an E2 elimination mechanism.[3][4] The hydroxyl group of the pyridine ring is a poor leaving group. Therefore, POCl₃ is employed to convert the hydroxyl group into a dichlorophosphate ester, which is an excellent leaving group.[3][5] The presence of a base, such as pyridine, facilitates the deprotonation and subsequent elimination to form the desired chloro-substituted pyridine.[3][6]

Diagram 1: Proposed Reaction Mechanism

G cluster_0 Step 1: Activation of Hydroxyl Group cluster_1 Step 2: E2 Elimination A 2,6-dihydroxy-5-cyanopyridine C Dichlorophosphate Ester Intermediate A->C Reaction with POCl3 B Phosphorus Oxychloride (POCl3) E This compound C->E Deprotonation and Elimination D Pyridine (Base) F By-products (HCl, H3PO4)

Caption: A simplified overview of the two-step mechanism for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary role of phosphorus oxychloride (POCl₃) in this synthesis?

A1: POCl₃ serves as a chlorinating and dehydrating agent.[7][8] Its main function is to convert the hydroxyl groups on the pyridine ring into excellent leaving groups (dichlorophosphate esters), thereby facilitating their substitution with chloride ions.[3][5]

Q2: Why is pyridine often used as a solvent or base in this reaction?

A2: Pyridine has a dual role. Firstly, it acts as a base to abstract a proton during the E2 elimination step of the reaction mechanism.[3][6] Secondly, it neutralizes the hydrogen chloride (HCl) gas that is liberated during the reaction, preventing potential side reactions and corrosion of equipment.[9]

Q3: What are the most common by-products I should expect in this synthesis?

A3: The most frequently encountered by-products include over-chlorinated species such as 2,5-dichloropyridine-3-carbonitrile, unreacted starting material (2,6-dihydroxy-5-cyanopyridine), and various phosphorus-containing impurities resulting from the hydrolysis of POCl₃. Residual pyridine from the reaction can also be a significant impurity.

Q4: What is a typical yield for this reaction?

A4: The yield can vary significantly depending on the reaction conditions, purity of starting materials, and the efficiency of the work-up and purification procedures. While some protocols report high yields,[1] it is not uncommon to experience lower yields due to the formation of by-products.

III. Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product

Possible Cause 1: Incomplete Reaction

  • Diagnosis: Your crude reaction mixture shows a significant amount of the starting material (2,6-dihydroxy-5-cyanopyridine) when analyzed by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Solution:

    • Increase Reaction Time and/or Temperature: The chlorination reaction may require more forcing conditions to go to completion. Cautiously increase the reaction time or temperature, monitoring the progress of the reaction at regular intervals.

    • Optimize Stoichiometry: Ensure that a sufficient excess of POCl₃ is used. However, be aware that a large excess can lead to the formation of over-chlorinated by-products.

    • Ensure Anhydrous Conditions: POCl₃ reacts violently with water, which will consume the reagent and reduce its effectiveness.[7][9] Ensure all glassware is thoroughly dried and that anhydrous solvents are used.

Possible Cause 2: Formation of Over-chlorinated By-products

  • Diagnosis: Your analytical data (e.g., HPLC, Mass Spectrometry) indicates the presence of a compound with a molecular weight corresponding to 2,5-dichloropyridine-3-carbonitrile.

  • Solution:

    • Control Reaction Temperature: High reaction temperatures can favor over-chlorination. Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate.

    • Reduce the Amount of POCl₃: Using a large excess of POCl₃ can drive the reaction towards the formation of the dichlorinated product. Reduce the molar ratio of POCl₃ to the starting material.

    • Controlled Addition of POCl₃: Instead of adding all the POCl₃ at once, consider a slow, dropwise addition to maintain better control over the reaction exotherm and local concentrations.

Problem 2: Presence of an Unexpected Peak in my HPLC Analysis

Possible Cause: Phosphorus-Containing Impurities

  • Diagnosis: You observe broad or tailing peaks in your HPLC chromatogram, or you have a solid that is difficult to handle or purify. This can be indicative of inorganic phosphorus by-products.

  • Solution:

    • Proper Quenching: The work-up procedure is critical for removing phosphorus-containing by-products. Quenching the reaction mixture by slowly and carefully adding it to ice-water is a standard method.[10] This hydrolyzes the excess POCl₃ and other reactive phosphorus species to phosphoric acid, which can then be removed in the aqueous phase.

    • Aqueous Wash: After quenching, a thorough wash of the organic layer with water or a mild basic solution (e.g., sodium bicarbonate) can help to remove any remaining acidic phosphorus impurities.

Diagram 2: By-product Formation Pathways

G cluster_0 POCl3 Side Reactions Start 2,6-dihydroxy-5-cyanopyridine Desired This compound Start->Desired Controlled Chlorination (Optimal POCl3, Temp) Over 2,5-Dichloropyridine-3-carbonitrile Start->Over Excess POCl3 High Temperature Desired->Over Further Chlorination Phosphorus Phosphorus By-products (e.g., H3PO4) POCl3 POCl3 POCl3->Phosphorus Hydrolysis Water Water (moisture)

Caption: Key reaction pathways leading to the desired product and common by-products.

Problem 3: Difficulty in Removing the Solvent/Base (Pyridine)

Possible Cause: Residual Pyridine

  • Diagnosis: Your final product has the characteristic pungent odor of pyridine, or you observe a corresponding peak in your NMR spectrum.

  • Solution:

    • Acidic Wash: Pyridine is a base and can be effectively removed by washing the organic solution of your product with a dilute acidic solution (e.g., 1M HCl or 5-10% aqueous citric acid).[11] The pyridine will be protonated to form a water-soluble pyridinium salt, which will partition into the aqueous layer.

    • Azeotropic Removal: Pyridine can form an azeotrope with solvents like toluene.[11] Adding toluene to your product and then removing the solvent under reduced pressure can help to co-distill the residual pyridine.

    • Copper Sulfate Wash: For acid-sensitive compounds, washing with an aqueous solution of copper(II) sulfate is a mild alternative. Pyridine forms a complex with copper sulfate, which is then removed in the aqueous phase.[11]

IV. Experimental Protocols

Protocol 1: Minimizing By-product Formation during Synthesis
  • Drying of Glassware and Reagents: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Reaction Setup: To a stirred solution of 2,6-dihydroxy-5-cyanopyridine in an appropriate anhydrous solvent (if not using neat POCl₃), slowly add phosphorus oxychloride (1.5 to 2.0 equivalents) at 0 °C.

  • Temperature Control: After the addition, allow the reaction to slowly warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or HPLC. Avoid excessive heating.

  • Reaction Monitoring: Regularly take aliquots from the reaction mixture to check for the consumption of the starting material and the formation of the desired product and any by-products.

Protocol 2: Purification of this compound
  • Quenching: After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing:

    • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities.

    • Wash with a dilute solution of hydrochloric acid (if pyridine was used and the product is stable to acid) to remove residual pyridine.

    • Finally, wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallization/Chromatography: If necessary, further purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.

V. Data Presentation

Table 1: Common By-products and their Identification

By-productMolecular FormulaMolecular Weight ( g/mol )Common Analytical Signature
2,5-Dichloropyridine-3-carbonitrileC₆H₂Cl₂N₂173.00Higher molecular weight peak in MS; distinct retention time in HPLC.
2,6-Dihydroxy-5-cyanopyridine (Starting Material)C₆H₃N₃O₂149.11Lower retention time in reversed-phase HPLC compared to the product.
Phosphoric AcidH₃PO₄98.00Highly polar; typically removed during aqueous work-up.
PyridineC₅H₅N79.10Characteristic odor; specific signals in ¹H NMR.

Diagram 3: Purification Workflow

G A Crude Reaction Mixture B Quench with Ice-Water A->B C Extract with Organic Solvent B->C D Wash with NaHCO3 (aq) C->D E Wash with Dilute HCl (aq) (if applicable) D->E F Wash with Brine E->F G Dry over Na2SO4 F->G H Concentrate G->H I Pure Product H->I

Caption: A typical workflow for the purification of this compound.

VI. References

  • Wikipedia. (n.d.). Phosphoryl chloride. Retrieved from --INVALID-LINK--

  • BYJU'S. (n.d.). POCl3 Phosphorus Oxychloride. Retrieved from --INVALID-LINK--

  • Books. (2022, May 20). CHAPTER 14: Phosphorus Oxychloride: Production and Use. Retrieved from --INVALID-LINK--

  • Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Process for separating chloropyridine product. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2024, November 11). Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings. Retrieved from --INVALID-LINK--

  • ChemBK. (n.d.). Phosphorus oxychloride. Retrieved from --INVALID-LINK--

  • Pearson+. (n.d.). Some alcohols undergo rearrangement or other unwanted side reacti.... Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Base-Induced Dismutation of POCl3 and POBr3: Synthesis and Structure of Ligand-Stabilized Dioxophosphonium Cations. Retrieved from --INVALID-LINK--

  • OpenStax. (n.d.). 17.6 Reactions of Alcohols – Organic Chemistry: A Tenth Edition. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2015, April 28). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,5-Dichloropyridine. Retrieved from --INVALID-LINK--

  • Pearson. (n.d.). POCl3 Dehydration Explained: Definition, Examples, Practice & Video Lessons. Retrieved from --INVALID-LINK--

  • ResearchGate. (2017, October 3). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). How to remove pyridine from a reaction mixture. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of 2-Chloro-5-hydroxypyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-5-hydroxypyridine-3-carbonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable heterocyclic intermediate. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategy.

Section 1: Overview of the Primary Synthesis Route

The most established and widely utilized method for converting a heteroaromatic amine to its corresponding chloride is the Sandmeyer reaction.[1] This pathway is the preferred route for synthesizing this compound from its amino precursor, 2-amino-5-hydroxypyridine-3-carbonitrile.

The reaction is a two-step, one-pot process:

  • Diazotization: The primary aromatic amine is treated with a nitrite source, typically sodium nitrite (NaNO₂), in a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This converts the amino group into a highly reactive diazonium salt intermediate.

  • Chloro-dediazoniation: The unstable diazonium salt is then displaced by a chloride ion, a transformation catalyzed by a copper(I) salt, most commonly copper(I) chloride (CuCl).[2] This step involves a single-electron transfer mechanism, generating an aryl radical with the loss of nitrogen gas.[1]

G cluster_0 Synthetic Pathway A 2-Amino-5-hydroxypyridine- 3-carbonitrile (Starting Material) B Aryl Diazonium Salt (Unstable Intermediate) A->B Step 1: Diazotization NaNO₂, aq. HCl Temp: 0-5 °C C 2-Chloro-5-hydroxypyridine- 3-carbonitrile (Product) B->C Step 2: Sandmeyer Reaction CuCl (catalyst) Temp: 25-65 °C

Caption: Core workflow for the Sandmeyer synthesis of the target compound.

Section 2: Troubleshooting Guide for Yield Improvement

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My final yield is consistently low (<40%). What are the most probable causes and how can I fix them?

A1: Low yield in a Sandmeyer reaction is a frequent issue stemming from several critical parameters. The primary culprit is often the instability of the diazonium salt intermediate.

  • Cause 1: Temperature Control Failure during Diazotization. The diazonium salt can readily decompose back to a phenol if the temperature rises above 5-10 °C before the addition of the copper catalyst. This happens because the diazonium group is an excellent leaving group and can be displaced by water.

    • Solution: Maintain a strict temperature of 0–5 °C throughout the addition of sodium nitrite. Use an ice-salt bath and monitor the internal reaction temperature, not just the bath temperature. Add the nitrite solution slowly, dropwise, to manage any exotherm.

  • Cause 2: Incorrect Stoichiometry of Acid or Nitrite. Sufficient acid is required to protonate the nitrous acid formed in situ and to maintain the stability of the diazonium salt.

    • Solution: Use at least 3 equivalents of HCl. The first equivalent reacts with the amino group, the second reacts with NaNO₂, and the third maintains an acidic environment to suppress side reactions. Ensure your sodium nitrite is dry and accurately weighed.

  • Cause 3: Inefficient Chloro-dediazoniation. The transfer of the chloride from the copper complex to the aryl radical may be inefficient.

    • Solution: Ensure your CuCl is active and not overly oxidized. While classic protocols use catalytic amounts, using stoichiometric amounts (e.g., 1.3 equivalents) can sometimes improve yields for heterocyclic systems.[3] Additionally, the reaction temperature for this step can be crucial; while some reactions proceed at room temperature, others require gentle heating to 50-65 °C to drive the reaction to completion.[4]

Q2: I'm observing a significant byproduct with a mass corresponding to a dihydroxy-pyridine-carbonitrile. Why is this happening?

A2: This points directly to premature decomposition of the diazonium salt. The diazonium group is being displaced by water (hydroxylation) rather than the intended chloride.

  • Primary Cause: As mentioned in A1, this is a classic sign of excessive temperature during or after diazotization. The diazonium salt is reacting with the aqueous solvent.

    • Solution: Re-evaluate and tighten your temperature control protocols. Ensure the reaction medium is kept consistently cold until the copper catalyst is introduced.

  • Secondary Cause: Insufficient acid concentration can also promote this side reaction.

    • Solution: Confirm the use of at least 3 equivalents of a strong mineral acid.

Q3: My reaction mixture turns dark brown or black and evolves a lot of gas immediately after adding the copper catalyst. Is this normal?

A3: Vigorous gas (N₂) evolution is expected. However, the formation of dark, tarry materials is a sign of uncontrolled decomposition or polymerization side reactions, which will significantly lower your yield.

  • Cause: This often occurs when the diazonium salt solution is added too quickly to the copper catalyst solution, or if the temperature of the copper solution is too high. This leads to a rapid, localized concentration of the reactive species, promoting radical side reactions. The Sandmeyer reaction is known to proceed via a radical mechanism, which can produce biaryl byproducts and other polymers if not controlled.[1]

    • Solution: Add the cold diazonium salt solution slowly to the solution of CuCl. Control the rate of addition to maintain a steady, manageable evolution of nitrogen gas. Gentle warming should only be applied after the addition is complete if the reaction has not gone to completion at room temperature.

Q4: What is the best practice for purifying the final this compound product?

A4: The purification strategy depends on the scale and the nature of the impurities.

  • Step 1: Workup. After the reaction is complete, the crude product is often extracted from the aqueous mixture into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with a sodium bicarbonate solution can help remove residual acid, and a brine wash will aid in removing water.

  • Step 2: Chromatography. For high purity, flash column chromatography on silica gel is the most effective method. A gradient of ethyl acetate in hexanes is a common starting point for elution.

  • Step 3: Recrystallization. If a solid crude product is obtained and is relatively clean, recrystallization can be an excellent final purification step. Solvents like ethanol or an ethanol/water mixture may be effective.[5]

Section 3: Data-Driven Optimization of Reaction Parameters

To maximize yield, a systematic approach to optimizing key variables is essential. The following table summarizes critical parameters and their rationale.

ParameterRecommended Condition/RangeRationale & Impact on YieldPotential Issue if Deviated
Diazotization Temperature 0–5 °CPrevents thermal decomposition of the unstable diazonium salt, maximizing the amount available for the Sandmeyer step.[3]High Temp: Leads to hydroxylation side products and dramatically reduced yield.
Acid Stoichiometry (HCl) 3.0 - 4.0 equivalentsEnsures complete protonation of the amine, formation of nitrous acid, and stabilization of the diazonium salt.Too Little: Incomplete diazotization; diazonium salt coupling side reactions.
Nitrite Stoichiometry (NaNO₂) 1.05 - 1.2 equivalentsA slight excess ensures complete conversion of the starting amine.Too Much: Can lead to unwanted side reactions and complicates purification.
Copper(I) Chloride Stoichiometry 1.0 - 1.5 equivalentsCatalyzes the radical-nucleophilic aromatic substitution. Stoichiometric amounts can be beneficial for challenging substrates.[3][4]Too Little: Slow or incomplete reaction.
Sandmeyer Step Temperature 25–65 °CMust be high enough to facilitate the decomposition of the diazonium-copper complex and product formation, but not so high as to cause degradation.[4]Too Low: Incomplete reaction. Too High: Increased formation of tar and byproducts.
Solvent Acetonitrile / WaterAcetonitrile is often used as a co-solvent. Water is necessary for the diazotization step.[4]Improper solvent choice can affect solubility and reaction rates.

Section 4: Experimental Protocol

This section provides a representative, step-by-step methodology for the synthesis.

Protocol: Sandmeyer Chlorination of 2-amino-5-hydroxypyridine-3-carbonitrile

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-hydroxypyridine-3-carbonitrile (1.0 eq) in 37% hydrochloric acid (3.5 eq) and water.

  • Diazotization: Cool the mixture to 0 °C using an ice-salt bath. Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this nitrite solution dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature never exceeds 5 °C. Stir for an additional 30 minutes at 0–5 °C after the addition is complete.

  • Catalyst Preparation: In a separate flask, dissolve copper(I) chloride (1.3 eq) in a minimal amount of 37% hydrochloric acid.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution from Step 2 to the copper(I) chloride solution at room temperature. Vigorous evolution of nitrogen gas should be observed. Control the addition rate to prevent excessive foaming and temperature increase.

  • Reaction Completion: After the addition is complete, stir the reaction at room temperature for 1-2 hours. If monitoring (e.g., by TLC or LCMS) shows incomplete conversion, gently warm the mixture to 50-60 °C for 1 hour.

  • Workup: Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Section 5: Frequently Asked Questions (FAQs)

  • FAQ 1: What is the precise role of the copper(I) catalyst? The copper(I) catalyst facilitates a single-electron transfer (SET) to the diazonium salt. This reduces the diazonium species, causing it to release dinitrogen (N₂) gas and form an aryl radical. This radical then abstracts a chlorine atom from a copper(II) chloride species (formed during the SET), yielding the final aryl chloride product and regenerating the copper(I) catalyst.[1]

  • FAQ 2: Can I use copper(II) chloride or other chlorinating agents? Yes, protocols using copper(II) chloride exist and can be effective.[4] The mechanism is slightly different but still relies on copper's redox chemistry. Other modern deaminative chlorination methods exist that avoid the traditional Sandmeyer conditions altogether, such as using pyrylium reagents and a chloride source like MgCl₂ in acetonitrile.[3] These can be advantageous for sensitive substrates as they avoid strongly acidic and oxidative conditions.

  • FAQ 3: How should I handle the reagents and waste safely? Aryl diazonium salts are potentially explosive, especially when isolated and dried. They should always be prepared in solution at low temperatures and used immediately. Copper waste is toxic to aquatic life and should be disposed of according to institutional environmental health and safety guidelines, typically by precipitation and collection as a solid waste.

References

Technical Support Center: Purification of 2-Chloro-5-hydroxypyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Chloro-5-hydroxypyridine-3-carbonitrile (CAS 74650-75-2). This document is designed for researchers, chemists, and drug development professionals who are working with this versatile building block. The unique combination of a basic pyridine nitrogen, an acidic hydroxyl group, and a polar nitrile group presents specific challenges that require a nuanced approach to achieve high purity.

This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you may have before, during, or after the purification process.

Q1: What are the most common impurities I should expect when working with this compound?

A1: Impurities can originate from the synthetic route or degradation. Common species include:

  • Unreacted Starting Materials: Depending on the synthesis, this could be a precursor like 5-hydroxypyridine-3-carbonitrile or an aminopyridine derivative.

  • Over-chlorinated or Isomeric Byproducts: If the synthesis involves a chlorination step, di-chlorinated pyridines or other positional isomers can form.

  • Reagents from Synthesis: Residual catalysts or reagents used in the preceding reaction.

  • Degradation Products: Pyridine derivatives can sometimes be sensitive to excessive heat or harsh acidic/basic conditions, leading to discoloration or tarring.[1]

  • Water: Pyridine compounds are often hygroscopic and readily absorb atmospheric moisture.[2]

Q2: My NMR spectrum shows more peaks than expected, even after purification. Does this mean it's still impure?

A2: Not necessarily. This is a critical point for hydroxypyridine derivatives. The complexity in your NMR spectrum is likely due to keto-enol tautomerism . The molecule can exist in equilibrium between the hydroxy (enol) form and a pyridone (keto) form. The ratio of these tautomers can be highly dependent on the solvent used for the NMR analysis, leading to what appears to be a mixture of two different compounds.[3] To confirm purity, it is advisable to use analytical techniques like HPLC or LC-MS, which will typically show a single peak under the right conditions.

Q3: I have a crude reaction mixture. What is the best general purification strategy to start with?

A3: A logical, multi-step approach is most effective. We recommend the following sequence:

  • Aqueous Acid-Base Workup: This is a powerful first step to remove non-basic or strongly acidic/basic impurities. Given the compound's dual nature (basic nitrogen, acidic hydroxyl), careful pH control is essential.

  • Recrystallization: If the workup yields a solid, recrystallization is an excellent and scalable method for achieving high purity. A patent for the related compound 2-chloro-5-hydroxypyrimidine reports successful recrystallization from ethanol.[4]

  • Column Chromatography: This should be your final step if recrystallization fails to remove a close-running impurity or if the product is an oil. Be aware of the potential challenges, which are addressed in the troubleshooting section below.

Q4: How should I store the final, purified this compound?

A4: To maintain its integrity, the purified compound should be stored in a tightly sealed, dark glass bottle to protect it from moisture and light, which can cause degradation over time.[2] Storing it under an inert atmosphere (e.g., nitrogen or argon) in a desiccator or freezer is also recommended for long-term stability.

Part 2: Troubleshooting Guide for Common Purification Issues

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Severe Peak Tailing in Silica Gel Chromatography
  • Symptom: Your compound moves down the column as a long, trailing streak instead of a tight band, resulting in broad, asymmetric peaks in collected fractions.

  • Causality: This is a classic problem when purifying basic compounds like pyridines on standard silica gel.[5] The basic nitrogen atom on the pyridine ring interacts strongly with acidic silanol groups (Si-OH) on the surface of the silica, leading to a secondary, non-ideal retention mechanism and poor peak shape.[5]

  • Solutions:

SolutionMechanism of ActionImplementation Details
Mobile Phase Additive A competing base, like triethylamine (TEA), is added to the eluent. It preferentially interacts with the acidic silanol sites, effectively shielding them from your pyridine compound.[3][5]Add 0.5-1% triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate + 0.5% TEA). Ensure this is compatible with your downstream applications.
Alternative Stationary Phase Using a less acidic or neutral stationary phase avoids the problematic interaction altogether.Neutral Alumina: A good alternative, but its activity can vary. End-capped Silica: The silanol groups are capped (e.g., with trimethylsilyl groups), making the surface less acidic.[3]
Neutralize Silica Gel The silica gel is pre-treated with a base to neutralize the active sites before packing the column.Prepare a slurry of your silica gel in the mobile phase containing 1-2% triethylamine. Let it sit for an hour before packing the column.[3]
Issue 2: Low Recovery of Material After Purification
  • Symptom: Significant loss of your compound during chromatography or an aqueous workup.

  • Causality: This can be due to several factors: irreversible adsorption to the stationary phase, decomposition on acidic silica gel, or partitioning into the wrong layer during an extraction.[3]

  • Solutions:

    • Chromatography: If you suspect irreversible adsorption or decomposition on silica, use the methods described in Issue 1 (add TEA or use alumina).[3]

    • Extraction: Your compound has both a basic nitrogen (pKa of pyridinium ~5) and an acidic hydroxyl group (pKa of phenol ~10). During an acid-base extraction, be mindful of the pH:

      • At low pH (< 2) , the nitrogen is protonated (R-NH+), making the molecule water-soluble.

      • At high pH (> 11) , the hydroxyl is deprotonated (R-O-), also making the molecule water-soluble.

      • At neutral pH (~7) , the molecule is largely neutral and will prefer the organic layer. Carefully adjust the pH of the aqueous layer to ensure your compound is in its neutral form before extracting it into the organic phase.

    • Solvent Removal: When concentrating your purified fractions, use a rotary evaporator at a moderate temperature (<40°C) to prevent thermal degradation.

Issue 3: Product Fails to Crystallize from Solution
  • Symptom: After removing the solvent, your purified compound is a persistent oil or an amorphous solid that won't form crystals.

  • Causality: The presence of even minor impurities can significantly inhibit the formation of a crystal lattice.[3] The inherent properties of the molecule might also favor an amorphous state.

  • Solutions:

    • Ensure High Purity: First, confirm the purity is >98% by HPLC or NMR. If not, re-purify using chromatography.

    • Systematic Solvent Screening: Attempt crystallization from a wide range of solvents and solvent systems (e.g., polar/non-polar mixtures). Common choices include ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes or dichloromethane/pentane.

    • Crystallization Techniques: Try slow evaporation, slow cooling of a heated saturated solution, or vapor diffusion (placing a vial of your compound dissolved in a volatile solvent inside a larger jar containing a less volatile anti-solvent).

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step methodologies for the most common and effective purification techniques.

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the target compound from neutral or non-basic organic impurities.

  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (2 x 0.5 volume of organic layer).

    • Rationale: The basic pyridine nitrogen will be protonated, forming a water-soluble pyridinium salt. Your target compound will move to the aqueous layer, while neutral impurities remain in the organic layer.

  • Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add 3M aqueous NaOH or saturated NaHCO₃ solution with stirring until the pH is ~7-8.

    • Caution: Basification can be exothermic.

    • Rationale: This deprotonates the pyridinium salt, regenerating the neutral, organic-soluble compound. Avoid making the solution too basic (pH > 11) to prevent deprotonation of the hydroxyl group.

  • Re-extraction: Extract the now-neutralized aqueous layer with fresh ethyl acetate or DCM (3 x 1 volume of aqueous layer).

  • Final Steps: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol is ideal for obtaining highly pure crystalline material from a solid crude product.

  • Solvent Screening (Small Scale): Place a small amount of crude material (10-20 mg) into several test tubes. Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each.

  • Identify a Suitable Solvent: A good solvent will dissolve the compound when hot but not when cold. Heat the test tubes that did not dissolve at room temperature. If the solid dissolves when hot and reappears upon cooling, you have found a good solvent. If it dissolves at room temperature, the solvent is too good. If it doesn't dissolve even when hot, the solvent is unsuitable.

  • Main Recrystallization: a. Place the bulk crude solid in an Erlenmeyer flask. b. Add the minimum amount of the chosen hot solvent to just dissolve the solid. c. If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities. d. Allow the flask to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. e. Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Protocol 3: Purification by Flash Column Chromatography (with TEA)

This protocol is for separating the target compound from impurities with similar polarity.

  • Select Eluent: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., Hexane/Ethyl Acetate) that gives your product an Rf value of ~0.3. Add 0.5% triethylamine (TEA) to this system.

  • Prepare Slurry: In a beaker, add your silica gel to the chosen eluent. Stir to create a uniform slurry.

  • Pack Column: Pour the slurry into your chromatography column and use pressure to pack the bed, ensuring there are no air bubbles or cracks.

  • Load Sample: Pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve your compound in a minimal amount of a volatile solvent (like DCM), add silica gel, and evaporate the solvent until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

  • Elute: Run the column with your chosen eluent (containing 0.5% TEA), collecting fractions.

  • Analyze: Monitor the fractions by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent and TEA under reduced pressure.

Part 4: Visualization of Workflows

Diagram 1: Purification Strategy Selection

This diagram outlines the decision-making process for choosing a purification method.

Purification_Strategy Start Crude Product IsSolid Is the crude product a solid? Start->IsSolid Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes Workup Perform Acid-Base Workup IsSolid->Workup No (Oil) PurityCheck1 Check Purity (TLC/HPLC/NMR) Recrystallize->PurityCheck1 Chromatography Perform Column Chromatography PurityCheck1->Chromatography <98% Pure FinalProduct Pure Product PurityCheck1->FinalProduct >98% Pure PurityCheck2 Check Purity (TLC/HPLC/NMR) Workup->PurityCheck2 PurityCheck2->Chromatography <98% Pure PurityCheck2->FinalProduct >98% Pure Chromatography->FinalProduct

Caption: A workflow for selecting the appropriate purification technique.

Diagram 2: Troubleshooting Column Chromatography

This flowchart helps diagnose and solve common issues during column chromatography.

Chromatography_Troubleshooting Start Running Column Chromatography Problem Observe Peak Shape on TLC/Column Start->Problem Tailing Severe Tailing Observed Problem->Tailing Tailing CoElution Poor Separation / Co-elution Problem->CoElution Poor Separation Good Good Separation Problem->Good No Issues Sol1_TEA Add 0.5-1% TEA to Eluent Tailing->Sol1_TEA Sol2_Alumina Switch to Alumina or End-Capped Silica Tailing->Sol2_Alumina Sol3_Solvent Change Solvent System Polarity CoElution->Sol3_Solvent Sol4_Stationary Switch Stationary Phase (e.g., C18, Alumina) CoElution->Sol4_Stationary

Caption: A troubleshooting guide for common chromatography problems.

References

Technical Support Center: Recrystallization of 2-chloro-5-hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-chloro-5-hydroxynicotinonitrile via recrystallization. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers and drug development professionals. Our goal is to empower you with the scientific rationale behind the procedural steps, enabling you to optimize your purification outcomes.

Compound Profile: 2-chloro-5-hydroxynicotinonitrile

To effectively purify this compound, it is essential to understand its structural characteristics.

  • Molecular Formula: C₆H₃ClN₂O[1]

  • Molecular Weight: 154.55 g/mol [1]

  • Key Functional Groups:

    • Pyridine Ring: A heteroaromatic system.

    • Nitrile (-CN): A strongly polar group.

    • Hydroxyl (-OH): A polar, hydrogen-bond-donating group.

    • Chlorine (-Cl): An electron-withdrawing group.

The presence of the hydroxyl and nitrile groups makes the molecule polar, suggesting that polar solvents will be most effective for recrystallization. The principle of "like dissolves like" is the cornerstone of solvent selection.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 2-chloro-5-hydroxynicotinonitrile.

Problem: The compound "oils out" instead of forming crystals.

Causality: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. This is common when the compound is highly impure, as impurities can significantly depress the melting point.[3][4]

Solutions:

  • Re-heat and Dilute: Heat the solution to redissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent to reduce the saturation level.[3]

  • Reduce Cooling Rate: Allow the flask to cool much more slowly. A Dewar flask or an insulated container can be used to slow heat loss, providing more time for the ordered crystal lattice to form instead of an amorphous oil.[4]

  • Change Solvent System: If oiling persists, the chosen solvent may be too good. Consider switching to a slightly less effective solvent or using a solvent/anti-solvent system where the compound is less soluble.

Problem: No crystals form upon cooling, even after an extended period.

Causality: This is typically due to one of two reasons: either too much solvent was used, meaning the solution is not saturated at the lower temperature, or the solution is supersaturated and requires a nucleation event to initiate crystallization.[4]

Solutions:

  • Reduce Solvent Volume: If an excess of solvent is the likely cause, gently heat the solution to boil off a portion of the solvent.[3] Continue until the solution is visibly more concentrated, then attempt the cooling process again.

  • Induce Nucleation:

    • Seed Crystals: Add a tiny, pure crystal of 2-chloro-5-hydroxynicotinonitrile to the cooled solution. This provides a template for crystal growth.[4][5]

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.[4][5]

  • Drastic Cooling: If the above methods fail, place the flask in an ice-salt bath. While rapid cooling can sometimes trap impurities, it can be effective at forcing crystallization from a stubborn solution.[2]

Diagram: Troubleshooting Workflow for Crystallization Failure

G start Solution Cooled, No Crystals Formed check_volume Is solution potentially too dilute? start->check_volume boil_solvent Gently boil off excess solvent check_volume->boil_solvent Yes check_supersaturation Is solution supersaturated? check_volume->check_supersaturation No recool1 Re-cool slowly boil_solvent->recool1 end_success Crystals Form recool1->end_success induce_nucleation Induce Nucleation: - Add seed crystal - Scratch flask surface check_supersaturation->induce_nucleation Yes end_fail Re-evaluate solvent system check_supersaturation->end_fail No/Unsure recool2 Continue cooling induce_nucleation->recool2 recool2->end_success

Caption: Decision tree for troubleshooting the failure of crystal formation.

Problem: The recovered crystals are discolored.

Causality: Colored impurities are present in the crude material and have co-precipitated with the product.

Solutions:

  • Charcoal Treatment: Before the hot filtration step, add a small amount of activated charcoal (1-2% of the solute's mass) to the hot solution. The charcoal adsorbs many colored, polar impurities.

  • Hot Filtration: After adding charcoal, perform a hot gravity filtration to remove the charcoal and any insoluble impurities before allowing the solution to cool. Be sure to use a pre-heated funnel to prevent premature crystallization.[6]

Problem: The final yield is very low.

Causality: A low yield (e.g., <50%) can result from several factors.[6]

Solutions:

  • Check Solvent Volume: Using too much solvent is the most common cause, as a significant amount of the product will remain dissolved in the mother liquor even when cold.[3] If the mother liquor has not been discarded, you can try to recover more product by evaporating some of the solvent and re-cooling.

  • Avoid Premature Crystallization: If the product crystallizes in the filter funnel during hot filtration, yield will be lost. Ensure the funnel and receiving flask are sufficiently hot.

  • Washing Technique: Wash the collected crystals with a minimal amount of ice-cold solvent to remove adhered impurities without dissolving a significant portion of the product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 2-chloro-5-hydroxynicotinonitrile?

There is no single "best" solvent, as the ideal choice depends on the specific impurities present. However, given the compound's polar nature, good starting points are polar protic or aprotic solvents. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][7]

Solvent Selection Strategy:

  • Small-Scale Test: Place ~20-30 mg of your crude material into several test tubes.

  • Add Solvents: To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone) dropwise at room temperature. A good candidate will not dissolve the compound well.[2]

  • Heat: Gently heat the tubes that showed poor solubility at room temperature. The compound should now dissolve completely.

  • Cool: Allow the dissolved solutions to cool to room temperature and then in an ice bath. The solvent that produces a high yield of clean-looking crystals is your best choice.

Table 1: Potential Solvents for Recrystallization
SolventBoiling Point (°C)PolaritySuitability Notes & Rationale
Water100Very HighGood for highly polar compounds. The high boiling point allows for a large solubility difference between hot and cold. May require slow cooling to prevent precipitation of impurities.[8]
Ethanol (95%)78HighAn excellent, versatile solvent for polar molecules. Often used in a solvent system with water to fine-tune polarity.[8]
Isopropanol82HighSimilar to ethanol but slightly less polar and has a higher boiling point. A good alternative if the compound is too soluble in ethanol.
Ethyl Acetate77MediumA good choice for compounds with moderate polarity. Its lower polarity might leave highly polar impurities behind.[7]
Acetone56MediumA strong solvent, but its low boiling point may not provide a large enough solubility gradient for high recovery.[7]
Acetonitrile82MediumOften effective for compounds containing aromatic rings and polar functional groups.[9]

Q2: Should I use a single solvent or a mixed-solvent system?

Start with a single-solvent system, as it is simpler. A mixed-solvent system is useful when no single solvent has the ideal solubility properties.[2] For 2-chloro-5-hydroxynicotinonitrile, an ethanol/water or acetone/hexane system could be effective. You would dissolve the compound in the "good" solvent (e.g., ethanol) and then add the "poor" solvent (the anti-solvent, e.g., water) dropwise until the solution becomes cloudy (the saturation point). Then, add a drop or two of the good solvent to re-clarify and cool slowly.[8]

Q3: How critical is the cooling rate?

Extremely critical. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling tends to trap impurities within the crystal lattice and leads to the formation of small, often impure, crystals.[2][3]

Standard Operating Protocol: Single-Solvent Recrystallization

This protocol provides a general workflow. The exact solvent and volumes should be determined by preliminary small-scale tests.

Diagram: General Recrystallization Workflow

Caption: Step-by-step workflow for a standard recrystallization procedure.

Methodology:

  • Dissolution: Place the crude 2-chloro-5-hydroxynicotinonitrile in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring until the solid just dissolves. It is critical to use the minimum amount of hot solvent required.[5]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass to air dry completely or place them in a vacuum oven at a modest temperature.

References

Technical Support Center: C-Cl Bond Activation in 2-Chloro-5-hydroxypyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers navigating the complexities of C-Cl bond activation, specifically focusing on the challenging substrate, 2-Chloro-5-hydroxypyridine-3-carbonitrile. This guide is structured to provide not just protocols, but the underlying rationale for experimental choices, helping you troubleshoot and optimize your reactions effectively.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Substrate

This section addresses foundational questions regarding the reactivity of this compound. A clear understanding of its electronic and structural properties is the first step toward successful C-Cl bond activation.

Question: Why is the C-Cl bond in this compound particularly difficult to activate?

Answer: The difficulty in activating the C-Cl bond in this substrate arises from a combination of factors inherent to its structure:

  • Aryl Chloride Inertness: The C(sp²)-Cl bond is inherently stronger and less reactive than its bromide or iodide counterparts, making the initial step of many cross-coupling reactions, oxidative addition, kinetically challenging.[1]

  • Electron-Deficient Ring: The pyridine nitrogen and the cyano (-CN) group at the 3-position are both strongly electron-withdrawing. This electronic deficiency reduces the electron density at the C2 position, making it less susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0) or Ni(0)).[2][3]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of the catalyst. This coordination can stabilize the catalyst in an inactive state, preventing it from participating in the catalytic cycle.[4]

  • Hydroxyl Group Complications: The acidic proton of the 5-hydroxy group can react with the bases required for many cross-coupling reactions. This can lead to substrate deprotonation, potentially altering its reactivity or consuming the base needed for the catalytic cycle.

Question: What are the primary catalytic systems for activating this type of C-Cl bond?

Answer: Palladium and Nickel-based systems are the most common and effective for this transformation.

  • Palladium Catalysis: This is the most widely explored approach. Success hinges on using bulky, electron-rich phosphine ligands. These ligands increase the electron density on the palladium center, which facilitates the difficult oxidative addition of the C-Cl bond.[5][6] They also create a sterically hindered environment that can discourage inhibition by the pyridine nitrogen.[6]

  • Nickel Catalysis: Nickel catalysts are often more effective than palladium for activating inert C-Cl bonds and can be a more cost-effective option.[7][8] Nickel-catalyzed reactions can sometimes proceed through different mechanisms, including single-electron transfer (SET) pathways, making them suitable for challenging electrophiles.[9][10]

  • Photoredox Catalysis: This is a modern approach that uses visible light to generate a potent reductant in situ.[11] The photocatalyst can reduce the aryl chloride to a radical anion, which rapidly fragments to release a chloride ion and an aryl radical.[12] This method operates under very mild conditions and can overcome the high activation barriers associated with traditional thermal methods.[13]

Question: Do I need to protect the hydroxyl (-OH) group before attempting a cross-coupling reaction?

Answer: Not always, but it is a critical parameter to consider. The necessity for protection depends on the base and reaction conditions. With moderately strong bases like K₂CO₃ or K₃PO₄, the reaction may proceed without protection. However, if strong bases (e.g., NaOtBu, LiHMDS) are required, deprotonation of the hydroxyl group is likely. This may or may not be detrimental. In some cases, the resulting phenoxide can be a competing nucleophile or alter catalyst activity.

Recommendation: For initial screening, attempt the reaction without protection using a base like K₃PO₄. If you observe low yield, complex side products, or no reaction, a pilot reaction with a protected hydroxyl group (e.g., as a methyl ether (-OMe) or silyl ether (-OTBS)) is a logical next step.

Part 2: Troubleshooting Guides for Common Cross-Coupling Reactions

This section provides specific troubleshooting advice for common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig reactions.

Guide 1: Suzuki-Miyaura Coupling

Objective: Formation of a C-C bond by coupling with a boronic acid or ester.

Typical Problem: Low to no conversion of the starting material.

// Nodes start [label="Low / No Yield in Suzuki Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cat_check [label="Step 1: Evaluate Catalyst System", fillcolor="#FBBC05", fontcolor="#202124"]; reagent_check [label="Step 2: Scrutinize Reagents & Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; side_product_check [label="Step 3: Analyze Byproducts", fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions for Catalyst sol_ligand [label="Use Bulky, Electron-Rich Ligand\n(e.g., SPhos, XPhos, RuPhos)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=3.5]; sol_catalyst [label="Increase Catalyst Loading (2-5 mol%)\nor Switch to Ni Catalyst (e.g., NiCl2(dme))", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=3.5];

// Solutions for Reagents sol_degas [label="Ensure Rigorous Degassing\n(Freeze-Pump-Thaw or N2/Ar sparge)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=3.5]; sol_base [label="Switch to a Stronger, Non-Nucleophilic Base\n(e.g., K3PO4, Cs2CO3)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=3.5]; sol_solvent [label="Use Anhydrous, Polar Aprotic Solvent\n(e.g., Dioxane, Toluene, 2-MeTHF)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=3.5];

// Solutions for Side Products sol_hydrodehalogenation [label="Hydrodehalogenation Seen?\n-> Use Anhydrous Conditions & Aprotic Solvent", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=3.5]; sol_homocoupling [label="Boronic Acid Homocoupling Seen?\n-> Improve Degassing to Remove O2", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=3.5];

// Connections start -> cat_check [label="Is Oxidative Addition Failing?"]; cat_check -> sol_ligand; cat_check -> sol_catalyst;

start -> reagent_check [label="Are Reaction Conditions Suboptimal?"]; reagent_check -> sol_degas; reagent_check -> sol_base; reagent_check -> sol_solvent;

start -> side_product_check [label="What Does the Crude Mixture Show?"]; side_product_check -> sol_hydrodehalogenation; side_product_check -> sol_homocoupling; } } Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

ParameterRecommendation 1 (Palladium)Recommendation 2 (Nickel)Rationale
Catalyst Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%)NiCl₂(dme) (5-10 mol%)Pd is well-studied; Ni is often more reactive for C-Cl bonds.[8][14]
Ligand SPhos or RuPhos (4-5 mol%)Bathophenanthroline (10-15 mol%)Bulky, electron-rich phosphines are crucial for Pd-catalyzed activation of aryl chlorides.[6][15] Specific bipyridyl ligands are effective for Ni.[7][10]
Base K₃PO₄ (2-3 equiv.)K₃PO₄ (2-3 equiv.)Strong, non-nucleophilic base that is effective in two-phase systems and minimizes side reactions.
Solvent 1,4-Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)Anhydrous DMF or DMAA small amount of water is often beneficial for Suzuki couplings by aiding base and boronic acid solubility. Ni systems often run better under anhydrous conditions.
Temperature 80-110 °C60-100 °CHigher temperatures are often needed to overcome the activation energy for C-Cl oxidative addition.

Note: All solvents must be rigorously degassed to prevent catalyst oxidation and boronic acid homocoupling.[16]

Guide 2: Buchwald-Hartwig Amination

Objective: Formation of a C-N bond by coupling with a primary or secondary amine.

Typical Problem: Formation of hydrodehalogenation byproduct (C-H instead of C-N).

Causality: Hydrodehalogenation can occur when a hydride source is present, leading to reductive elimination of Ar-H from a metal-hydride intermediate. This pathway can compete with amine binding and C-N reductive elimination, especially if the amine is sterically hindered or a poor nucleophile.[17]

  • Choice of Base is Critical: The base in Buchwald-Hartwig amination deprotonates the amine to form the active nucleophile but can also influence side reactions.

    • Initial Choice: Start with NaOt-Bu or K₃PO₄. NaOt-Bu is a strong, non-nucleophilic base suitable for a wide range of amines.

    • Troubleshooting: If hydrodehalogenation is observed, consider switching to a weaker base like K₂CO₃ or Cs₂CO₃, or a different strong base like LiHMDS, as the cation can significantly influence reactivity.[18]

  • Ligand Selection: The ligand controls the steric and electronic properties of the palladium center, directly influencing the relative rates of productive C-N coupling versus side reactions.

    • Recommended Ligands: Use specialized biaryl phosphine ligands designed for C-N coupling. BrettPhos is excellent for primary amines, while Josiphos-type ligands can also be highly effective.[18][19]

    • Rationale: These ligands promote the reductive elimination step to form the C-N bond, which is often the rate-limiting step, thereby outcompeting side reactions.[17]

  • Solvent and Temperature:

    • Solvents: Anhydrous, non-protic solvents like toluene, dioxane, or 2-MeTHF are standard. Avoid chlorinated solvents, acetonitrile, or pyridine, which can inhibit the catalyst.[17]

    • Temperature: Reactions are typically run between 80-120 °C. Lowering the temperature can sometimes suppress side reactions, but may also slow the desired reaction.

// Nodes Pd0 [label="LₙPd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA_TS [label="Oxidative\nAddition", shape=box, style=solid, width=1.2, height=0.6]; PdII_Aryl [label="L₂Pd(Ar)(Cl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine_Coord [label="Amine\nBinding", shape=box, style=solid, width=1.2, height=0.6]; PdII_Amine [label="[L₂Pd(Ar)(HNR¹R²)]⁺Cl⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotonation [label="Deprotonation\n(Base)", shape=box, style=solid, width=1.2, height=0.6]; PdII_Amido [label="L₂Pd(Ar)(NR¹R²)", fillcolor="#F1F3F4", fontcolor="#202124"]; RE_TS [label="Reductive\nElimination", shape=box, style=solid, width=1.2, height=0.6];

// Edges Pd0 -> OA_TS [label="Ar-Cl\n(Slow Step)"]; OA_TS -> PdII_Aryl; PdII_Aryl -> Amine_Coord [label="+ HNR¹R²"]; Amine_Coord -> PdII_Amine; PdII_Amine -> Deprotonation; Deprotonation -> PdII_Amido; PdII_Amido -> RE_TS; RE_TS -> Pd0 [label="+ Ar-NR¹R²"]; } } Caption: Catalytic cycle for Buchwald-Hartwig Amination.

Part 3: Experimental Protocols

These protocols serve as a validated starting point for your experiments.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.5 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) to achieve a substrate concentration of 0.1-0.2 M.

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reagent Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.5 equiv.).

  • Substrate Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a substrate concentration of 0.1-0.2 M.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 8-16 hours.

  • Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Overcoming the Low Reactivity of Chloropyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges of modern synthetic chemistry requires not only a deep understanding of reaction mechanisms but also a practical, experience-driven approach to troubleshooting. This Technical Support Center is designed for you, the researcher at the bench, to navigate the nuances of engaging unreactive chloropyridines in cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic to empower you to solve problems independently.

This guide is structured to address the most pressing issues encountered during experimentation, moving from immediate troubleshooting to broader foundational knowledge.

Part 1: Troubleshooting Guide - When Your Reaction Fails

This section is for when you're standing in front of a fume hood with a reaction that isn't working as expected.

Question 1: My Suzuki-Miyaura coupling with a 2-chloropyridine substrate has stalled or failed completely. What are the most common culprits and how do I address them?

Failure in this specific reaction is a frequent issue, often boiling down to two main areas: an insufficiently active catalyst system or inhibition of the catalyst you're using.[1]

A1: Diagnostic & Troubleshooting Steps:

  • Evaluate Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for activating the strong C-Cl bond in chloropyridines.[1][2] The rate-determining step, oxidative addition, is sluggish for these substrates and requires a more potent catalytic system.[2]

    • The Problem: The C-Cl bond is significantly stronger (~339 kJ/mol) than a C-Br bond (~276 kJ/mol), making it harder for the palladium(0) catalyst to insert itself and initiate the catalytic cycle.[2][3]

    • The Solution: Switch to a more active, state-of-the-art catalyst system. This typically involves a palladium precatalyst combined with a sterically hindered and electron-rich phosphine ligand. These ligands stabilize the palladium center and promote the difficult oxidative addition step.[1][4]

  • Address Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring is a notorious inhibitor of palladium catalysts.[1][4] It can coordinate directly to the metal center, effectively taking it out of the catalytic cycle. This is particularly problematic with 2-chloropyridines due to the proximity of the nitrogen to the reaction site.[5][6]

    • The Problem: The lone pair on the pyridine nitrogen competes with the phosphine ligands for coordination to the palladium, leading to inactive catalyst species.

    • The Solution: Employ bulky ligands. Sterically demanding ligands like those developed by Buchwald (e.g., SPhos, XPhos, RuPhos) create a crowded environment around the palladium atom.[7] This steric bulk can disfavor the binding of the pyridine nitrogen, allowing the catalytic cycle to proceed.[4]

  • Investigate Side Reactions: If you're seeing byproducts, it's crucial to identify them to diagnose the underlying issue.

    • Protodeboronation: You observe the formation of the arene corresponding to your boronic acid starting material. This happens when the boronic acid reacts with a proton source (like trace water) instead of the palladium complex.[1]

      • Mitigation: Ensure your base is thoroughly dried. While some Suzuki reactions benefit from a small amount of water, excess water can be detrimental.[1][8] Using a strong, non-nucleophilic base like K₃PO₄ can also help.[1]

    • Dehalogenation: Your chloropyridine starting material is being converted back to pyridine. This suggests a source of hydride is present in your reaction.

      • Mitigation: Ensure your reaction is under a strictly inert atmosphere (Argon or Nitrogen).[1] Some solvents can act as hydride sources; consider switching to a more robust solvent like dioxane or toluene.[7]

    • Homocoupling: You observe biaryl products derived from the coupling of two boronic acid molecules.[1]

      • Mitigation: This is often caused by the presence of oxygen, which can interfere with the catalyst's oxidation state.[1] Thoroughly degas your solvents and ensure a good inert atmosphere. Using a Pd(0) source directly or ensuring your Pd(II) precatalyst is fully reduced can also minimize this side reaction.[1]

start Reaction Failed: No Product or Low Yield catalyst Is the catalyst system active enough? (e.g., Pd(PPh3)4) start->catalyst inhibition Is catalyst inhibition likely? (Pyridine N-coordination) catalyst->inhibition No upgrade_catalyst Action: Switch to Buchwald-type ligands (SPhos, XPhos) and a Pd(0) or Pd(II) precatalyst. catalyst->upgrade_catalyst Yes side_reactions Are byproducts observed? (TLC/LC-MS analysis) inhibition->side_reactions No use_bulky_ligands Action: Employ sterically hindered ligands to block N-coordination. inhibition->use_bulky_ligands Yes protodeboronation Action: Dry reagents/solvents. Consider anhydrous conditions. side_reactions->protodeboronation Protodeboronation dehalogenation Action: Improve inert atmosphere. Check solvent purity. side_reactions->dehalogenation Dehalogenation homocoupling Action: Degas solvents thoroughly. Ensure Pd(0) is active species. side_reactions->homocoupling Homocoupling end Check reagent purity, stoichiometry, temperature, and reaction time. side_reactions->end No Byproducts Re-evaluate basics

Caption: A step-by-step diagnostic workflow for troubleshooting failed Suzuki-Miyaura reactions with chloropyridines.

Question 2: My Buchwald-Hartwig amination of a chloropyridine is giving low yields. How can I improve it?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but like the Suzuki coupling, it is challenging with chloropyridines.[9][10] Success hinges on the right combination of ligand, base, and conditions.

A2: Optimization Strategies:

  • Ligand Choice is Critical: The evolution of the Buchwald-Hartwig amination has been driven by ligand development.[9] For chloropyridines, you need ligands that promote both fast oxidative addition and reductive elimination.

    • Recommendation: Use bulky, electron-rich biaryl phosphine ligands. Generations of these ligands (e.g., XPhos, RuPhos, BrettPhos) have been specifically designed to couple challenging substrates like heteroaryl chlorides.[7][11] For primary amines, BrettPhos is often an excellent choice.[12] Bidentate ligands like Josiphos or Xantphos can also be effective as they are less prone to displacement by the basic pyridine substrate.[13][14]

  • Base Selection and Strength: The base plays a crucial role. It must be strong enough to deprotonate the amine nucleophile but not so nucleophilic that it causes side reactions.

    • The Problem: A weak base may not generate a sufficient concentration of the active amide nucleophile, leading to a slow reaction.

    • The Solution: Strong, non-nucleophilic bases are standard. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these couplings.[7] Other options include lithium bis(trimethylsilyl)amide (LHMDS) and potassium phosphate (K₃PO₄), although the latter may require higher temperatures.[7][15]

  • Solvent and Temperature:

    • Solvent: Anhydrous, non-protic polar solvents are preferred. Toluene and dioxane are the most common choices.[7]

    • Temperature: Due to the inertness of the C-Cl bond, these reactions often require elevated temperatures, typically in the range of 80-120 °C.[7] If you are seeing decomposition, you may need to screen lower temperatures with a more active catalyst system.

Reaction TypePalladium SourceRecommended Ligand(s)Typical Base(s)Key Considerations
Suzuki-Miyaura Pd₂(dba)₃, Pd(OAc)₂SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃Requires highly active, bulky ligands to overcome C-Cl activation barrier and N-inhibition.[1]
Buchwald-Hartwig G3/G4 Precatalysts, Pd₂(dba)₃BrettPhos, RuPhos, XantphosNaOtBu, LHMDSBase choice is critical; must be strong and non-nucleophilic. Ligand choice depends on amine class.[7][15]
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄XPhos, SPhosCs₂CO₃, K₂CO₃, Et₃NOften requires a copper co-catalyst (CuI), but copper-free conditions with advanced ligands are possible.[15]
Heck Pd(OAc)₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃Generally less efficient for chloropyridines than for bromo/iodo analogs; may require higher temperatures.[16][17][18]
Part 2: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind the challenges of using chloropyridines.

Question 3: Why are chloropyridines so much less reactive than bromopyridines or iodopyridines in cross-coupling reactions?

A3: The difference in reactivity is fundamentally rooted in the strength of the carbon-halogen (C-X) bond.[2] The rate-determining step in most palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst into the C-X bond.[2]

  • Bond Dissociation Energy: The C-Cl bond (~339 kJ/mol) is significantly stronger than the C-Br bond (~276 kJ/mol) and the C-I bond (~234 kJ/mol).[2][3]

  • Impact on Oxidative Addition: The palladium catalyst must have enough energy to break this bond. Cleaving the stronger C-Cl bond is kinetically slower and requires more energy (e.g., higher reaction temperatures) and a more electron-rich, reactive palladium center. This is why more advanced, electron-donating ligands are required for chloropyridines.[2][7]

Question 4: Which position on the pyridine ring (2, 3, or 4) is most difficult to couple and why?

A4: The 2-position (or α-position) is often the most challenging, primarily due to catalyst inhibition.[5][6]

  • Proximity of the Nitrogen: The nitrogen atom at the 1-position is a Lewis base. When the halogen is at the 2-position, the nitrogen is sterically close to the reaction site. It can form a stable, inactive chelate with the palladium catalyst, effectively poisoning it.[1][5]

  • Reactivity Order: In general, the reactivity of halopyridines follows the order: 4-halo > 3-halo > 2-halo. The 4-position is the most electron-deficient, which facilitates oxidative addition. The 2-position is also electron-deficient but suffers from the aforementioned inhibition. The 3-position is the most electron-rich and thus less activated towards oxidative addition, but it does not suffer from direct chelation-based inhibition.

cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OA Oxidative Addition Pd0->OA Slow & Difficult for C-Cl Bond PdII L2(Py-Cl)Pd(II) (Palladacycle) OA->PdII Trans Transmetalation PdII->Trans PdII_Ar L2(Py-Ar)Pd(II) Trans->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Catalyst Regeneration Product Py-Ar (Product) RE->Product ArX Py-Cl (Chloropyridine) ArX->OA Boronic Ar-B(OR)2 (Boronic Acid/Ester) Boronic->Trans Base Base Base->Trans

Caption: The catalytic cycle for the Suzuki-Miyaura reaction, highlighting the challenging oxidative addition step for chloropyridines.

Part 3: Experimental Protocols

These protocols provide a robust starting point for your experiments. Always remember to perform reactions under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

This protocol is adapted for a challenging 2-chloropyridine substrate.

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add the chloropyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (e.g., 5 mL) via syringe. A small amount of degassed water (e.g., 0.5 mL) can sometimes be beneficial but should be optimized.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

This protocol uses a modern Buchwald precatalyst for improved efficiency.

  • Inert Atmosphere Setup: In a glovebox or an inert-atmosphere-flushed Schlenk tube, add the chloropyridine (1.0 mmol, 1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Catalyst Addition: Add the Buchwald precatalyst (e.g., XPhos Pd G3, 1-3 mol%). These precatalysts are air-stable but the reaction itself is oxygen-sensitive.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (e.g., 4 mL) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Side reaction monitoring in 2-Chloro-5-hydroxypyridine-3-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2-Chloro-5-hydroxypyridine-3-carbonitrile. As a key intermediate in the synthesis of advanced materials and pharmaceuticals, ensuring the purity and yield of your target molecule is paramount.[1][2] This guide, structured in a question-and-answer format, is designed to help you, the research and development professional, anticipate, identify, and troubleshoot common side reactions encountered during its use.

Frequently Asked Questions (FAQs)
Section 1: Understanding and Identifying Common Side Reactions

Question 1: I'm seeing an unexpected peak in my HPLC analysis. What are the most common side products I should be looking for in reactions with this compound?

Answer: When working with this compound, several side reactions can occur depending on your specific reaction conditions (e.g., pH, temperature, solvent, and the nature of your reactants). The most common unintended products arise from hydrolysis, dechlorination, and dimerization.

  • Hydrolysis Products: The nitrile group (-CN) can hydrolyze to a carboxamide (-CONH₂) or further to a carboxylic acid (-COOH). The chloro group can also be replaced by a hydroxyl group, especially under basic conditions, leading to dihydroxy derivatives.[3]

  • Dechlorination Product: The chlorine atom at the 2-position can be reductively removed, leading to the formation of 5-hydroxypyridine-3-carbonitrile. This is more common if you have reducing agents or certain metal catalysts present in your system.[4][5][6][7]

  • Dimerization Products: Pyridinone structures are known to form hydrogen-bonded dimers, which can affect solubility and reactivity.[8][9] In some cases, covalent dimers can also form under oxidative conditions.[10][11]

Below is a diagram illustrating these potential reaction pathways.

Side_Reactions reactant This compound product Desired Product (e.g., via Nucleophilic Substitution) reactant->product Main Reaction (e.g., Nu-) hydrolysis_amide Hydrolysis Product (Amide) reactant->hydrolysis_amide + H₂O dechlorination Dechlorination Product reactant->dechlorination Reducing Agent or Catalyst dimer Dimerization Product reactant->dimer Oxidative conditions or H-bonding hydrolysis_acid Hydrolysis Product (Carboxylic Acid) hydrolysis_amide->hydrolysis_acid + H₂O, Δ

Caption: Potential reaction pathways for this compound.

Question 2: How can I confirm the identity of these side products?

Answer: The most effective method for identifying these impurities is a combination of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC-MS: This is your first line of defense. It allows you to separate the impurities from your main product and obtain their molecular weights. This is often sufficient to tentatively identify the dechlorination product (M-35.5), hydrolysis products (M+18), or dimers (2M).

  • NMR Spectroscopy: To confirm the exact structure, you'll need to isolate the impurity (e.g., via preparative HPLC) and run ¹H and ¹³C NMR. For example, the dechlorination product will show a new proton signal in the aromatic region where the chlorine atom used to be.[12][13] Hydrolysis of the nitrile to an amide or acid will result in the disappearance of the nitrile carbon signal in the ¹³C NMR spectrum (around 115-120 ppm) and the appearance of a carbonyl signal (around 160-180 ppm).

Here is a summary table of potential byproducts and their expected analytical signatures.

Side Product NameMolecular FormulaΔ Mass (Da) from ParentKey ¹H NMR Signature Change
Parent Compound C₆H₃ClN₂O0-
2-Hydroxy-5-hydroxypyridine-3-carboxamideC₆H₅N₂O₂+17.02Disappearance of nitrile, appearance of broad -NH₂ peaks.
2-Chloro-5-hydroxypyridine-3-carboxylic acidC₆H₄ClNO₃+18.01Disappearance of nitrile, appearance of broad -OH peak.
5-Hydroxypyridine-3-carbonitrileC₆H₄N₂O-35.45Appearance of an additional aromatic proton signal.
Covalent Dimer (example)C₁₂H₄Cl₂N₄O₂+152.98Complex aromatic region, loss of symmetry.
Section 2: Analytical Monitoring Techniques

Question 3: How do I set up an HPLC method to monitor my reaction in real-time?

Answer: An effective in-process control (IPC) method using reverse-phase HPLC is crucial. The goal is to achieve baseline separation between your starting material, your desired product, and the key side products within a short runtime.

Causality: A gradient method is typically preferred over an isocratic one for reaction monitoring because it can resolve compounds with a wider range of polarities (e.g., the polar hydrolysis products and the less polar starting material) in a single run. A C18 column is a robust starting point due to its versatility. UV detection is suitable as the pyridine ring is a strong chromophore.[14][15]

A good starting point for method development is as follows:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm (or scan for optimal wavelength).

  • Column Temperature: 30 °C.

This method should be optimized to ensure your specific product and impurities are well-resolved. See the detailed protocol in the "Experimental Protocols" section below.

Question 4: What is the general workflow for monitoring a reaction and making decisions based on the data?

Answer: A systematic workflow ensures that you can trust your data and make informed decisions, such as when to quench the reaction or begin workup. This self-validating system involves regular sampling, rapid analysis, and clear criteria for action.

The workflow is as follows:

  • Define IPC Specs: Before starting, define the acceptable limits for starting material and impurities at the reaction endpoint.

  • Time Zero (T₀) Sample: Take a sample immediately after all reagents are mixed. This provides your baseline.

  • Periodic Sampling: Sample the reaction mixture at regular intervals (e.g., every hour).

  • Sample Preparation: Each sample must be quenched immediately (e.g., by diluting in a cold solvent) to stop the reaction and then prepared for analysis (e.g., filtered, diluted).

  • HPLC Analysis: Analyze the prepared sample.

  • Data Interpretation: Quantify the relative percentages of starting material, product, and impurities.

  • Decision Making: Compare the results to your predefined specs. If the starting material is consumed and impurities are within limits, proceed to workup. If a side product is increasing rapidly, you may need to adjust reaction conditions (e.g., temperature) or stop the reaction early.

This logical process is visualized in the diagram below.

Workflow start Start Reaction sample Periodic Sampling (T₀, T₁, T₂...) start->sample prepare Quench & Prepare Sample sample->prepare continue_rxn Continue Reaction analyze HPLC-UV/MS Analysis prepare->analyze interpret Interpret Data (% Area of SM, P, Impurities) analyze->interpret decision Decision Point: Data Meets Specs? interpret->decision decision->sample No workup Proceed to Workup decision->workup Yes

Caption: Workflow for in-process control and reaction monitoring.

Section 3: Troubleshooting and Mitigation Strategies

Question 5: My HPLC shows a growing impurity peak consistent with hydrolysis. How can I prevent this?

Answer: Hydrolysis is caused by the presence of water. To minimize it, you must operate under strictly anhydrous conditions.

  • Solvent Quality: Use a high-purity, anhydrous solvent. Solvents from freshly opened bottles or those dried over molecular sieves are recommended.

  • Reagent Quality: Ensure your reagents, especially bases, are anhydrous. For example, potassium carbonate can be dried in an oven before use.

  • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Temperature Control: While reaction-dependent, higher temperatures can sometimes accelerate hydrolysis. Evaluate if running the reaction at a lower temperature for a longer duration can improve the purity profile without sacrificing too much conversion.

Question 6: I suspect dechlorination is occurring. What are the common causes and solutions?

Answer: Dechlorination is a reductive process. The C-Cl bond on the electron-deficient pyridine ring can be susceptible to cleavage.

  • Identify the Reductant: Scrutinize your reaction scheme for any potential reducing agents. This could be a reagent you added intentionally (e.g., a borohydride) or an impurity. Certain catalysts, particularly Palladium-based ones used in cross-coupling, can catalyze dehalogenation as a side reaction if reaction conditions are not optimal.[16]

  • Control Hydrogen Source: If using a hydrogenation catalyst (like Pd/C) for another part of the molecule, you may see competitive dechlorination. In such cases, you may need to screen different catalysts or use a milder transfer hydrogenation source instead of H₂ gas.

  • Optimize Catalyst Loading: In cross-coupling reactions, using the minimum effective catalyst and ligand concentration can sometimes suppress the dechlorination pathway.

Experimental Protocols
Protocol 1: HPLC Method for In-Process Control

This protocol provides a detailed methodology for analyzing reaction samples.

  • Sample Preparation: a. Withdraw 0.1 mL of the reaction mixture. b. Immediately quench by adding it to 1.9 mL of cold acetonitrile in a 2 mL Eppendorf tube. This provides a 1:20 dilution. c. Vortex the sample for 30 seconds. d. Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Instrumentation and Conditions: a. Instrument: Agilent 1260 Infinity II or equivalent. b. Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm. c. Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water. d. Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile. e. Flow Rate: 1.0 mL/min. f. Column Temperature: 30 °C. g. Injection Volume: 5 µL. h. UV Detector: 280 nm.

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.090.010.0
10.010.090.0
12.010.090.0
12.190.010.0
15.090.010.0
  • Data Analysis: a. Integrate all peaks. b. Calculate the area percentage for the starting material, product, and all visible impurities. c. Track the depletion of the starting material and the formation of the product and impurities over time.

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving 2-Chloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common challenges encountered during chemical reactions involving 2-chloropyridines. The content is structured in a question-and-answer format to directly address specific experimental issues, grounded in mechanistic principles and field-proven solutions.

Section 1: Understanding the Unique Reactivity of 2-Chloropyridines

This section addresses fundamental questions regarding the inherent reactivity of the 2-chloropyridine scaffold, which is crucial for understanding and troubleshooting subsequent reactions.

Q1: Why is my cross-coupling reaction with 2-chloropyridine so much slower than with a standard chlorobenzene?

Answer: The sluggish reactivity of 2-chloropyridines in many common cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) stems from a combination of electronic and coordination effects unique to this heteroaromatic system.

  • Catalyst Inhibition: The primary culprit is often the endocyclic nitrogen atom at the 1-position. This nitrogen is Lewis basic and can coordinate directly to the palladium catalyst center. This coordination can lead to the formation of stable, off-cycle catalyst complexes, effectively sequestering the active catalyst and inhibiting its activity.[1][2]

  • Inefficient Oxidative Addition: The carbon-chlorine (C-Cl) bond in 2-chloropyridine is generally less reactive towards oxidative addition—the first and often rate-limiting step in palladium-catalyzed cross-coupling—compared to C-Br or C-I bonds.[2] This step requires a highly active, electron-rich catalyst to proceed efficiently. Standard catalysts like Pd(PPh₃)₄ may prove ineffective.[1]

  • Product Inhibition: In some cases, the desired 2-substituted pyridine product can also coordinate to the catalyst, particularly if the product is a bidentate ligand like a 2,2'-bipyridine. This product inhibition can shut down the catalytic cycle before the reaction reaches completion.[3]

Q2: I observe significant decomposition or side reactions when heating my 2-chloropyridine reaction. What's happening?

Answer: 2-Chloropyridine, while stable under normal conditions, can undergo unwanted side reactions, especially under harsh basic or high-temperature conditions.[4][5]

  • Hydrolysis: Under aqueous basic conditions, particularly at elevated temperatures, 2-chloropyridine can hydrolyze to form 2-hydroxypyridine (or its tautomer, 2-pyridone).[6] This is a common byproduct if water is not rigorously excluded or if aqueous bases are used improperly. While some industrial processes force this reaction at very high temperatures and pressures, it can be an unwanted side reaction under typical laboratory cross-coupling conditions.[6]

  • Dehalogenation: The starting 2-chloropyridine can be reduced to pyridine. This can be caused by hydride sources in the reaction mixture (e.g., solvent, certain bases, or impurities) reacting with the palladium catalyst.[1]

  • Thermal Decomposition: At very high temperatures, 2-chloropyridine can decompose, potentially forming toxic fumes such as hydrogen chloride and nitrogen oxides.[5][7] It is crucial to adhere to recommended temperature limits for specific reactions.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern synthesis. However, the unique nature of 2-chloropyridines presents specific challenges.

Q3: My Suzuki-Miyaura coupling with a 2-chloropyridine substrate is failing or giving very low yield. What should I investigate first?

Answer: A failed Suzuki-Miyaura coupling is a frequent issue. A systematic approach to troubleshooting is essential. The diagram below outlines a logical workflow for diagnosing the problem.

G cluster_inert Step 1: Environment cluster_reagents Step 2: Reagents cluster_catalyst Step 3: Catalyst cluster_conditions Step 4: Conditions Start Low/No Yield in Suzuki Coupling Inert_Check Verify Inert Atmosphere (N2 or Ar) & Degassed Solvents Start->Inert_Check Reagent_Check Check Reagent Quality (Boronic Acid, Base, Catalyst) Inert_Check->Reagent_Check Atmosphere is good Catalyst_System Optimize Catalyst System (Ligand, Precatalyst, Loading) Reagent_Check->Catalyst_System Reagents are pure Conditions_Check Adjust Reaction Conditions (Temperature, Concentration) Catalyst_System->Conditions_Check Still no improvement Success Reaction Successful Conditions_Check->Success Optimization works

Caption: Troubleshooting workflow for a failing Suzuki-Miyaura coupling.

Detailed Steps:

  • Inert Atmosphere is Critical: Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can also promote unwanted boronic acid homocoupling.[1] Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Assess Reagent Quality:

    • Boronic Acid: Boronic acids are susceptible to degradation over time, especially protodeboronation (loss of the B(OH)₂ group).[1][8] Use fresh, high-purity boronic acid. If degradation is suspected, consider using more stable derivatives like pinacol esters or MIDA boronates.

    • Base: The base is not just a spectator. It must be strong enough to facilitate transmetalation but not so strong that it promotes side reactions. Ensure it is anhydrous if the reaction requires it.

    • Catalyst/Ligand: Palladium precatalysts and phosphine ligands can degrade upon prolonged exposure to air. Use fresh batches if activity is questionable.

  • Optimize the Catalyst System: This is the most crucial factor for 2-chloropyridines.

    • Switch to a More Active System: Standard catalysts like Pd(PPh₃)₄ are often insufficient.[1] You need a more electron-rich and sterically hindered phosphine ligand to both facilitate the difficult oxidative addition and protect the palladium center from inhibition by the pyridine nitrogen.[2]

    • Recommended Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective. N-heterocyclic carbene (NHC) ligands have also been shown to be very active for coupling heteroaryl chlorides.[9]

    • Catalyst Source: Using a Pd(0) source like Pd₂(dba)₃ with an appropriate ligand is common. Alternatively, air-stable Pd(II) precatalysts that are readily reduced in situ can provide more consistent results.

Q4: What are the best starting conditions for a Suzuki-Miyaura coupling of a substituted 2-chloropyridine?

Answer: While every substrate is different, a robust starting point is crucial. The following table provides a well-vetted set of conditions that are effective for many challenging 2-chloropyridine couplings.

ComponentRecommendationRationale & Causality
Palladium Source Pd₂(dba)₃ (1-2 mol%)A common Pd(0) source that, when paired with a suitable ligand, forms the active catalyst.[1]
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich biarylphosphine ligands. They accelerate the rate-limiting oxidative addition and sterically shield the Pd center from pyridine coordination.[1][2]
Base K₃PO₄ or K₂CO₃ (2-3 equiv.)Moderately strong inorganic bases that are effective and generally minimize side reactions like protodeboronation.[1][8]
Solvent 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂OThe presence of a small amount of water can sometimes be beneficial for dissolving the base and facilitating the catalytic cycle.[1] Rigorous degassing is essential.
Temperature 80-110 °CHigher temperatures are often required to drive the oxidative addition of the C-Cl bond.[1][2]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction flask, add the 2-chloropyridine (1.0 equiv.), arylboronic acid (1.2–1.5 equiv.), base (e.g., K₃PO₄, 2.0 equiv.), Pd₂(dba)₃ (1-2 mol%), and ligand (e.g., SPhos, 2-4 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the previously degassed solvent (e.g., 1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 3: Troubleshooting Buchwald-Hartwig Amination

The C-N coupling is another vital transformation where 2-chloropyridines can be challenging substrates.

Q5: My Buchwald-Hartwig amination of 2-chloropyridine is sluggish and gives low conversion. How can I improve it?

Answer: Similar to Suzuki couplings, the issues of catalyst inhibition and difficult oxidative addition are paramount in Buchwald-Hartwig aminations.[10] Aryl chlorides are generally less reactive than bromides or iodides in this reaction.[10][11]

  • Catalyst and Ligand Choice is Key: First-generation ligands like P(o-tolyl)₃ are often ineffective for chlorides.[11] You must use modern, sterically hindered, electron-rich ligands.

    • Recommended Ligands: Biarylphosphine ligands such as XPhos, JohnPhos, or Josiphos-type ligands are excellent choices.[12] These ligands promote the formation of the active monoligated palladium species necessary for efficient oxidative addition.

    • Precatalysts: Using well-defined, air-stable Pd(II) precatalysts (e.g., XPhos Pd G3) can lead to more reproducible results than generating the active catalyst from Pd(OAc)₂ or Pd₂(dba)₃.

  • Base Selection: A strong, non-nucleophilic base is required.

    • Common Choices: Sodium tert-butoxide (NaOtBu) is the most common and effective base. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option, particularly for less nucleophilic amines.

  • Solvent: Anhydrous, non-protic solvents are essential. Toluene and 1,4-dioxane are the most frequently used solvents. Ensure they are rigorously dried and degassed.

G Catalyst Catalyst Reaction Buchwald-Hartwig Amination Catalyst->Reaction Substrates Substrates Substrates->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction

Caption: Key components for a successful Buchwald-Hartwig amination.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Add the aryl chloride (1.0 equiv.), the palladium precatalyst (1-2 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried Schlenk tube.

  • Evacuate and backfill the tube with argon three times.

  • Add the amine (1.1-1.2 equiv.) if it is a solid. Add the anhydrous, degassed solvent (e.g., toluene). If the amine is a liquid, add it via syringe at this stage.

  • Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 90-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and quench carefully with water.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Section 4: Managing Side Reactions and Purification

Even with optimized conditions, side reactions and purification can pose significant hurdles.

Q6: I am observing byproducts in my cross-coupling reaction. How can I identify and minimize them?

Answer: The formation of byproducts is a common issue. The table below details the most frequent ones and strategies to mitigate their formation.

ByproductIdentification (MS, NMR)CauseMitigation Strategy
Pyridine Mass corresponding to dehalogenated starting material.Reductive dehalogenation catalyzed by palladium, often from hydride sources (solvent, base).Ensure a strictly inert atmosphere. Choose a solvent less prone to acting as a hydride source.[1]
2-Hydroxypyridine Mass corresponding to M+16 (oxygen addition).Hydrolysis of the C-Cl bond by trace water or aqueous base, especially at high temperatures.Use anhydrous solvents and bases. If an aqueous base is required, minimize reaction time and temperature.[6]
Biaryl (from Boronic Acid) Mass corresponding to homocoupling of the boronic acid partner.Often caused by the presence of oxygen or Pd(II) species from incomplete precatalyst reduction.Thoroughly degas the reaction mixture. Use a direct Pd(0) source or ensure conditions are suitable for complete reduction of a Pd(II) precatalyst.[1]
Protodeboronation Product Mass corresponding to the boronic acid partner losing its B(OH)₂ group and gaining an H.Can be exacerbated by high temperatures, prolonged reaction times, or certain base/solvent combinations.Use fresh boronic acid. Avoid excessive heat. Consider using more stable boronate esters.[1][13]
Q7: My 2-substituted pyridine product is proving difficult to purify. Any tips?

Answer: The basicity of the pyridine nitrogen in your product can complicate purification, particularly during chromatography.

  • Acidic Impurities: If your reaction used a boronic acid, residual boric acid species can be difficult to remove. A mild basic wash during workup (e.g., dilute NaHCO₃ solution) can help.[14]

  • Basic Impurities: Unreacted starting amines (from Buchwald-Hartwig) can be removed with a dilute acidic wash (e.g., 1M HCl). However, be cautious, as your product may also be extracted into the aqueous layer if it becomes protonated. Check the pH and consider back-extracting the aqueous layer with a fresh portion of organic solvent after neutralization.

  • Chromatography Issues: The basic pyridine nitrogen can interact strongly with silica gel, leading to peak tailing and poor separation.

    • Solution 1: Neutralize the Silica. Pre-treat your silica gel by slurrying it in a solvent system containing a small amount of a volatile base, such as triethylamine (~1-2%). This will cap the acidic silanol groups and improve chromatography.

    • Solution 2: Switch to a Different Stationary Phase. If tailing persists, consider using neutral or basic alumina, or reverse-phase chromatography for highly polar products.[8]

By systematically addressing these common issues—from catalyst selection to purification strategy—researchers can significantly improve the success rate and efficiency of reactions involving the challenging but synthetically valuable 2-chloropyridine scaffold.

References

Validation & Comparative

NMR analysis and interpretation for 2-Chloro-5-hydroxypyridine-3-carbonitrile.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Analysis and Interpretation of 2-Chloro-5-hydroxypyridine-3-carbonitrile

Introduction: The Structural Imperative for a Versatile Heterocycle

In the landscape of medicinal and materials chemistry, substituted pyridines represent a class of heterocyclic compounds with immense synthetic value. Their utility as core scaffolds in pharmaceuticals and functional materials makes the unambiguous determination of their structure a critical first step in any research and development pipeline. This compound is a polysubstituted pyridine derivative that serves as a valuable intermediate in custom synthesis programs. The precise arrangement of its chloro, hydroxyl, and cyano functional groups dictates its reactivity and potential applications.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. It provides unparalleled insight into the molecular framework by mapping the chemical environment of each nucleus and defining the connectivity between them. This guide offers a comprehensive analysis of this compound using 1D and 2D NMR techniques, presents detailed experimental protocols, and compares the capabilities of NMR with other common analytical methods.

Part 1: Predictive NMR Analysis and Interpretation

The predictive analysis of the ¹H and ¹³C NMR spectra is grounded in the fundamental principles of substituent effects on the pyridine ring. The electron-donating and electron-withdrawing properties of the chloro, hydroxyl, and cyano groups create a unique electronic environment that influences the chemical shift of each nucleus.

  • Electron-Withdrawing Groups (EWGs): The chloro (-Cl) and cyano (-CN) groups decrease electron density on the ring through inductive and resonance effects, respectively. This "deshields" nearby nuclei, causing their signals to appear at a higher chemical shift (downfield)[1].

  • Electron-Donating Groups (EDGs): The hydroxyl (-OH) group increases electron density on the ring, particularly at the ortho and para positions, via a strong resonance effect. This "shields" these nuclei, shifting their signals to a lower chemical shift (upfield)[1].

Predicted ¹H NMR Spectrum

The molecule possesses two aromatic protons (H4, H6) and one exchangeable hydroxyl proton. The analysis is based on a 400 MHz spectrometer using DMSO-d₆ as the solvent, which is ideal for preserving the signal of the hydroxyl proton.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H68.1 - 8.3Doublet (d)~2.5H6 is ortho to the strongly shielding -OH group and para to the deshielding -CN group. The net effect places it upfield relative to H4. It exhibits meta-coupling to H4.
H48.5 - 8.7Doublet (d)~2.5H4 is ortho to both the strongly deshielding -CN group and the shielding -OH group. The powerful EWG nature of the nitrile group is expected to dominate, shifting H4 significantly downfield. It exhibits meta-coupling to H6.
-OH10.5 - 12.0Broad Singlet (br s)-The chemical shift of hydroxyl protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange[2]. It typically appears as a broad signal.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals: five for the pyridine ring carbons and one for the nitrile carbon. The chemical shifts are heavily influenced by the attached substituents. The baseline chemical shifts for pyridine carbons are approximately C2/C6: 150 ppm, C4: 136 ppm, and C3/C5: 124 ppm[3].

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C5155 - 160The carbon atom directly attached to the highly electronegative oxygen of the hydroxyl group (ipso-carbon) is strongly deshielded and will appear furthest downfield[4].
C2148 - 152Attached to a chlorine atom and adjacent to the ring nitrogen, this carbon is significantly deshielded.
C6142 - 146This protonated carbon is ortho to the shielding -OH group but is also deshielded by the adjacent ring nitrogen.
C4128 - 133This protonated carbon is ortho to both the shielding -OH and the deshielding -CN groups, resulting in an intermediate chemical shift.
C≡N115 - 118The chemical shift for nitrile carbons typically falls within this well-established range[5].
C395 - 100As the ipso-carbon of the cyano group, it is significantly shielded relative to other substituted carbons on the ring.
The Role of 2D NMR in Unambiguous Assignment

While 1D NMR provides foundational data, complex structures like this benefit immensely from 2D NMR experiments to confirm assignments and establish connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment is essential for definitively linking each proton to the carbon it is directly attached to. It would show clear correlation cross-peaks between H4/C4 and H6/C6, confirming their assignments from the 1D spectra[6].

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the key to assembling the molecular puzzle. It reveals correlations between protons and carbons that are two or three bonds away, which is crucial for assigning the quaternary (non-protonated) carbons[1]. The expected key correlations for this compound are illustrated in the diagram below. For instance, observing a correlation from H4 to C2, C3, and C5 would unequivocally confirm its position on the ring.

NMR_Workflow prep Sample Preparation (10-15 mg in 0.6 mL DMSO-d6) instrument Instrument Setup (400 MHz) Lock, Tune, Shim prep->instrument Insert Sample h1 ¹H NMR Acquisition (16-64 scans) instrument->h1 c13 ¹³C{¹H} NMR Acquisition (1024-4096 scans) h1->c13 Evaluate Sample Concentration & Purity process Data Processing (FT, Phasing, Calibration) h1->process cosy gCOSY Acquisition c13->cosy c13->process hsqc gHSQC Acquisition cosy->hsqc cosy->process hmbc gHMBC Acquisition hsqc->hmbc hsqc->process hmbc->process elucidate Structure Elucidation & Assignment process->elucidate

References

A Comparative Guide to the Reactivity of 2-, 3-, and 4-Chloropyridines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The reactivity of chloropyridine isomers in nucleophilic aromatic substitution (SNAr) reactions is a cornerstone of synthetic strategy in pharmaceutical and materials science.[1] The position of the chlorine atom relative to the ring nitrogen profoundly dictates the reaction's feasibility and rate. This guide provides an in-depth analysis of the comparative reactivity of 2-, 3-, and 4-chloropyridines, grounded in mechanistic principles and supported by experimental observations. The established order of reactivity is 4-chloropyridine > 2-chloropyridine >> 3-chloropyridine .[1] This trend is governed by the ability of the electron-withdrawing pyridine nitrogen to stabilize the negatively charged intermediate—the Meisenheimer complex—that forms during the reaction.[1] For substitutions at the 2- (ortho) and 4- (para) positions, the negative charge can be effectively delocalized onto the electronegative nitrogen atom via resonance, which stabilizes the intermediate and accelerates the reaction.[1][2] Conversely, substitution at the 3- (meta) position does not permit this direct resonance stabilization by the nitrogen atom, leading to a higher energy intermediate and a significantly slower reaction rate.[1][3]

The Electronic Landscape of the Pyridine Ring

Pyridine is an aromatic heterocycle structurally similar to benzene, but with one carbon atom replaced by nitrogen.[4] This substitution has critical electronic consequences. Nitrogen is more electronegative than carbon, exerting a strong inductive electron-withdrawing effect (-I) on the entire ring.[5] Furthermore, the nitrogen atom participates in resonance, withdrawing π-electron density from the ring, particularly at the ortho (2- and 6-) and para (4-) positions.[6][7] This inherent electron deficiency makes the pyridine ring significantly less reactive towards electrophilic substitution compared to benzene but, crucially, activates it for nucleophilic attack.[5]

The positions ortho and para to the nitrogen are the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. The meta (3- and 5-) positions are less affected by the nitrogen's electron-withdrawing resonance effect.[3]

Caption: Relative electron density at different positions of the pyridine ring.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the primary pathway for the functionalization of chloropyridines. It proceeds via a two-step addition-elimination mechanism. The stability of the intermediate formed in the first, rate-determining step is the key to understanding the reactivity differences between the isomers.[1]

The SNAr Mechanism and the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine. This disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][8] In the second step, the leaving group (chloride) is eliminated, restoring aromaticity and yielding the substituted product.[9]

SNAr_Mechanism start Chloropyridine + Nucleophile (Nu⁻) intermediate Rate-Determining Step: Formation of Meisenheimer Complex start->intermediate Addition complex Anionic Meisenheimer Complex (Non-aromatic) intermediate->complex elimination Fast Step: Elimination of Leaving Group (Cl⁻) complex->elimination product Substituted Pyridine + Cl⁻ elimination->product Elimination

Caption: Generalized workflow of the SNAr mechanism.

Reactivity Order: 4- > 2- >> 3-Chloropyridine

The observed reactivity order is a direct consequence of the stability of the Meisenheimer complex.

  • 4-Chloropyridine (para-position): When a nucleophile attacks the C-4 position, the resulting negative charge in the Meisenheimer complex can be delocalized through resonance onto the electronegative nitrogen atom.[1][2] This delocalization provides significant stabilization to the intermediate, lowering the activation energy of the rate-determining step and thus accelerating the reaction.[10]

  • 2-Chloropyridine (ortho-position): Similar to the 4-isomer, nucleophilic attack at the C-2 position also allows for resonance stabilization of the negative charge onto the ring nitrogen.[1][2] This makes 2-chloropyridine highly reactive, though often slightly less so than the 4-isomer, which may be attributed to steric hindrance or subtle electronic differences.[11][12]

  • 3-Chloropyridine (meta-position): When attack occurs at the C-3 position, the negative charge of the intermediate is delocalized over only carbon atoms. It cannot be placed on the electronegative nitrogen atom through resonance.[1][2] The absence of this crucial stabilizing interaction results in a much higher energy intermediate and a significantly slower reaction rate.[3][10] Consequently, SNAr reactions at the 3-position are generally very difficult and often require harsh conditions or alternative catalytic methods.[11]

Meisenheimer_Stability cluster_4 Attack at C-4 (4-Chloropyridine) cluster_2 Attack at C-2 (2-Chloropyridine) cluster_3 Attack at C-3 (3-Chloropyridine) a4 Intermediate Negative charge on N is possible b4 Highly Stabilized a4->b4 Resonance a2 Intermediate Negative charge on N is possible b2 Stabilized a2->b2 Resonance a3 Intermediate No negative charge on N b3 Least Stabilized a3->b3 No N-Resonance

Caption: Stabilization of Meisenheimer complexes for chloropyridine isomers.

Supporting Experimental Data

Quantitative data consistently supports the theoretical reactivity model. While exact rate constants vary with the nucleophile, solvent, and temperature, the relative reactivity trend remains constant.

CompoundRelative Reactivity (Qualitative)Rationale for Reactivity
4-Chloropyridine Very HighExcellent resonance stabilization of the intermediate via the para nitrogen atom.[1][10]
2-Chloropyridine HighGood resonance stabilization of the intermediate via the ortho nitrogen atom.[1][3]
3-Chloropyridine Very LowNo direct resonance stabilization of the intermediate by the nitrogen atom.[1][10]

Experimental Protocol: A Model SNAr Reaction

This protocol provides a representative procedure for the amination of 2-chloropyridine, a common transformation in medicinal chemistry.[13][14]

Objective

To synthesize 2-aminopyridine derivatives via a nucleophilic aromatic substitution reaction between a 2-chloropyridine and a primary/secondary amine.

Materials and Methods
  • Reactants: 2-Chloro-5-nitropyridine (1.0 eq), Morpholine (1.2 eq)

  • Solvent: Ethanol or Dimethylformamide (DMF)

  • Apparatus: Round-bottom flask, condenser, magnetic stirrer, heating mantle.

Procedure:

  • To a round-bottom flask, add 2-chloro-5-nitropyridine.

  • Add the solvent (e.g., Ethanol) to dissolve the starting material.

  • Add morpholine to the stirred solution at room temperature.

  • Attach a condenser and heat the reaction mixture to reflux (typically 80-100 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15]

  • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by vacuum filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel.[16][17]

In-process Controls and Characterization
  • Reaction Monitoring: TLC analysis (e.g., using a 3:1 hexane:ethyl acetate eluent) can be used to track the disappearance of the starting material and the appearance of the product spot.[15]

  • Product Confirmation: The structure of the purified product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Experimental_Workflow A 1. Reactant Setup (Chloropyridine, Amine, Solvent) B 2. Reaction (Heat to Reflux) A->B C 3. Monitoring (TLC / LC-MS) B->C C->B Continue if incomplete D 4. Workup (Cooling, Solvent Removal) C->D If complete E 5. Purification (Recrystallization or Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Caption: General experimental workflow for SNAr reactions.

Conclusion

The reactivity of chloropyridine isomers in SNAr reactions is a clear and predictable trend governed by fundamental principles of electronic stabilization. The order of reactivity—4-chloropyridine > 2-chloropyridine >> 3-chloropyridine—is a direct result of the ability of the ring nitrogen to stabilize the key Meisenheimer intermediate through resonance. This understanding is critical for researchers and drug development professionals in designing efficient synthetic routes to complex pyridine-containing molecules. By selecting the appropriate isomer and reaction conditions, chemists can strategically control the regioselectivity of their syntheses, enabling the targeted construction of novel chemical entities.

References

The Rising Stars of Drug Discovery: A Comparative Guide to the Biological Activity of 2-Chloro-5-hydroxypyridine-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Within this vast chemical family, derivatives of 2-Chloro-5-hydroxypyridine-3-carbonitrile are emerging as a particularly promising scaffold. Their inherent chemical reactivity, stemming from the strategically placed chloro, hydroxyl, and nitrile groups, makes them versatile starting points for synthesizing diverse and complex molecules.[1] This guide offers a comparative analysis of the biological activities of these derivatives, focusing on their anticancer and antimicrobial potential, supported by experimental data and methodological insights for researchers in drug development.

Comparative Analysis of Biological Activities

The true value of a chemical scaffold lies in the biological efficacy of its derivatives. The this compound framework has given rise to compounds with potent, clinically relevant activities, particularly in oncology and microbiology.

Potent Anticancer Activity: Targeting the Cell Cycle

A significant body of research has focused on the anticancer properties of pyridine-3-carbonitrile derivatives, with many studies highlighting their ability to inhibit Cyclin-Dependent Kinase 2 (CDK2).[1][2][3][4] CDK2 is a key regulator of cell cycle progression, and its dysregulation is a common feature in many cancers.[3][4] By inhibiting CDK2, these compounds can halt the proliferation of cancer cells, making them attractive therapeutic candidates.

Molecular docking studies have confirmed that these derivatives can effectively bind to the active site of the CDK2 enzyme, often displaying a binding mode similar to established inhibitors like Roscovitine.[2][5] The efficacy of these compounds has been demonstrated against several human cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), colon cancer (HCT-116), liver cancer (HepG2), and lung cancer (A549).[2][5]

Below is a comparative table of the in vitro activity of selected pyridine-3-carbonitrile derivatives, showcasing their potency.

Compound IDTargetIC50 (µM)Cancer Cell LineIC50 (µM)Reference
Derivative 1 (2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile)CDK2/cyclin A20.24MCF-7 (Breast)19.3[2][6]
Derivative 2 (6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine)CDK2/cyclin A20.65HepG2 (Liver)22.7[2][6]
Derivative 3 (S-(3-cyano-6-(naphthaen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-chloroethanethioate)CDK2/cyclin A20.50HCT-116 (Colon)31.3[2][6]
Roscovitine (Reference Inhibitor)CDK2/cyclin A20.394--[2][6]
Doxorubicin (Reference Drug)--MCF-7 (Breast)64.8[2]

Expert Insights on Structure-Activity Relationship (SAR): The superior potency of Derivative 1 (IC50 = 0.24 µM) compared to the reference inhibitor Roscovitine highlights the importance of specific structural features.[2][6] The presence of the chloro group at the 2-position of the pyridine ring, combined with bulky aromatic substituents like naphthyl and thiophenyl groups, appears to be crucial for strong interaction with the CDK2 active site. The fusion of heterocyclic rings, such as in Derivative 2 (a pyrazolo[3,4-b]pyridine), also yields highly active compounds, suggesting that these additions can further optimize binding affinity.[2]

To visualize the mechanism of action, the following diagram illustrates how these derivatives inhibit CDK2 to induce cell cycle arrest.

CDK2_Inhibition_Pathway cluster_pathway Cell Cycle Pathway Derivative Pyridine-3-carbonitrile Derivative CDK2 CDK2/Cyclin Complex Derivative->CDK2 Derivative->CDK2 Progression G1/S Phase Progression CDK2->Progression Promotes CDK2->Progression Arrest Cell Cycle Arrest Progression->Arrest Blocked by Inhibition

Caption: Mechanism of action for pyridine-3-carbonitrile CDK2 inhibitors.

Broad-Spectrum Antimicrobial Activity

In addition to their anticancer effects, pyridine-3-carbonitrile derivatives have demonstrated significant potential in combating microbial infections.[7] The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents, and this chemical class offers a promising avenue.[8] Studies have shown their effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[9]

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for representative derivatives against common microbial strains.

Compound TypeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Coumarin-Pyridine Hybrid S. aureus50C. albicans250[8]
Pyrido[2,3-d]pyrimidine Derivative Gram-negative bacteriaModerate ActivityC. albicans1.95[10]
Thieno[2,3-b]pyridine Derivative E. coli55Aspergillus niger1.95[9][10]
2-Amino-6-sulfanylpyridine Derivative E. coli R2-R4 strains30 - 45--[7]

Expert Insights on Antimicrobial SAR: The antimicrobial activity is highly dependent on the specific substitutions on the pyridine core. Incorporating other bioactive heterocycles, such as coumarin, thieno[2,3-b]pyridine, or pyrido[2,3-d]pyrimidine, can lead to compounds with potent and sometimes specific activity.[8][10][11] For instance, certain pyrido[2,3-d]pyrimidine derivatives show remarkable antifungal effects, with MIC values below 2 µg/mL against Candida albicans and Aspergillus niger.[10] This suggests that the fusion of a pyrimidine ring enhances the compound's ability to interfere with fungal-specific biological targets.

Experimental Protocols for Activity Assessment

To ensure trustworthiness and reproducibility, the protocols used to evaluate these compounds must be robust and self-validating. Here, we detail the standard methodologies for assessing anticancer and antimicrobial activity.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a gold standard for initial cytotoxicity screening.

Methodology Workflow:

MTT_Assay_Workflow start 1. Cell Seeding (e.g., MCF-7, MDA-MB-231) in 96-well plates treatment 2. Compound Treatment Incubate with various concentrations of pyridine derivatives for 24-48h start->treatment mtt_add 3. MTT Addition Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 4h treatment->mtt_add formazan 4. Formazan Solubilization Remove medium, add DMSO to dissolve purple formazan crystals mtt_add->formazan read 5. Absorbance Reading Measure absorbance at ~570 nm using a plate reader formazan->read calc 6. IC50 Calculation Plot absorbance vs. concentration to determine the IC50 value read->calc

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Culture: Human cancer cells (e.g., MCF-7) are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight.

  • Compound Dilution: A stock solution of the test compound is prepared in DMSO and then serially diluted in culture medium to achieve the desired final concentrations.

  • Treatment: The culture medium is replaced with the medium containing the various concentrations of the test compound. A control group receives medium with DMSO only. Plates are incubated for 24 to 48 hours.

  • MTT Reagent: After incubation, the treatment medium is removed, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The plates are incubated for another 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration at which 50% of cell growth is inhibited) is determined by plotting a dose-response curve.

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology Workflow:

MIC_Workflow start 1. Serial Dilution Prepare two-fold serial dilutions of the compound in broth in a 96-well plate inoculate 2. Inoculation Add a standardized suspension of the microbial strain (e.g., S. aureus) to each well start->inoculate incubate 3. Incubation Incubate the plate at 37°C for 18-24 hours inoculate->incubate observe 4. Visual Inspection Observe the wells for turbidity (microbial growth). The lowest concentration without visible growth is the MIC incubate->observe

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum: The microbial strain to be tested is cultured overnight, and the suspension is adjusted to a standardized concentration (typically 0.5 McFarland standard). This inoculum is then diluted and added to each well of the microtiter plate.

  • Controls: Positive (broth + inoculum, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Derivatives of this compound represent a highly versatile and potent class of bioactive molecules. Their demonstrated efficacy as both anticancer agents, primarily through CDK2 inhibition, and as broad-spectrum antimicrobials positions them as a scaffold of significant interest for future drug discovery programs. The structure-activity relationships discussed herein provide a rational basis for the design of next-generation derivatives with enhanced potency and selectivity. By employing validated experimental protocols, researchers can continue to explore and optimize this promising chemical framework to address pressing needs in oncology and infectious disease.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-5-hydroxypyridine-3-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-chloro-5-hydroxypyridine-3-carbonitrile analogs, drawing insights from studies on structurally related pyridine derivatives. The following sections detail the biological activities, experimental protocols, and inferred SAR of this chemical scaffold, supported by quantitative data and visual representations of key biological pathways.

The this compound Scaffold: A Privileged Core

The pyridine ring is a fundamental scaffold in medicinal chemistry, known for its presence in numerous natural products and synthetic drugs. Its derivatives exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and vasodilatory effects[1][2]. The this compound core combines several key features that make it an attractive starting point for drug discovery:

  • 2-Chloro Group: The chlorine atom at the C2 position is an important functional group that can act as a leaving group for further derivatization or contribute to the electronic properties and binding interactions of the molecule.

  • 3-Carbonitrile Group: The cyano group is a common feature in many biologically active molecules and can participate in hydrogen bonding and other interactions with biological targets[3].

  • 5-Hydroxyl Group: The hydroxyl group at the C5 position can act as both a hydrogen bond donor and acceptor, and it provides a site for further modification, such as etherification or esterification, to modulate the compound's physicochemical properties[2].

This combination of functional groups on a pyridine core suggests that analogs of this compound could exhibit a range of pharmacological activities.

Synthetic Strategies for Analog Development

The generation of a library of analogs for SAR studies relies on versatile and efficient synthetic methodologies. While a specific protocol for this compound is not detailed in the provided literature, general synthetic routes for substituted pyridine-3-carbonitriles often involve multi-component reactions. For instance, a common approach is the condensation of an aldehyde, malononitrile, and a thiol in the presence of a catalyst[4]. Modifications to the this compound scaffold would likely involve standard organic chemistry transformations, such as nucleophilic aromatic substitution at the C2 position or derivatization of the C5 hydroxyl group.

Comparative Structure-Activity Relationship (SAR) Analysis

While a systematic SAR study on the exact this compound scaffold is not extensively available in the public domain, valuable insights can be gleaned from the biological evaluation of analogous compounds. The data presented below is collated from various studies on substituted pyridine-3-carbonitriles, which together help to build a putative SAR for the target scaffold.

Influence of Substituents at the C2 Position

The chloro group at the C2 position is a key feature. In many heterocyclic compounds, a halogen at this position can be crucial for activity. For instance, in a series of 2-chloro-N-quinolin-5-yl-benzamide analogs, the 2-chloro substitution was a common feature in biologically active derivatives[5]. It is plausible that this chloro group contributes to the overall electronic distribution of the pyridine ring and may engage in halogen bonding with the target protein. Replacement of the chloro group with other substituents, such as amino or alkoxy groups, would be a key area for investigation to understand its role fully.

Role of the C3-Carbonitrile Group

The carbonitrile group at the C3 position is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its presence is a recurring motif in many biologically active pyridine derivatives. For example, several series of pyridine-3-carbonitriles have demonstrated significant vasorelaxant and cytotoxic activities[1][6]. The nitrile group's contribution to activity is likely through specific interactions with the active site of the target protein.

Modifications at the C5-Hydroxyl Group

The hydroxyl group at the C5 position offers a prime location for modification to fine-tune the molecule's properties. Studies on other pyridine derivatives have shown that the presence and position of hydroxyl and methoxy groups can significantly impact antiproliferative activity[2]. For instance, the introduction of hydroxyl groups on a pyridine scaffold was found to reduce IC50 values against the MCF7 breast cancer cell line[2]. Therefore, derivatization of the 5-hydroxyl group in the this compound core, for example, through etherification to introduce various alkyl or aryl groups, could lead to analogs with improved potency and selectivity.

Impact of Substituents at Other Positions

Introducing substituents at the C4 and C6 positions of the pyridine ring can dramatically influence biological activity. In a study of pyridine-3-carbonitriles with various five-membered ring systems at C6, significant vasodilation efficacy was observed[6]. This suggests that bulky and diverse substituents at this position can be well-tolerated and may lead to enhanced biological activity.

Comparative Biological Activity of Structurally Related Analogs

The primary therapeutic areas where pyridine-3-carbonitrile analogs have been investigated are oncology and cardiovascular diseases. The following table summarizes the biological activity of some representative pyridine-3-carbonitrile derivatives from the literature.

Compound IDBase ScaffoldModificationsCell Line/TargetBiological Activity (IC50/Ki)Reference
3a Pyridine-3-carbonitrile6-(furan-2-yl)-437.9 µM (Vasodilation)[1]
3o Pyridine-3-carbonitrile6-(thiophen-2-yl)-312.1 µM (Vasodilation)[1]
3l Pyridine-3-carbonitrile6-(1H-pyrrol-2-yl)α1-AR164.1 µM (Vasodilation)[6]
6i Pyranopyridine-3-carbonitrile-MCF-778.8 ± 2.6 µM (Cytotoxicity)[1]
11e Pyrimidine-5-carbonitrileBenzylidene & hydrazone moietiesHCT-1161.14 µM (Cytotoxicity)[7]
12b Pyrimidine-5-carbonitrileBenzylidene & hydrazone moietiesVEGFR-20.53 µM (Inhibition)[7]
3b 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridineN-methylnAChRs28 pM (Binding Affinity)[8]
6b 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridineN-methylnAChRs23 pM (Binding Affinity)[8]

Experimental Protocols

Antiproliferative Activity Assay (MTT Assay)

A common method to assess the cytotoxic effects of compounds on cancer cell lines is the MTT assay.

Workflow:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Kinase Inhibition Assay

To determine the inhibitory effect of compounds on specific kinases (e.g., VEGFR-2), an in vitro kinase assay can be performed.

Workflow:

  • Enzyme and Substrate Preparation: The target kinase and its corresponding substrate are prepared in a suitable assay buffer.

  • Compound Incubation: The test compounds are pre-incubated with the kinase in the assay buffer for a defined period to allow for binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP and the substrate.

  • Reaction Termination and Detection: The reaction is stopped after a specific incubation time, and the amount of product formed is quantified. This can be done using various methods, such as ELISA, fluorescence, or luminescence-based assays. The IC50 value is determined by measuring the compound's ability to inhibit the kinase activity at different concentrations.

Visualizations

Caption: Core structure of this compound with key modification points.

SAR_Workflow Start Define Core Scaffold (this compound) Synthesis Synthesize Analog Library (Vary R1, R2, R3, R4) Start->Synthesis Design Screening Biological Screening (e.g., MTT, Kinase Assays) Synthesis->Screening Test Data Collect Activity Data (IC50 / Ki values) Screening->Data Measure SAR Establish Structure-Activity Relationship (SAR) Data->SAR Analyze Optimization Lead Optimization SAR->Optimization Inform Optimization->Synthesis Iterate End Candidate Drug Optimization->End Select

Caption: A conceptual workflow for a typical SAR study.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the analysis of structurally related compounds, the following key SAR points can be inferred:

  • Substitutions at C6: This position appears to tolerate a wide range of substituents, and introducing diverse chemical moieties here could be a fruitful strategy for enhancing biological activity.

  • Derivatization of the C5-hydroxyl group: Modifying this group could significantly impact the compound's physicochemical properties and potency.

  • Exploration of the C2 and C4 positions: While the chloro group at C2 and the unsubstituted C4 are present in the core, systematic exploration of other substituents at these positions is warranted to build a more comprehensive SAR.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. This would involve varying the substituents at the C2, C4, C5-OH, and C6 positions to elucidate a more precise SAR for this scaffold. Such studies, guided by the insights presented in this guide, could lead to the discovery of potent and selective drug candidates for various diseases.

References

Comparative study of 2-Chloro-5-hydroxypyridine-3-carbonitrile and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 2-Chloro-5-hydroxypyridine-3-carbonitrile and Its Analogs for Drug Discovery Professionals

Introduction: The Versatile Pyridine Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, serving as a fundamental scaffold in a vast array of FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in the design of biologically active molecules. Within this class, the hydroxypyridine-carbonitrile framework is of particular interest due to its synthetic versatility and presence in compounds exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antiproliferative, and anti-inflammatory properties.[1][2]

This guide provides a comparative analysis of this compound, a key building block, and its structural analogs. We will delve into their synthesis, physicochemical properties, and structure-activity relationships (SAR), offering field-proven insights and experimental data to support researchers and scientists in the development of novel therapeutics.

Physicochemical Properties: A Comparative Overview

The identity and position of substituents on the pyridine ring dramatically influence the molecule's physical and chemical characteristics, such as solubility, melting point, and electronic distribution. These factors are critical determinants of pharmacokinetic and pharmacodynamic behavior. A comparison of the core compound with selected analogs highlights this diversity.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features / Notes
This compound 74650-75-2C₆H₃ClN₂O154.55The parent compound, featuring key chloro, hydroxyl, and nitrile functional groups.[3][4]
2-Chloro-5-nitropyridine-3-carbonitrile31309-08-7C₆H₂ClN₃O₂183.55A nitro analog, often used as a synthetic precursor. The strong electron-withdrawing nitro group significantly alters reactivity.
5-Chloro-2-hydroxypyridine-3-carbonitrileNot specifiedC₆H₃ClN₂O154.55An isomer of the parent compound, existing in tautomeric equilibrium with 5-chloro-2-oxo-1H-pyridine-3-carbonitrile.[5]
3-Hydroxypyridine-2-carbonitrile932-35-4C₆H₄N₂O120.11An isomer lacking the chloro substituent, providing a baseline for assessing the halogen's impact.[6]
2-Amino-5-hydroxypyridine55717-46-9C₅H₆N₂O110.11An analog where the 2-chloro group is replaced by an amino group, altering its hydrogen bonding capacity and basicity.[7]
2-Chloro-5-formylpyridine-3-carbonitrile176433-46-8C₇H₃ClN₂O166.57The hydroxyl group is replaced by a formyl group, introducing a reactive aldehyde functionality for further derivatization.

Synthetic Strategies: Building the Pyridine Core

The synthesis of substituted pyridines is a mature field, yet the construction of polysubstituted derivatives like this compound requires strategic planning. Synthetic routes often involve either building the ring from acyclic precursors or modifying a pre-existing pyridine core.

A common strategy for modifying the pyridine ring involves nucleophilic substitution, electrophilic substitution, and functional group interconversion. For instance, the hydroxyl group in many of these compounds is often introduced via the diazotization of an amino group or the demethylation of a methoxy precursor.[8][9][10]

The following diagram illustrates a generalized workflow for the synthesis and derivatization of the hydroxypyridine-carbonitrile scaffold.

G cluster_0 Pyridine Core Synthesis cluster_1 Functional Group Modification cluster_2 Analog Synthesis Acyclic Acyclic Precursors (e.g., malononitrile, acetone) RingClosure Ring Closure Reaction (e.g., with NH3) Acyclic->RingClosure SubstitutedPyridine Substituted Pyridine (e.g., 2-amino-3-cyanopyridine) RingClosure->SubstitutedPyridine Diazotization Diazotization & Hydrolysis (NaNO2, H2O) SubstitutedPyridine->Diazotization Introduce -OH Chlorination Chlorination (POCl3) Diazotization->Chlorination Introduce -Cl Target This compound Chlorination->Target Alkylation O-Alkylation Target->Alkylation Amination Nucleophilic Amination Target->Amination AlkoxyAnalog 2-Alkoxy Analog Alkylation->AlkoxyAnalog AminoAnalog 2-Amino Analog Amination->AminoAnalog

Caption: Generalized synthetic workflow for hydroxypyridine-carbonitrile and its analogs.

Structure-Activity Relationship (SAR): Decoding Functional Group Impact

The biological activity of pyridine derivatives is exquisitely sensitive to their substitution patterns. SAR analysis reveals how specific functional groups and their positions influence antiproliferative and antimicrobial effects.[11]

  • Hydroxyl and Methoxy Groups: The presence of hydroxyl (-OH) groups often enhances biological activity, potentially by acting as hydrogen bond donors or acceptors, facilitating interaction with biological targets. Studies have shown that introducing -OH groups can significantly decrease IC₅₀ values in cancer cell lines.[1] Methoxy (-OCH₃) groups also modulate activity, with their number and position being critical factors.[11]

  • Halogens (Cl, Br, F): Halogens, particularly chlorine, are frequently incorporated to enhance potency. They can increase lipophilicity, improving membrane permeability, and can participate in halogen bonding, a specific type of non-covalent interaction with protein targets.

  • Cyano Group (-CN): The nitrile functionality is a strong electron-withdrawing group and a versatile synthetic handle. It can act as a hydrogen bond acceptor and can be hydrolyzed to carboxamides or carboxylic acids, providing avenues for further derivatization.[12]

  • Amino Group (-NH₂): Replacing a chloro group with an amino group introduces a strong hydrogen bond donor and increases the polarity and basicity of the molecule, which can drastically alter its target binding profile and pharmacokinetic properties.

The interplay of these functional groups dictates the overall electronic and steric profile of the molecule, which in turn governs its interaction with biological targets.

SAR cluster_Substituents Substituent Effects on Bioactivity cluster_Analogs Analog Modifications Core This compound Core Scaffold Cl 2-Chloro (-Cl) • Increases Lipophilicity • Halogen Bonding Core->Cl OH 5-Hydroxyl (-OH) • H-Bonding (Donor/Acceptor) • Increases Polarity Core->OH CN 3-Cyano (-CN) • H-Bond Acceptor • Electron Withdrawing Core->CN NH2 2-Amino Analog • H-Bond Donor • Increased Basicity Core->NH2 Derivatization to OR 5-Alkoxy Analog • Modulates Lipophilicity Core->OR Derivatization to NO2 5-Nitro Analog • Strong e- Withdrawing Core->NO2 Derivatization to Bioactivity Biological Activity (Antimicrobial, Antiproliferative) Cl->Bioactivity Influence OH->Bioactivity Influence CN->Bioactivity Influence NH2->Bioactivity Modulate OR->Bioactivity Modulate NO2->Bioactivity Modulate

Caption: Structure-Activity Relationship (SAR) map for the hydroxypyridine-carbonitrile scaffold.

Comparative Biological Profile

While comprehensive data for this compound itself is sparse in publicly available literature, studies on closely related analogs provide valuable insights into the potential of this chemical class. For example, a series of novel 3-hydroxypyridine-4-one derivatives were synthesized and evaluated for antimicrobial activity.[2]

Compound/ClassOrganism(s)Activity TypeResults (MIC/IC₅₀)Reference
3-Hydroxypyridine-4-one derivative (6c)S. aureus, E. coliAntibacterialMIC = 32 µg/mL[2]
3-Hydroxypyridine-4-one derivativesC. albicans, A. nigerAntifungalModerate activity (MIC = 128-512 µg/mL)[2]
Substituted Pyridine (derivative 20)MCF7 (Breast Cancer Cell Line)AntiproliferativeIC₅₀ = 0.91 mM[1]

These results underscore the potential of the hydroxypyridine scaffold. The antibacterial activity of the 3-hydroxypyridine-4-one analog against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria is particularly noteworthy, suggesting a broad spectrum of activity that warrants further investigation.[2] The significant antiproliferative activity observed in other pyridine derivatives further highlights the therapeutic potential of this compound class.[1]

Experimental Protocols

To facilitate further research, we provide representative protocols based on established literature.

Protocol 1: Synthesis of 2-Chloro-5-hydroxypyridine

This protocol describes the hydrolysis of an acetate-protected precursor, a common step in synthesizing hydroxypyridines.[13]

Objective: To deprotect 2-Chloro-5-acetoxypyridine to yield 2-Chloro-5-hydroxypyridine.

Materials:

  • 2-Chloro-5-acetoxypyridine

  • Methanol (MeOH)

  • Potassium Carbonate (K₂CO₃)

  • Diethyl ether

  • 1N Hydrochloric Acid (HCl)

  • Saturated aqueous NaCl (brine)

  • Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, rotary evaporator

Procedure:

  • Dissolve 2-Chloro-5-acetoxypyridine (1.0 eq) in methanol in a round-bottom flask.

  • Add solid potassium carbonate (0.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for approximately 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with diethyl ether and water.

  • Transfer the mixture to a separatory funnel. Adjust the aqueous layer to a neutral pH (~7) by the dropwise addition of 1N HCl.

  • Separate the layers and extract the aqueous phase twice more with diethyl ether.

  • Combine the organic extracts and wash with a saturated solution of aqueous NaCl.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product.

Protocol 2: General Microdilution Method for Antimicrobial Susceptibility Testing

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[2]

Objective: To determine the MIC of a test compound against bacterial strains.

Materials:

  • Test compound

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (bacteria without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Outlook

This compound and its analogs represent a rich chemical space for the discovery of new therapeutic agents. The strategic placement of chloro, hydroxyl, and nitrile groups provides a synthetically tractable scaffold with a high potential for biological activity. Comparative analysis shows that subtle modifications, such as altering the position of a substituent or replacing it with another functional group (e.g., amino, alkoxy), can lead to significant changes in physicochemical properties and biological function.

Future research should focus on the systematic synthesis and screening of a broader library of analogs to further elucidate the structure-activity relationships. Investigating the mechanism of action for the most potent compounds through molecular docking studies and biochemical assays will be crucial for optimizing lead compounds.[2] The versatility of the nitrile group should be exploited for the creation of diverse derivatives, expanding the pharmacological potential of this promising scaffold.

References

In Silico Docking of 2-Chloro-5-hydroxypyridine-3-carbonitrile Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in silico analysis of 2-chloro-5-hydroxypyridine-3-carbonitrile derivatives, offering a comparative perspective against established kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the methodologies of molecular docking, presents comparative binding affinity data, and outlines detailed experimental protocols to facilitate further research and development of this promising class of compounds.

Introduction: The Therapeutic Potential of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The this compound core, in particular, presents a unique combination of functional groups that can be strategically modified to optimize interactions with various biological targets. This guide focuses on the in silico evaluation of these derivatives against three key protein kinases implicated in cancer progression: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).

While extensive research exists for various pyridine derivatives, specific in silico and experimental data for this compound derivatives are limited. However, a study on new 3-cyano-2-substituted pyridines revealed that a benzohydrazide derivative demonstrated a potent growth inhibitory effect on the MCF-7 human breast cancer cell line with an IC50 value of 2 μM[1]. This finding suggests that the 3-cyanopyridine scaffold is a promising starting point for the development of novel anticancer agents. This guide will, therefore, use available data on close analogs and established inhibitors to provide a comparative framework for the potential of this compound derivatives.

Comparative In Silico Docking Analysis

To provide a robust comparison, we will evaluate the docking performance of a representative this compound derivative against that of well-established, clinically relevant kinase inhibitors: Erlotinib (EGFR inhibitor), Sorafenib (VEGFR-2 inhibitor), and Roscovitine (CDK2 inhibitor).

Target Proteins and Ligand Selection
Target ProteinPDB IDRationaleRepresentative Topic Compound (Hypothetical)Standard Inhibitor
EGFR 1M17A key driver of tumor cell proliferation and survival in many cancers.2-chloro-5-hydroxy-N'-(4-methoxybenzoyl)pyridine-3-carbohydrazideErlotinib
VEGFR-2 4ASDA primary mediator of angiogenesis, crucial for tumor growth and metastasis.2-chloro-5-hydroxy-N'-(phenylcarbamoyl)pyridine-3-carbohydrazideSorafenib
CDK2 6GUEA critical regulator of the cell cycle, often dysregulated in cancer.2-chloro-N-(2-aminoethyl)-5-hydroxypyridine-3-carboxamideRoscovitine
Docking Simulation Results (Hypothetical)

The following table presents hypothetical docking scores (binding affinities in kcal/mol) generated using AutoDock Vina. Lower (more negative) binding energies indicate a stronger predicted interaction between the ligand and the protein's active site.

Target ProteinRepresentative Topic CompoundStandard InhibitorAlternative Pyridine DerivativeNon-Pyridine Inhibitor
EGFR -8.5-9.1 (Erlotinib)-8.2-8.8 (Gefitinib)
VEGFR-2 -9.2-10.5 (Sorafenib)-8.9-9.8 (Axitinib)
CDK2 -7.9-8.8 (Roscovitine)-7.5-8.2 (Palbociclib)

Note: These are hypothetical values for illustrative purposes. Actual docking scores will vary based on the specific derivative and docking parameters.

Experimental Protocols for In Silico Docking

This section provides a detailed, step-by-step methodology for performing in silico docking studies using AutoDock Vina, a widely used and validated open-source docking program.

General Workflow for Molecular Docking

G cluster_prep Preparation Phase cluster_dock Docking & Analysis p_prep Protein Preparation grid Grid Box Generation p_prep->grid l_prep Ligand Preparation dock Run Docking Simulation l_prep->dock grid->dock analysis Analysis of Results dock->analysis

Caption: A generalized workflow for molecular docking studies.

Step-by-Step Protocol using AutoDock Vina

Software and Resources:

  • UCSF Chimera: For visualization and preparation of protein and ligand structures.

  • AutoDock Tools (ADT): For preparing PDBQT files and setting up the grid box.

  • AutoDock Vina: For performing the docking calculations.

  • Protein Data Bank (PDB): To obtain the 3D crystal structures of the target proteins.

Protocol:

  • Protein Preparation:

    • Download the crystal structure of the target protein (e.g., EGFR - PDB ID: 1M17) from the PDB.

    • Open the PDB file in UCSF Chimera.

    • Remove water molecules and any co-crystallized ligands not relevant to the study.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges) using ADT.

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Draw the 2D structure of the this compound derivative using a chemical drawing software (e.g., ChemDraw or MarvinSketch).

    • Convert the 2D structure to a 3D structure and perform energy minimization.

    • Open the 3D structure in ADT.

    • Define the rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • In ADT, load the prepared protein (PDBQT file).

    • Define the binding site by centering the grid box on the co-crystallized ligand (if available) or on key active site residues.

    • Ensure the grid box dimensions are sufficient to encompass the entire binding pocket.

    • Save the grid parameter file.

  • Running the Docking Simulation:

    • Use the command line to run AutoDock Vina. The command will typically specify the paths to the protein PDBQT file, the ligand PDBQT file, the grid configuration file, and the output file.

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log log.txt

  • Analysis of Results:

    • The output PDBQT file will contain multiple binding poses of the ligand, ranked by their predicted binding affinities.

    • Visualize the docked poses in UCSF Chimera or PyMOL to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

Comparative Experimental Data

To ground the in silico predictions in experimental reality, this section presents a comparison of reported IC50 values for the benchmark inhibitors and a relevant 3-cyanopyridine derivative.

CompoundTarget(s)Cancer Cell LineIC50 ValueReference
Benzohydrazide derivative of 3-cyanopyridine CDK2/4 (inferred)MCF-7 (Breast)2 µM[1]
Erlotinib EGFRHNS (Head and Neck)20 nM[2]
A549 (NSCLC)29 nM - >20 µM[2]
SK-BR-3 (Breast)3.98 µM[3]
Sorafenib VEGFR-2, PDGFR, RAF kinasesHepG2 (Liver)Varies[4]
MDA-MB-231 (Breast)5.91 µM[5]
MCF-7 (Breast)7.16 µM[5]
Roscovitine CDK1, CDK2, CDK5, CDK7, CDK9Various cancer cell lines~15 µM (average)[6]
CH1 (Ovarian)3.25 µM[7]

Discussion and Future Directions

The in silico docking simulations, while hypothetical, suggest that this compound derivatives have the potential to bind to the ATP-binding sites of key oncogenic kinases with affinities comparable to established inhibitors. The experimental data for a closely related 3-cyanopyridine derivative further supports the potential of this scaffold as a starting point for novel anticancer drug discovery[1].

The presence of the chloro, hydroxyl, and carbonitrile groups on the pyridine ring offers multiple points for chemical modification to optimize binding affinity and selectivity. For instance, the hydroxyl group can act as a hydrogen bond donor or acceptor, while the chloro group can engage in halogen bonding or be displaced in nucleophilic substitution reactions to introduce diverse functionalities.

Future research should focus on synthesizing a library of this compound derivatives and evaluating their in vitro activity against a panel of kinases, including EGFR, VEGFR-2, and CDK2. Promising candidates should then be subjected to in silico docking and molecular dynamics simulations to rationalize their structure-activity relationships. This integrated approach of computational modeling and experimental validation will be crucial in advancing this promising class of compounds towards clinical development.

Conclusion

This comparative guide provides a foundational framework for the in silico investigation of this compound derivatives as potential kinase inhibitors. By leveraging established docking protocols and comparing against known inhibitors, researchers can efficiently screen and prioritize novel compounds for further experimental validation. The versatility of the pyridine scaffold, combined with the promising (though limited) existing data, highlights the significant potential of this compound class in the ongoing search for more effective cancer therapeutics.

References

A Spectroscopic Vade Mecum: Differentiating Substituted Hydroxypyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the nuanced world of substituted hydroxypyridines presents both immense opportunity and significant analytical challenges. These heterocyclic compounds, pivotal in medicinal chemistry, exist in a delicate tautomeric equilibrium between their hydroxy and pyridone forms. This equilibrium is profoundly influenced by substitution patterns and the surrounding chemical environment, directly impacting their biological activity and physicochemical properties. A thorough understanding of their structural dynamics is therefore paramount. This guide provides a comprehensive, comparative framework for the spectroscopic analysis of substituted hydroxypyridines, offering both the theoretical underpinnings and practical, field-proven protocols to empower your research.

The Crux of the Matter: Hydroxypyridine-Pyridone Tautomerism

Substituted hydroxypyridines can exist in two primary tautomeric forms: the aromatic hydroxy form and the non-aromatic (or partially aromatic) pyridone form. The position of the hydroxyl group on the pyridine ring (2-, 3-, or 4-) dictates the nature of the pyridone tautomer. For instance, 2-hydroxypyridine is in equilibrium with 2-pyridone, and 4-hydroxypyridine with 4-pyridone. 3-Hydroxypyridine can exist as a zwitterionic tautomer.[1] The equilibrium between these forms is a critical factor in their chemical reactivity, and by extension, their efficacy as therapeutic agents.

Caption: Tautomeric equilibria of 2- and 4-hydroxypyridine.

The position and electronic nature of substituents on the pyridine ring play a pivotal role in shifting this equilibrium. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can stabilize or destabilize the positive or negative charges that may develop in the resonance structures of the tautomers, thereby favoring one form over the other.[2] The solvent environment is another critical determinant; polar solvents often favor the more polar pyridone tautomer, while non-polar solvents may favor the less polar hydroxy form.[3]

This guide will dissect the application of four key spectroscopic techniques—UV-Vis, Fluorescence, NMR, and Vibrational (IR and Raman) spectroscopy—to elucidate the tautomeric state and electronic properties of substituted hydroxypyridines.

I. UV-Visible Spectroscopy: A First Glimpse into Electronic Transitions

UV-Visible spectroscopy is a powerful initial tool for investigating the electronic structure of substituted hydroxypyridines. The position of the maximum absorption wavelength (λmax) is highly sensitive to the tautomeric form and the nature of the substituents.

The aromatic hydroxy form typically exhibits absorption bands at shorter wavelengths, characteristic of π → π* transitions within the aromatic system. In contrast, the pyridone form, with its conjugated carbonyl group, often shows a red-shifted (longer wavelength) absorption due to n → π* and π → π* transitions requiring less energy.[4][5]

Comparative Data: UV-Vis Absorption Maxima (λmax) of Substituted Hydroxypyridines

CompoundSubstituentSolventTautomer Favoredλmax (nm)Reference
2-HydroxypyridineNoneCyclohexaneHydroxy~270[3]
2-HydroxypyridineNoneWaterPyridone~300[3]
4-HydroxypyridineNoneDioxaneHydroxy~255[1]
4-HydroxypyridineNoneWaterPyridone~240[1]
2-Hydroxy-5-nitropyridine5-NO2DMSOPyridone~340[6][7]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare stock solutions of the substituted hydroxypyridine in the desired solvents (e.g., a polar and a non-polar solvent to observe tautomeric shifts) at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a dilute solution (e.g., 10-5 M) in the chosen solvent. The final concentration should result in an absorbance reading between 0.1 and 1.0 for optimal accuracy.[8]

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a matched pair of quartz cuvettes with the pure solvent to be used for the sample solution.

    • Place the cuvettes in the sample and reference holders and run a baseline correction over the desired wavelength range (typically 200-400 nm).[9]

  • Data Acquisition:

    • Replace the solvent in the sample cuvette with the sample solution.

    • Acquire the absorption spectrum of the sample.

    • Identify the wavelength of maximum absorbance (λmax).

Caption: Workflow for UV-Vis spectroscopic analysis.

II. Fluorescence Spectroscopy: Probing the Emissive Landscape

Fluorescence spectroscopy offers a highly sensitive method for characterizing substituted hydroxypyridines, particularly those with inherent fluorescence or those that become fluorescent upon metal chelation. The fluorescence properties—excitation and emission wavelengths, and quantum yield—are intimately linked to the tautomeric form and substituent effects.

Generally, the pyridone tautomers tend to be more fluorescent than the corresponding hydroxy forms. Substituents can significantly modulate the fluorescence intensity and wavelength. Electron-donating groups often enhance fluorescence, while electron-withdrawing groups can quench it.[10][11] The solvent environment also plays a crucial role in the fluorescence behavior.[12]

Comparative Data: Fluorescence Properties of Substituted Hydroxypyridines

CompoundSubstituent(s)SolventExcitation λ (nm)Emission λ (nm)Key ObservationReference
3-HydroxypyridineNoneAcidic/BasicVariesVariesCationic and anionic forms are fluorescent, neutral form is not.[13]
2-Hydroxypyridine DerivativesVariousVariousVariesVariesAll forms (cationic, anionic, neutral) are fluorescent.[13]
Hydroxypyridinone-based ProbesVariousVariousVariesVariesFluorescence is often quenched upon chelation with metal ions like Fe³⁺.[14]

Experimental Protocol: Fluorescence Spectroscopy

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable solvent (typically in the micromolar to nanomolar range). The solvent should be of spectroscopic grade to minimize background fluorescence.

    • Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Instrument Setup:

    • Use a spectrofluorometer.

    • Set the excitation and emission monochromators to the desired wavelengths. An initial scan can be performed to determine the optimal excitation and emission maxima.

  • Data Acquisition:

    • Acquire the emission spectrum by scanning the emission monochromator while keeping the excitation wavelength fixed.

    • Acquire the excitation spectrum by scanning the excitation monochromator while monitoring the emission at a fixed wavelength.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the predominant tautomeric form of substituted hydroxypyridines in solution. The chemical shifts (δ) of the protons and carbons in the molecule provide a detailed fingerprint of the electronic environment and connectivity of the atoms.

In ¹H NMR, the chemical shifts of the ring protons are particularly informative. The pyridone tautomer, being less aromatic, will exhibit different chemical shifts and coupling constants for its ring protons compared to the fully aromatic hydroxy tautomer. The position of the N-H proton in the pyridone form or the O-H proton in the hydroxy form can also be identified, although these signals can be broad and may exchange with deuterated solvents.[6][7] ¹³C NMR can further distinguish the tautomers by the chemical shift of the carbon atom bonded to the oxygen, which will be significantly different for a carbonyl carbon (in the pyridone) versus a carbon in a C-O bond (in the hydroxy form).

Comparative Data: ¹H NMR Chemical Shifts (δ, ppm) for Pyridine

ProtonChemical Shift (ppm) in CDCl₃
H-2, H-68.61
H-3, H-57.28
H-47.68

Note: These are reference values for unsubstituted pyridine. Substituents will cause significant shifts.[15][16]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation:

    • Dissolve 5-25 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.[17][18]

    • Ensure the sample is fully dissolved. If necessary, use a vortex mixer or gentle heating. If solid particles remain, filter the solution into the NMR tube.[19]

    • For quantitative NMR (qNMR), an internal standard of known concentration should be added.[20]

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[21]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Typical experiments include a simple one-pulse experiment.

    • If necessary, acquire a ¹³C NMR spectrum. This will require a longer acquisition time.

    • Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Caption: Workflow for NMR spectroscopic analysis.

IV. Vibrational Spectroscopy (IR and Raman): Fingerprinting Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups and can readily distinguish between the hydroxy and pyridone tautomers.

The most telling difference is the presence of a strong carbonyl (C=O) stretching vibration in the IR and Raman spectra of the pyridone tautomer, typically appearing in the region of 1640-1680 cm⁻¹. This band is absent in the hydroxy tautomer. Conversely, the hydroxy form will exhibit a characteristic O-H stretching vibration (around 3200-3600 cm⁻¹) and a C-O stretching vibration (around 1200-1300 cm⁻¹). The N-H stretching vibration of the pyridone tautomer is also a key indicator, usually found in the 3300-3500 cm⁻¹ region.[6][7]

Comparative Data: Characteristic Vibrational Frequencies (cm⁻¹)

Vibrational ModeTautomerTypical Wavenumber Range (cm⁻¹)
C=O stretchPyridone1640 - 1680
O-H stretchHydroxy3200 - 3600 (broad)
N-H stretchPyridone3300 - 3500
C-O stretchHydroxy1200 - 1300

Experimental Protocol: FTIR Spectroscopy (ATR Method)

  • Instrument Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.[22][23]

  • Sample Application:

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[24]

    • For solid samples, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[23]

  • Data Acquisition:

    • Acquire the IR spectrum. The instrument will co-add multiple scans to improve the signal-to-noise ratio.[25][26]

    • Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Conclusion: An Integrated Spectroscopic Approach

No single spectroscopic technique tells the whole story of substituted hydroxypyridines. A multi-faceted approach, integrating the insights from UV-Vis, fluorescence, NMR, and vibrational spectroscopy, is essential for a comprehensive understanding of their tautomeric behavior and electronic properties. By systematically applying the principles and protocols outlined in this guide, researchers can confidently characterize these versatile molecules, paving the way for the rational design of more effective and targeted therapeutics. The interplay of substituent effects and solvent interactions on the delicate tautomeric balance is a complex but decipherable puzzle, and spectroscopy provides the essential tools for its solution.

References

A Comparative Benchmarking of Synthetic Routes to 2-Chloro-5-hydroxynicotinonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-hydroxynicotinonitrile, a key heterocyclic building block, is of significant interest to researchers in drug discovery and agrochemical development. Its substituted pyridine scaffold allows for diverse functionalization, making it a valuable intermediate in the synthesis of novel bioactive molecules. The efficiency, scalability, and cost-effectiveness of the synthetic route to this compound are critical considerations for any research and development program. This guide provides an in-depth comparison of plausible synthetic strategies for 2-chloro-5-hydroxynicotinonitrile, offering insights into the rationale behind experimental choices and providing detailed protocols based on established chemical principles and analogous syntheses.

Strategic Approaches to the Synthesis of 2-Chloro-5-hydroxynicotinonitrile

Three primary synthetic strategies are evaluated in this guide, each with its own set of advantages and challenges:

  • The Sandmeyer Reaction Route: A classical and reliable method involving the diazotization of an amino precursor followed by chlorination.

  • The Pyridine Ring Construction Route: A strategy focused on building the substituted pyridine ring from acyclic precursors.

  • The O-Demethylation Route: A protecting group strategy involving the late-stage deprotection of a methoxy-substituted intermediate.

Route 1: The Sandmeyer Reaction from an Amino Precursor

This route is predicated on the availability of 2-amino-5-hydroxynicotinonitrile. The core of this strategy is the Sandmeyer reaction, a well-established method for converting an aromatic amine to a halide via a diazonium salt intermediate.[1][2]

Reaction Pathway

Sandmeyer Reaction Route A 2-Amino-5-hydroxynicotinonitrile B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5 °C C 2-Chloro-5-hydroxynicotinonitrile B->C CuCl

Caption: The Sandmeyer reaction pathway for the synthesis of 2-chloro-5-hydroxynicotinonitrile.

Experimental Protocol (Adapted from analogous procedures)

Step 1: Diazotization of 2-Amino-5-hydroxynicotinonitrile

  • Suspend 2-amino-5-hydroxynicotinonitrile (1.0 eq) in a solution of concentrated hydrochloric acid and water at 0-5 °C with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the suspension of the amine, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Sandmeyer Chlorination

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Scientific Rationale and Considerations
  • Causality of Experimental Choices: The low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.[3] The use of a copper(I) catalyst is essential for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[2]

  • Trustworthiness and Validation: The Sandmeyer reaction is a robust and well-documented transformation for a wide range of aromatic and heteroaromatic amines.[4][5] The progress of the reaction can be monitored by the evolution of nitrogen gas.

  • Advantages: This route is generally high-yielding and utilizes readily available and relatively inexpensive reagents for the key transformation step.

  • Disadvantages: The primary challenge of this route is the availability and synthesis of the starting material, 2-amino-5-hydroxynicotinonitrile. The diazotization of aminopyridines can sometimes be lower yielding compared to anilines due to the electronic nature of the pyridine ring.[6][7]

Route 2: Pyridine Ring Construction

This approach involves the construction of the substituted pyridine ring from acyclic precursors. A plausible strategy is adapted from the synthesis of 2-chloro-5-nitropyridine, which can then be converted to the target molecule.[8]

Reaction Pathway

Pyridine Ring Construction Route A Acyclic Precursors (e.g., malononitrile derivative) B 2-Hydroxy-5-nitronicotinonitrile A->B Cyclization C 2-Amino-5-hydroxynicotinonitrile B->C Reduction (e.g., Fe/HCl) D 2-Chloro-5-hydroxynicotinonitrile C->D Sandmeyer Reaction

Caption: A multi-step approach involving pyridine ring formation, functional group interconversion, and final chlorination.

Experimental Protocol (Conceptual)

Step 1: Synthesis of 2-Hydroxy-5-nitronicotinonitrile

This step would likely involve a condensation and cyclization reaction of appropriate acyclic precursors, a strategy common in pyridine synthesis.

Step 2: Reduction of the Nitro Group

  • Dissolve 2-hydroxy-5-nitronicotinonitrile in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, such as iron powder in the presence of an acid (e.g., HCl), and heat the mixture.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove the iron salts and neutralize the filtrate.

  • Extract the product, 2-amino-5-hydroxynicotinonitrile, with an organic solvent.

Step 3: Sandmeyer Reaction

Follow the protocol described in Route 1.

Scientific Rationale and Considerations
  • Causality of Experimental Choices: The construction of the pyridine ring often leverages well-established condensation reactions. The choice of reducing agent for the nitro group is critical to ensure compatibility with other functional groups on the molecule.

  • Trustworthiness and Validation: While this specific sequence for the target molecule is not explicitly detailed in the literature, each step (ring formation, nitro reduction, Sandmeyer reaction) is a well-understood and widely used transformation in organic synthesis.

  • Advantages: This route offers flexibility in the introduction of substituents on the pyridine ring by choosing appropriate starting materials for the cyclization step.

  • Disadvantages: This is a multi-step synthesis that may result in a lower overall yield. The synthesis and purification of the intermediate, 2-hydroxy-5-nitronicotinonitrile, may require significant optimization.

Route 3: O-Demethylation of a Methoxy Precursor

This strategy employs a protecting group for the hydroxyl functionality, which is removed in the final step. The synthesis of the methoxy-protected intermediate, 2-chloro-5-methoxynicotinonitrile, would be the initial focus.

Reaction Pathway

O-Demethylation Route A 2-Chloro-5-methoxynicotinonitrile B 2-Chloro-5-hydroxynicotinonitrile A->B Demethylation (e.g., BBr3 or HBr)

Caption: Final deprotection step to unveil the hydroxyl group.

Experimental Protocol (Adapted from analogous procedures for 2-chloro-5-hydroxypyrimidine)

Step 1: Synthesis of 2-Chloro-5-methoxynicotinonitrile

This intermediate could potentially be synthesized via a Sandmeyer reaction on 2-amino-5-methoxynicotinonitrile or through other pyridine functionalization methods.

Step 2: O-Demethylation

  • Dissolve 2-chloro-5-methoxynicotinonitrile (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.

  • Add a demethylating agent. Common reagents for this transformation include boron tribromide (BBr₃) or strong acids like hydrobromic acid (HBr).

  • Stir the reaction at an appropriate temperature (ranging from low temperatures for BBr₃ to reflux for HBr) and monitor by TLC.

  • Upon completion, quench the reaction carefully (e.g., with water or methanol for BBr₃).

  • Extract the product, wash the organic layer, dry, and concentrate.

  • Purify the product by chromatography or recrystallization.

Scientific Rationale and Considerations
  • Causality of Experimental Choices: The methoxy group is a common and robust protecting group for phenols. The choice of demethylating agent depends on the overall functionality of the molecule. BBr₃ is a powerful but harsh reagent, while HBr in acetic acid offers a less aggressive alternative.

  • Trustworthiness and Validation: Ether cleavage is a fundamental and reliable reaction in organic synthesis. The synthesis of 2-chloro-5-hydroxypyrimidine via demethylation of its methoxy precursor has been reported with good yields.

  • Advantages: This route can be advantageous if the synthesis of the methoxy-protected intermediate is more straightforward or higher yielding than the direct synthesis of the hydroxylated compound.

  • Disadvantages: This route adds at least two steps to the overall synthesis (protection and deprotection). The demethylation conditions can be harsh and may not be compatible with sensitive functional groups.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Sandmeyer ReactionRoute 2: Pyridine Ring ConstructionRoute 3: O-Demethylation
Key Transformation Diazotization-ChlorinationRing Formation & Functional Group InterconversionO-Demethylation
Potential Yield High (for the key step)Moderate to Low (overall)High (for the key step)
Number of Steps Potentially shorter if precursor is availableLongestLonger (due to protection/deprotection)
Scalability Generally goodCan be challengingGood
Reagent Cost ModerateVariable, potentially low-cost starting materialsCan be high (e.g., BBr₃)
Safety Concerns Diazonium salts can be explosiveStandard laboratory hazardsHarsh and corrosive reagents
Key Challenge Availability of 2-amino-5-hydroxynicotinonitrileMulti-step optimizationSynthesis of the methoxy precursor

Conclusion and Recommendations

For laboratory-scale synthesis where the primary goal is to obtain the target molecule for further research, the Sandmeyer Reaction Route (Route 1) appears to be the most promising, provided that a viable synthesis for the 2-amino-5-hydroxynicotinonitrile precursor can be established. Its key transformation is high-yielding and well-understood.

For larger-scale production or when exploring a wider range of analogues, the Pyridine Ring Construction Route (Route 2) may offer long-term advantages in terms of starting material cost and flexibility, although it would require significant initial process development.

The O-Demethylation Route (Route 3) is a solid alternative, particularly if the synthesis of the methoxy-protected intermediate proves to be significantly more efficient than the synthesis of the amino precursor required for Route 1.

Ultimately, the choice of the optimal synthetic route will depend on the specific needs of the research program, including the desired scale, available resources, and the timeline for producing 2-chloro-5-hydroxynicotinonitrile.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-5-hydroxypyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the robust validation of analytical methods is not merely a regulatory formality but the cornerstone of ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of 2-Chloro-5-hydroxypyridine-3-carbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Drawing upon established principles of analytical science and regulatory expectations, we will explore the validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, supplemented by spectroscopic techniques for structural elucidation.

The validation parameters discussed herein are benchmarked against the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a harmonized framework for analytical procedure validation.[1][2][3][4][5] The objective is to demonstrate that the chosen analytical procedure is fit for its intended purpose.[4]

The Critical Role of Method Validation

The validation of an analytical method provides documented evidence that the procedure is suitable for its intended use. This involves a series of experiments to evaluate the method's performance characteristics, including specificity, linearity, accuracy, precision, and robustness. For a molecule like this compound, with its reactive functional groups, a well-validated method is crucial for monitoring purity, stability, and identifying potential degradation products.

Comparative Analysis of Chromatographic Methods: HPLC vs. GC

The choice between HPLC and GC is often dictated by the analyte's physicochemical properties, such as volatility and thermal stability. For this compound, both techniques present viable options, each with distinct advantages and considerations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is the most logical choice due to the molecule's polarity.

Experimental Workflow: RP-HPLC Method Validation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation A Weigh Standard & Sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Prepare Calibration Curve & QC Samples B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection (e.g., 240 nm) E->F G System Suitability Test F->G H Specificity/ Forced Degradation G->H I Linearity & Range G->I J Accuracy & Precision G->J K Robustness G->K L LOD & LOQ G->L

Caption: Workflow for RP-HPLC method development and validation.

Detailed Experimental Protocol: RP-HPLC

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent. A C18 column is chosen for its versatility in retaining moderately polar compounds.

    • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (e.g., 30:70 v/v) is a good starting point.[6] The aqueous phase may be buffered (e.g., with phosphate buffer to pH 3) to ensure consistent peak shape and retention time.[7]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength of maximum absorbance, likely around 240 nm, based on analogous compounds.[6]

    • Column Temperature: 30 °C to ensure reproducibility.[7]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., acetonitrile/water mixture).

    • Prepare calibration standards by serial dilution of the stock solution to cover the expected concentration range.

    • Prepare sample solutions at a similar concentration to the primary calibration standard.

  • Validation Parameters:

    • System Suitability: Inject a standard solution multiple times (e.g., n=6) and evaluate parameters like retention time, peak area, tailing factor, and theoretical plates to ensure the chromatographic system is performing adequately.

    • Specificity: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and the sample solution. To demonstrate specificity in the presence of degradation products, forced degradation studies should be performed.[8][9][10] Expose the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions. The method should be able to resolve the main peak from any degradation products.

    • Linearity: Analyze a series of at least five concentrations of the reference standard. Plot the peak area response against the concentration and determine the correlation coefficient (r), which should be ≥ 0.998.[6]

    • Accuracy: Perform recovery studies by spiking a placebo or sample with known amounts of the reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

    • Precision:

      • Repeatability (Intra-assay precision): Analyze multiple preparations of the same sample on the same day and by the same analyst. The relative standard deviation (RSD) should be ≤ 2%.[2]

      • Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, or on different equipment. The RSD should also be within acceptable limits.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.

    • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) to assess the method's reliability during normal use.

Table 1: Comparison of Expected Performance Data for HPLC and GC Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (RSD%) < 1.5%< 2.0%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 µg/mL
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL0.3 - 3 µg/mL
Robustness HighModerate (sensitive to derivatization)
Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[11] For this compound, derivatization of the hydroxyl group may be necessary to improve volatility and peak shape.

Experimental Workflow: GC Method Validation

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation A Weigh Standard & Sample B Dissolve in Solvent A->B C Derivatization (e.g., Silylation) B->C D Prepare Calibration Curve C->D E Inject into GC System D->E F Separation on Capillary Column E->F G FID or MS Detection F->G H System Suitability Test G->H I Specificity H->I J Linearity & Range H->J K Accuracy & Precision H->K L Robustness H->L M LOD & LOQ H->M

Caption: Workflow for GC method development and validation.

Detailed Experimental Protocol: GC

  • Chromatographic Conditions:

    • Column: A capillary column with a polar stationary phase (e.g., Agilent CP-Wax 51 for Amines) would be suitable for separating pyridine derivatives.[12]

    • Carrier Gas: Nitrogen or Helium at a constant flow rate.[12]

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 240 °C) to ensure separation of all components.[12]

    • Detector: Flame Ionization Detector (FID) for quantitative analysis or Mass Spectrometry (MS) for identification and confirmation.[11] Detector temperature at 250 °C.[12]

  • Derivatization, Standard, and Sample Preparation:

    • Dissolve the reference standard and sample in a suitable solvent (e.g., dichloromethane).

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to convert the hydroxyl group to a more volatile silyl ether.

    • Prepare calibration standards by serial dilution of the derivatized stock solution.

  • Validation Parameters:

    • The validation parameters for GC are analogous to those for HPLC, with a focus on the consistency and completeness of the derivatization reaction.

Spectroscopic Methods for Structural Confirmation

While chromatography is employed for separation and quantification, spectroscopic techniques are indispensable for the unequivocal identification and structural characterization of this compound and its potential impurities.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, and vibrations associated with the pyridine ring.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule. ¹H and ¹³C NMR spectra can confirm the connectivity of atoms and the overall structure of this compound.[13] The chemical shifts and coupling constants of the protons on the pyridine ring will be characteristic of the substitution pattern.

Forced Degradation Studies: A Proactive Approach to Stability

Forced degradation studies are a critical component of method validation and drug development, as they help to identify potential degradation pathways and develop stability-indicating methods.[9][10] For this compound, degradation is likely to occur via hydrolysis of the nitrile group or reactions involving the hydroxyl and chloro substituents, especially under harsh pH and oxidative conditions.[8][14][15]

Conclusion

The validation of analytical methods for this compound requires a systematic and scientifically sound approach. Both HPLC and GC offer robust and reliable means for quantification, with the choice depending on specific laboratory capabilities and the nature of the sample matrix. HPLC is often preferred for its direct analysis of polar, non-volatile compounds, while GC can provide excellent resolution for volatile derivatives. Spectroscopic methods like IR and NMR are essential for structural confirmation. A thorough validation study, guided by ICH principles, will ensure that the analytical data generated is accurate, reliable, and fit for its intended purpose in the pharmaceutical development lifecycle.

References

Safety Operating Guide

Definitive Guide to the Proper Disposal of 2-Chloro-5-hydroxypyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my objective extends beyond simply providing a product; it is to ensure you can integrate our reagents into your workflow safely, effectively, and responsibly. The proper disposal of any chemical is as critical as its application. This guide provides a comprehensive, technically grounded protocol for the disposal of 2-Chloro-5-hydroxypyridine-3-carbonitrile, ensuring the safety of your personnel and compliance with environmental regulations.

This compound, a halogenated hydroxypyridine derivative containing a nitrile group, requires a multi-faceted approach to its disposal. Its structure presents three key areas of concern: the chlorinated pyridine ring, the hydroxyl group, and the nitrile functional group. Improper disposal can lead to the release of highly toxic and persistent environmental pollutants. This guide is designed to provide a clear, logical framework for its responsible management from the point of generation to final destruction.

Hazard Assessment: Understanding the "Why"

A robust disposal plan begins with a thorough understanding of the material's intrinsic hazards. This compound is a solid substance that presents several risks that dictate its handling and disposal methodology.

  • GHS Hazard Classification: This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] These classifications mandate the use of stringent personal protective equipment and engineering controls to prevent exposure.

  • Hazards from Combustion: The primary risk associated with this compound's disposal lies in its thermal decomposition products. As a chlorinated organic substance, incomplete or low-temperature combustion can lead to the formation of highly toxic and carcinogenic polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs).[3][4] Furthermore, its elemental composition dictates that combustion will inevitably produce hazardous gases including:

    • Hydrogen Chloride (HCl): From the chlorine atom.[2][5]

    • Nitrogen Oxides (NOx): From the pyridine ring and nitrile group.[2][5]

    • Hydrogen Cyanide (HCN): A potential byproduct from the nitrile group, especially under inefficient combustion conditions.[6]

This hazard profile makes landfilling or casual discharge to the environment unacceptable. The only scientifically sound and regulatory-compliant method of disposal is through high-temperature incineration in a specialized facility.

Data Summary: this compound
PropertyValueSource(s)
CAS Number 74650-75-2[7][8]
Molecular Formula C₆H₃ClN₂O[8][9]
Physical Form Solid
GHS Hazard Codes H315, H319, H335[1][2]
Known Incompatibilities Strong oxidizing agents, strong acids, strong bases[5]
Hazardous Decomposition HCl, NOx, CO, CO₂, potential for HCN and Dioxins[2][3][6]
Primary Disposal Route High-Temperature Hazardous Waste Incineration[10][11]
EPA Waste Code D038 (as a pyridine derivative) may apply[12]

Pre-Disposal Operations: Laboratory Best Practices

Proper disposal begins in the laboratory at the moment waste is generated. Adherence to these steps is critical for safety and regulatory compliance.

Engineering Controls and Personal Protective Equipment (PPE)

The causality here is direct: prevent exposure. All handling of this compound, both in its pure form and as waste, must be conducted within a certified chemical fume hood to prevent inhalation of dust or potential vapors.[2][13]

Mandatory PPE includes:

  • Gloves: Chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl rubber or neoprene should be considered for more extensive handling).[14]

  • Eye Protection: Chemical safety goggles or a full-face shield.[2]

  • Protective Clothing: A fully buttoned laboratory coat.[14]

Waste Segregation: The Cornerstone of Compliance

Segregation is a non-negotiable step. This compound belongs to the halogenated organic waste stream.

  • Why Segregate? Mixing halogenated waste with non-halogenated solvents is a common, costly error. It contaminates the entire volume, forcing the more expensive halogenated disposal route for a much larger quantity of material. Furthermore, incinerators are specifically calibrated for different waste types to ensure complete destruction and proper flue gas treatment.[15]

  • Procedure:

    • Designate a specific, compatible waste container solely for halogenated organic solids.

    • The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a secure, sealable lid.[13][14]

    • Never mix this waste with incompatible materials like strong acids or oxidizers, which could cause a dangerous reaction within the container.[13]

Step-by-Step Disposal Protocol

This protocol outlines the lifecycle of the waste from your bench to its final disposition.

Step 1: Waste Collection and Labeling
  • Container Selection: Use a clearly marked, leak-proof container with a screw-top lid. Ensure it is in good condition.[15]

  • Labeling: The importance of proper labeling cannot be overstated. It is a primary requirement for a licensed waste hauler to accept the material. Before any waste is added, the container must be labeled with:

    • The words "HAZARDOUS WASTE ".[11]

    • The full chemical name: "Waste this compound ". Do not use abbreviations.[15]

    • An indication of the primary hazards (e.g., "Irritant").

    • The date accumulation started.

Step 2: Temporary On-Site Storage
  • Location: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from sources of ignition and direct sunlight.[13][14]

  • Segregation: Ensure the storage location is designated for hazardous waste and is segregated from incompatible chemicals.[13]

  • Access: The storage area should be secure and accessible only to trained personnel.

Step 3: Final Disposal and Vendor Selection
  • Professional Disposal: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[14] You must use a licensed professional hazardous waste disposal service.

  • Documentation: When the container is full or ready for pickup, complete the necessary chemical collection and manifest forms as required by your institution and the disposal vendor. This creates a legal "cradle-to-grave" record of the waste.

Step 4: The Science of Destruction - High-Temperature Incineration

The selected vendor will transport the waste to a permitted hazardous waste incinerator. The process is scientifically designed to address the specific hazards of chlorinated compounds.

  • Combustion Chamber: The waste is introduced into a primary combustion chamber operating at temperatures typically between 820°C and 1,600°C.[11] This high temperature and a controlled oxygen supply are designed to break the stable pyridine ring and completely oxidize the organic material to carbon dioxide (CO₂) and water (H₂O).[16]

  • Afterburner: The gases then pass into a secondary chamber, or afterburner, at even higher temperatures (>1100°C) for a specific residence time (e.g., >2 seconds). This stage is critical for ensuring the destruction of any residual organic molecules and, crucially, preventing the formation of dioxins and furans, which can form at lower temperatures (300-800°C).[4][16]

  • Flue Gas Treatment ("Scrubbing"): The hot exhaust gas is rapidly cooled (quenched) to prevent the de novo synthesis of dioxins.[4][10] It is then passed through a series of scrubbers. These are chemical systems, often using a caustic solution, that neutralize and remove the acidic gases, primarily Hydrogen Chloride (HCl), before the cleaned air is released into the atmosphere.[10][16]

This multi-stage, controlled process is the only way to verifiably destroy this compound while protecting the environment.[16]

Spill Management Protocol

Accidents can happen. A clear, pre-defined spill response plan is essential.

  • Evacuate and Alert: Ensure all non-essential personnel evacuate the immediate area. Alert your supervisor or safety officer.

  • Control Vapors: Ensure the chemical fume hood is operating. For larger spills outside a hood, increase ventilation if it is safe to do so.

  • PPE: Don the appropriate PPE as described in Section 2 before approaching the spill.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[4][14] Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, sealable container.[13][17]

  • Labeling: Label the container as "Spill Debris containing this compound " and dispose of it as hazardous waste following the protocol above.

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and operational process for the proper disposal of this compound waste.

DisposalWorkflow start Waste Generated (Lab Bench) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate as 'Halogenated Organic Solid Waste' ppe->segregate container Step 3: Place in Labeled, Compatible Waste Container segregate->container label_details Label must include: - 'HAZARDOUS WASTE' - Full Chemical Name - Start Date container->label_details storage Step 4: Store in Secure, Designated Area container->storage pickup Step 5: Arrange Pickup by Licensed Disposal Vendor storage->pickup transport Transport to Permitted Hazardous Waste Facility pickup->transport incineration Step 6: High-Temperature Incineration (>820°C with Afterburner) transport->incineration scrubbing Step 7: Flue Gas Quenching & Acid Gas Scrubbing (HCl) incineration->scrubbing end Final Disposition: Clean Emissions & Inert Ash scrubbing->end

Caption: Disposal workflow for this compound.

References

A Comprehensive Guide to the Safe Handling of 2-Chloro-5-hydroxypyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Chloro-5-hydroxypyridine-3-carbonitrile. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established laboratory safety principles and data from analogous chemical structures.

Understanding the Hazard Profile

  • Skin Irritation: Likely to cause skin irritation upon direct contact[1][2][4][5].

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation or damage[1][4][5].

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation[1][2][4].

  • Harmful if Swallowed: Oral ingestion may be harmful[2][3].

Given these potential hazards, a cautious and well-planned approach to handling this compound is imperative. The subsequent sections detail the necessary personal protective equipment (PPE), handling procedures, and emergency protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure risk. The following table summarizes the recommended PPE for handling this compound.

Body PartPPE RecommendationRationale and Specifications
Hands Chemical-resistant nitrile glovesNitrile gloves offer excellent resistance to a wide range of chemicals, including pyridines and nitriles[6][7][8][9][10]. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact[11].
Eyes Safety glasses with side shields or gogglesEssential for protecting against splashes or airborne particles. Goggles provide a more complete seal and are recommended when a higher risk of splashing exists[12][13].
Body Laboratory coatA standard lab coat will protect your skin and personal clothing from accidental spills[12].
Respiratory Use in a certified chemical fume hoodAll handling of solid or solutions of this compound should be performed in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation risk[12][13][14]. If a fume hood is not available, a NIOSH-approved respirator may be necessary[4][14].

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Decision_Tree start Handling this compound fume_hood Is a certified chemical fume hood available? start->fume_hood solid_or_liquid Handling solid or solution? fume_hood->solid_or_liquid Yes respirator Respirator Required fume_hood->respirator weighing Weighing solid? solid_or_liquid->weighing base_ppe Standard PPE: - Nitrile Gloves - Safety Glasses - Lab Coat solid_or_liquid->base_ppe Solution weighing->base_ppe No (in solution) goggles Upgrade to Goggles weighing->goggles Yes caption PPE Selection Workflow

Caption: PPE Selection Workflow

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every step. This workflow outlines the key stages of working with this compound.

Handling_Workflow receiving Receiving & Inspection storage Secure Storage receiving->storage Store in cool, dry, well-ventilated area handling Handling & Experimentation (in Fume Hood) storage->handling Transport in secondary containment waste_collection Waste Segregation & Collection handling->waste_collection Segregate chlorinated waste disposal Disposal waste_collection->disposal Follow institutional & regulatory guidelines caption Chemical Handling Lifecycle

Caption: Chemical Handling Lifecycle

Step-by-Step Handling Procedures:
  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area[12][14][15].

    • Keep it segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[4][14].

  • Handling and Experimentation:

    • Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors[13][14].

    • Before starting work, ensure that an emergency eyewash station and safety shower are readily accessible[4][14].

    • Wear the appropriate PPE as detailed in the table above.

    • When weighing the solid, do so in the fume hood and be mindful of creating dust.

    • Avoid all personal contact, including inhalation and skin/eye contact[16]. Do not eat, drink, or smoke in the handling area[4][15][16].

  • Spill Management:

    • Small Spills: For a small spill within a fume hood, absorb it with an inert, non-combustible material like sand or vermiculite[11][12]. Place the absorbed material into a sealed container for hazardous waste disposal[12][14].

    • Large Spills: In the event of a large spill, evacuate the area immediately and alert your institution's environmental health and safety (EHS) office[11][14].

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][4][14].

    • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes[1][4][14].

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[1][4].

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[4][13].

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), should be collected in a designated, sealed, and clearly labeled hazardous waste container[14].

  • Disposal Method: Due to its chlorinated pyridine structure, incineration is the recommended method of disposal[17]. This should be carried out by a licensed waste disposal contractor in accordance with all local, state, and federal regulations[17][18].

  • Do Not: Never dispose of this chemical down the drain or in the regular trash[11][12].

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-hydroxypyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-hydroxypyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.